Thiol-PEG5-acid
Description
The exact mass of the compound this compound is 326.13992434 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O7S/c14-13(15)1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21/h21H,1-12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOQBZABHMDHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168906 | |
| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449390-67-3 | |
| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449390-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(14-Mercapto-3,6,9,12-tetraoxatetradec-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Thiol-PEG5-acid: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Thiol-PEG5-acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, supported by experimental protocols and logical workflow diagrams.
Chemical Structure and Properties
This compound, also known as HS-PEG5-COOH, is a versatile chemical tool featuring a terminal thiol group (-SH) and a carboxylic acid group (-COOH) separated by a five-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential or orthogonal conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates.[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | HS-PEG5-COOH, HS-PEG5-CH2CH2COOH | [2] |
| Molecular Formula | C13H26O7S | [2] |
| Molecular Weight | 326.41 g/mol | [2] |
| Appearance | White to off-white solid or viscous liquid | [3] |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents. | |
| pKa (Thiol) | ~8.5 - 10.5 (estimated for aliphatic thiols) | N/A |
| pKa (Carboxylic Acid) | ~4.0 - 5.0 (estimated for aliphatic carboxylic acids) | N/A |
| Storage | Store at -20°C, desiccated, and protected from light. Handle under an inert atmosphere (e.g., nitrogen or argon). |
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected characteristics based on its structure are outlined below. These are for reference and should be confirmed by experimental analysis.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the ethylene glycol repeating units (a broad multiplet around 3.6 ppm), methylene protons adjacent to the thiol and carboxylic acid groups, and a triplet for the thiol proton (around 1.3-1.6 ppm, which can be exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons in the PEG backbone (typically in the 60-70 ppm range), and distinct signals for the carbons adjacent to the sulfur atom and the carbonyl carbon of the carboxylic acid (around 170-180 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the molecule (e.g., [M+H]⁺ at m/z 327.15).
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum is expected to exhibit a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), C-O-C stretching from the PEG backbone (around 1100 cm⁻¹), and a weak S-H stretch (around 2550 cm⁻¹).
Applications
This compound is a valuable tool in various research and development areas due to its bifunctional nature and the advantageous properties of the PEG linker.
-
Bioconjugation: It is widely used to link proteins, peptides, antibodies, and other biomolecules. The thiol group can react with maleimides or serve as an anchor to gold surfaces, while the carboxylic acid can be coupled to primary amines.
-
Drug Delivery: The PEG linker enhances the solubility, stability, and circulation half-life of conjugated drugs. It can be used to attach targeting ligands to drug delivery systems like nanoparticles.
-
Nanoparticle Functionalization: The thiol group provides a strong and stable linkage to gold nanoparticles, allowing for the creation of a hydrophilic and biocompatible coating. The terminal carboxylic acid can then be used to attach various functional molecules.
-
PROTACs Development: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
EDC/NHS Coupling of Carboxylic Acid to a Primary Amine
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form a stable amide bond with an amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Activate Carboxylic Acid:
-
Dissolve the desired amount of this compound in Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. A 10-20 fold molar excess of the PEG linker is often used.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the Quenching Solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
-
Purification: Purify the conjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents.
EDC/NHS coupling workflow for amide bond formation.
Thiol-Maleimide Conjugation
This protocol outlines the reaction of the thiol group of this compound with a maleimide-functionalized molecule to form a stable thioether bond.
Materials:
-
This compound conjugate (with the carboxylic acid end already reacted)
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA
-
Degassing equipment (optional, but recommended)
Procedure:
-
Prepare Solutions:
-
Dissolve the this compound conjugate in degassed Conjugation Buffer.
-
Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO, DMF) and then add it to the Conjugation Buffer.
-
-
Conjugation:
-
Add a 1.1 to 1.5-fold molar excess of the maleimide-functionalized molecule to the thiol-containing solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed under an inert atmosphere if possible to prevent thiol oxidation.
-
-
Quenching (Optional): To consume any unreacted maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.
-
Purification: Purify the final conjugate using size exclusion chromatography or other suitable techniques.
Thiol-maleimide conjugation workflow.
Gold Nanoparticle Functionalization
This protocol describes the coating of gold nanoparticles (AuNPs) with this compound.
Materials:
-
This compound
-
Citrate-stabilized gold nanoparticle solution
-
Ethanol
-
Deionized water
Procedure:
-
Prepare this compound Solution: Dissolve this compound in deionized water or ethanol to a desired concentration (e.g., 1-10 mM).
-
Functionalization:
-
Add the this compound solution to the gold nanoparticle solution. The amount of thiol linker to add will depend on the size and concentration of the AuNPs and the desired surface density.
-
Gently mix and allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size.
-
Remove the supernatant containing excess linker.
-
Resuspend the nanoparticle pellet in deionized water or a suitable buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted linker.
-
-
Characterization: Confirm the successful functionalization using techniques such as UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and stability, and transmission electron microscopy (TEM).
Workflow for gold nanoparticle functionalization.
PROTAC Synthesis Logical Workflow
This compound can be incorporated as a linker in a PROTAC molecule. The general logic involves connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase via the PEG linker.
Logical workflow for PROTAC synthesis using this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly useful heterobifunctional linker that offers a balance of reactivity, flexibility, and biocompatibility. Its well-defined structure and the advantageous properties of the PEG spacer make it an essential tool for researchers in bioconjugation, drug delivery, nanotechnology, and the development of novel therapeutics like PROTACs. The experimental protocols provided in this guide offer a starting point for the successful application of this versatile molecule in various scientific endeavors.
References
Unveiling the Versatility of Thiol-PEG5-acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Methodologies of Thiol-PEG5-acid.
This compound is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool in bioconjugation, drug delivery, and nanotechnology. Its unique structure, featuring a terminal thiol group (-SH) and a carboxylic acid (-COOH) separated by a five-unit PEG chain, provides a versatile platform for covalently linking different molecules and modifying surfaces. This guide delves into the core uses of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to empower scientific innovation.
Core Properties and Structure
This compound, with the chemical formula C13H26O7S and a molecular weight of 326.41 g/mol , possesses two key reactive functional groups. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, enabling the formation of stable self-assembled monolayers (SAMs). It can also react specifically with maleimide groups, a common strategy in bioconjugation. The carboxylic acid group can be activated to form stable amide bonds with primary amines, found in proteins and other biomolecules. The PEG spacer enhances water solubility and biocompatibility, reduces non-specific binding, and provides a defined distance between conjugated entities.
| Property | Value | Source |
| Molecular Formula | C13H26O7S | PubChem |
| Molecular Weight | 326.41 g/mol | MedChemExpress[1] |
| CAS Number | 1449390-67-3 | MedChemExpress[2] |
| Synonyms | HS-PEG5-CH2CH2COOH | MedChemExpress[2] |
| Spacer Arm Length (Contour Length) | ~28 Å (2.8 nm) | Calculated based on PEG unit length of ~0.28 nm |
Key Applications of this compound
The dual functionality of this compound makes it a valuable linker in a variety of advanced scientific applications.
Proteolysis Targeting Chimeras (PROTACs)
This compound is frequently employed as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG linker in this compound offers several advantages in PROTAC design, including increased water solubility and the ability to modulate the distance and spatial orientation between the target protein binder and the E3 ligase ligand, which is crucial for the formation of a stable and productive ternary complex.
Signaling Pathway of a Generic PROTAC:
Caption: General workflow of PROTAC-mediated protein degradation.
Nanoparticle Functionalization
The thiol group of this compound allows for the straightforward functionalization of noble metal nanoparticles, particularly gold nanoparticles (AuNPs). This process involves the formation of a self-assembled monolayer (SAM) on the nanoparticle surface, creating a stable, biocompatible coating. The terminal carboxylic acid groups can then be used to conjugate biomolecules such as antibodies, peptides, or nucleic acids for targeted drug delivery, diagnostics, and bio-imaging applications. PEGylation of nanoparticles is known to improve their colloidal stability and reduce non-specific protein adsorption.
Experimental Workflow for Gold Nanoparticle Functionalization:
References
Synthesis and Purification of HS-PEG5-COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of HS-PEG5-COOH, a heterobifunctional polyethylene glycol (PEG) linker. This document details a common synthetic methodology, purification protocols, and expected analytical outcomes, designed to assist researchers in the successful production of this versatile molecule for applications in bioconjugation, drug delivery, and nanotechnology.
Introduction
HS-PEG5-COOH, or Thiol-PEG5-Carboxylic Acid, is a valuable crosslinking reagent featuring a terminal thiol group and a carboxylic acid group, separated by a five-unit polyethylene glycol spacer. The thiol moiety allows for covalent attachment to maleimides, sulfhydryl-reactive surfaces (such as gold), and other thiol-reactive functionalities.[1][2] The carboxylic acid group can be activated to form stable amide bonds with primary amines on proteins, peptides, or other biomolecules.[2] The hydrophilic PEG chain enhances the solubility and stability of conjugates while potentially reducing the immunogenicity of attached molecules.[3] This guide outlines a robust synthetic and purification strategy for obtaining high-purity HS-PEG5-COOH.
Synthesis of HS-PEG5-COOH
A common and effective strategy for synthesizing heterobifunctional PEGs like HS-PEG5-COOH involves the selective protection and modification of a symmetrical PEG diol. A widely used approach is the monotosylation of one hydroxyl group, followed by a series of nucleophilic substitutions to introduce the desired thiol and carboxylic acid functionalities. This method allows for controlled, stepwise functionalization, minimizing the formation of symmetrical byproducts.
Synthetic Pathway
The synthesis of HS-PEG5-COOH can be conceptualized in the following logical steps, starting from commercially available pentaethylene glycol.
Experimental Protocols
Step 1: Synthesis of Mono-p-toluenesulfonyl-pentaethylene glycol (TsO-PEG5-OH)
-
Reaction Setup: Dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 0.95 equivalents to favor monotosylation) dissolved in anhydrous DCM to the reaction mixture. Then, add pyridine (1.1 equivalents) dropwise.
-
Reaction Conditions: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Quench the reaction by adding cold water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the monotosylated product.
Step 2: Synthesis of Thioacetyl-pentaethylene glycol (AcS-PEG5-OH)
-
Reaction Setup: Dissolve the purified TsO-PEG5-OH (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add potassium thioacetate (KSAc, 1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir overnight under an inert atmosphere.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography.
Step 3: Synthesis of Thiol-pentaethylene glycol (HS-PEG5-OH)
-
Reaction Setup: Dissolve AcS-PEG5-OH (1 equivalent) in methanol.
-
Reagent Addition: Add a solution of sodium hydroxide (2 equivalents) in water.
-
Reaction Conditions: Stir the mixture at room temperature for 4 hours under an inert atmosphere.
-
Work-up: Neutralize the reaction mixture with 1 M HCl to pH 7. Extract the product with DCM.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product is often used in the next step without further purification.
Step 4: Synthesis of HS-PEG5-COOH
-
Reaction Setup: Dissolve HS-PEG5-OH (1 equivalent) in acetone and cool to 0°C.
-
Reagent Addition: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Reaction Conditions: Stir the reaction at 0°C for 1 hour and then at room temperature for 3 hours.
-
Work-up: Quench the reaction with isopropanol. Remove the acetone under reduced pressure and add water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude HS-PEG5-COOH. Final purification is achieved via preparative reverse-phase HPLC.
Purification of HS-PEG5-COOH
Purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is often employed.
Purification Workflow
Detailed Purification Protocols
1. Silica Gel Chromatography (Post-synthesis work-up)
-
Objective: To remove the bulk of non-polar impurities and unreacted starting materials.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Procedure:
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the mobile phase gradient.
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify the product-containing fractions.
-
Combine the pure fractions and evaporate the solvent.
-
2. Ion Exchange Chromatography
-
Objective: To separate the desired carboxylic acid-containing product from non-acidic impurities.
-
Stationary Phase: Anion exchange resin (e.g., DEAE-Sepharose).
-
Procedure:
-
Equilibrate the column with a low-concentration buffer (e.g., 10 mM sodium phosphate, pH 8).
-
Dissolve the sample in the same buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound product using a salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Collect and analyze fractions for the presence of the product.
-
3. Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To achieve high purity of the final product.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the partially purified product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run the gradient to separate the components.
-
Collect the peak corresponding to HS-PEG5-COOH.
-
Lyophilize the collected fraction to obtain the pure product as a TFA salt.
-
Data Presentation
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of HS-PEG5-COOH. Actual results may vary depending on reaction conditions and scale.
| Step | Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |
| 1. Monotosylation | Pentaethylene Glycol | TsO-PEG5-OH | 40-50 | >95 |
| 2. Thiolation (Thioacetate) | TsO-PEG5-OH | AcS-PEG5-OH | 85-95 | >95 |
| 3. Thiolation (Deprotection) | AcS-PEG5-OH | HS-PEG5-OH | >95 | Used directly |
| 4. Carboxylation & Final Purification | HS-PEG5-OH | HS-PEG5-COOH | 50-60 | >98 |
| Overall Yield | Pentaethylene Glycol | HS-PEG5-COOH | 17-28 | >98 |
Characterization Data
The identity and purity of the synthesized HS-PEG5-COOH should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Expected Results |
| ¹H NMR | - A triplet corresponding to the methylene protons adjacent to the thiol group.- A triplet corresponding to the methylene protons adjacent to the carboxylic acid group.- A complex multiplet in the range of 3.5-3.8 ppm corresponding to the ethylene glycol backbone protons. |
| ¹³C NMR | - A peak corresponding to the carbonyl carbon of the carboxylic acid.- Peaks corresponding to the methylene carbons of the PEG backbone.- A peak for the methylene carbon adjacent to the thiol group. |
| Mass Spec (ESI-MS) | - The expected molecular ion peak corresponding to the mass of HS-PEG5-COOH. The exact mass will depend on the ionization state (e.g., [M-H]⁻ or [M+Na]⁺). For C13H26O7S, the calculated molecular weight is approximately 326.41 g/mol . |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of HS-PEG5-COOH. The described multi-step synthetic route, coupled with a rigorous purification workflow, enables the production of a high-purity heterobifunctional PEG linker. The provided protocols and data serve as a valuable resource for researchers in the fields of bioconjugation, drug delivery, and materials science, facilitating the development of novel PEGylated constructs for a wide range of applications.
References
An In-depth Technical Guide to Thiol-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiol-PEG5-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its core physicochemical properties, details experimental protocols for its application, and illustrates a key workflow in which it is utilized.
Core Properties of this compound
This compound is a versatile molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a five-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules. The thiol group exhibits high affinity for noble metal surfaces, such as gold, and is reactive towards maleimide groups, while the carboxylic acid can be activated to react with primary amines. The PEG linker itself imparts increased hydrophilicity and biocompatibility to the resulting conjugate.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 326.41 g/mol | [1][2] |
| Chemical Formula | C13H26O7S | [1][2] |
| CAS Number | 1449390-67-3 | [1] |
| Purity | >95% | |
| Appearance | Colorless Liquid | |
| Storage Conditions | Store at -18°C |
Key Applications and Experimental Protocols
This compound is prominently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the functionalization of nanoparticles.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the E3 ligase ligand and the target protein ligand is crucial for the efficacy of the PROTAC. PEG linkers like this compound offer flexibility and improve the solubility of the final PROTAC molecule.
This protocol outlines the general steps for synthesizing a PROTAC where the this compound linker connects a target protein ligand (POI-ligand) and an E3 ligase ligand.
Step 1: Activation of the Carboxylic Acid Group
-
Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF).
-
Add an activating agent, for example, a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), along with N-hydroxysuccinimide (NHS) to form a more stable active ester.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
Step 2: Coupling with the First Ligand (Amine-Containing)
-
To the activated this compound solution, add the first ligand (either the POI-ligand or the E3 ligase ligand) that contains a primary amine group.
-
The reaction is typically stirred at room temperature for 2-4 hours or overnight.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS.
Step 3: Purification of the Intermediate
-
Once the reaction is complete, the intermediate product (Ligand1-PEG5-Thiol) is purified using techniques like flash column chromatography or preparative HPLC.
Step 4: Conjugation to the Second Ligand (Maleimide-Containing)
-
The purified intermediate with the free thiol group is dissolved in a suitable buffer, often a phosphate buffer at a pH between 6.5 and 7.5.
-
The second ligand, functionalized with a maleimide group, is added to the solution.
-
The thiol-maleimide Michael addition reaction is generally rapid and is allowed to proceed at room temperature for 1-2 hours.
-
The final PROTAC conjugate is then purified, typically by preparative HPLC.
Nanoparticle Functionalization
The thiol group of this compound allows for the stable anchoring of the molecule to the surface of gold nanoparticles (AuNPs). This functionalization enhances the biocompatibility and stability of the nanoparticles in biological media and provides a carboxylic acid handle for the subsequent attachment of targeting ligands, drugs, or imaging agents.
This protocol describes the surface modification of citrate-capped gold nanoparticles.
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Phosphate buffered saline (PBS)
Procedure:
-
To a solution of freshly synthesized citrate-capped gold nanoparticles, add an aqueous solution of this compound. An excess of the thiol-PEG linker is typically used to ensure complete surface coverage.
-
Allow the mixture to stir gently at room temperature overnight. During this time, a ligand exchange reaction will occur, with the thiol groups displacing the citrate ions from the gold surface.
-
To remove the excess, unbound this compound, the nanoparticle solution is subjected to centrifugation. The supernatant is carefully removed, and the nanoparticle pellet is resuspended in fresh PBS.
-
This washing step is typically repeated 2-3 times to ensure the removal of all non-conjugated molecules.
-
The resulting this compound functionalized gold nanoparticles can then be used for subsequent conjugation reactions via their surface-exposed carboxylic acid groups, following standard EDC/NHS activation chemistry as described in the PROTAC synthesis protocol.
Visualizing the PROTAC Development Workflow
The development of an effective PROTAC is a systematic process that involves several key stages, from initial design to final validation. The following diagram illustrates this logical workflow.
Caption: A generalized workflow for the development of a PROTAC.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Thiol-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of Thiol-PEG5-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and proteomics. Understanding its behavior in aqueous buffers is paramount for the successful design and execution of experiments, ensuring the reproducibility and reliability of results. This document provides a comprehensive overview of its solubility characteristics, factors influencing it, and detailed protocols for its determination.
Core Concepts: Understanding the Solubility of this compound
This compound, also known as HS-PEG5-COOH, possesses a unique chemical structure that dictates its solubility. The molecule incorporates a thiol (-SH) group, a five-unit polyethylene glycol (PEG) spacer, and a carboxylic acid (-COOH) group. This combination of a hydrophilic PEG chain and two ionizable end groups generally imparts good solubility in water and aqueous buffers.[1][2] However, the degree of solubility can be influenced by several factors.
A diagram illustrating the key factors influencing the solubility of this compound is presented below.
Caption: Factors influencing the aqueous solubility of this compound.
Quantitative Solubility Data
Obtaining precise quantitative solubility data for this compound in various standard aqueous buffers (e.g., mg/mL or molarity) from publicly available sources is challenging. Most suppliers describe it as being "soluble" in water and aqueous buffers without providing specific concentration limits.
However, to provide a point of reference, the following table summarizes the available qualitative and quantitative solubility information for this compound and a closely related compound, Thiol-PEG4-acid. It is important to note that the quantitative data for Thiol-PEG4-acid is in a mixed solvent system, which may not directly translate to its solubility in a simple aqueous buffer.
| Compound | Buffer/Solvent System | Temperature (°C) | Solubility | Source |
| This compound | Water, Aqueous Buffers | Not Specified | Soluble | [1][2] |
| Thiol-PEG4-acid | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (8.85 mM) | [3] |
| Thiol-PEG4-acid | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (8.85 mM) | |
| Thiol-PEG4-acid | 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (8.85 mM) | |
| Thiol-PEG-acid (general) | Common aqueous solutions and most organic solvents | Not Specified | Soluble |
Note: The solubility of this compound is expected to be comparable to or slightly higher than Thiol-PEG4-acid in aqueous solutions due to the slightly longer, hydrophilic PEG chain. The carboxylic acid and thiol groups are ionizable, and their charge state, which is dependent on the pH of the buffer, will significantly influence solubility. Generally, solubility is expected to be lowest near the isoelectric point of the molecule and higher at pH values where both the carboxylic acid and thiol groups are deprotonated.
Experimental Protocol: Determination of Aqueous Solubility
This section provides a detailed protocol for determining the aqueous solubility of this compound using the saturation shake-flask method. This method is a standard and reliable technique for assessing the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer at a controlled temperature.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solution (for calibration curve):
-
Accurately weigh a small amount of this compound and dissolve it in the chosen aqueous buffer to prepare a stock solution of known concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound by serially diluting the stock solution with the aqueous buffer. The concentration range of the standards should bracket the expected solubility of the compound.
-
Analyze each standard solution using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to generate a calibration curve of instrument response versus concentration.
-
-
Saturation of the Solution:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. The excess solid should be clearly visible.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the vial for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After the incubation period, carefully remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
-
Centrifuge the vial at a high speed to pellet any remaining solid particles.
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration curve.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility of this compound in the chosen aqueous buffer at the specified temperature.
-
Experimental Workflow: Bioconjugation Using this compound
This compound is frequently employed as a linker to conjugate a biomolecule (e.g., a protein) to another molecule of interest, such as a small molecule drug or a fluorescent dye. The following diagram illustrates a typical experimental workflow for such a bioconjugation reaction.
Caption: A typical bioconjugation workflow using this compound.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
This compound is a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a crucial role in optimizing the solubility, cell permeability, and spatial orientation of the PROTAC to facilitate the formation of a stable ternary complex.
The diagram below illustrates the signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a versatile and valuable tool in modern life sciences research. Its favorable solubility in aqueous buffers is a key attribute that facilitates its use in a wide range of applications. While precise quantitative solubility data remains to be extensively published, the provided information and protocols in this guide offer a solid foundation for researchers to effectively utilize this important molecule in their experimental designs. By understanding the factors that influence its solubility and employing robust methods for its characterization, scientists can unlock the full potential of this compound in advancing drug discovery and development.
References
Thiol-PEG5-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1449390-67-3
This technical guide provides an in-depth overview of Thiol-PEG5-acid, a heterobifunctional linker crucial in the fields of targeted drug delivery and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, suppliers, and applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and nanoparticle functionalization.
Core Properties and Supplier Information
This compound, with the chemical formula C13H26O7S, is a polyethylene glycol (PEG)-based linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group. This structure allows for versatile conjugation to various molecules and surfaces. The thiol group exhibits high affinity for noble metal surfaces like gold and can react with maleimide groups on proteins, while the carboxylic acid can be activated to form stable amide bonds with amine-containing molecules.
| Property | Value | Source |
| CAS Number | 1449390-67-3 | MedChemExpress (MCE), TargetMol |
| Molecular Formula | C13H26O7S | MCE |
| Molecular Weight | 326.41 g/mol | MCE |
| Synonyms | HS-PEG5-CH2CH2COOH | MCE |
Several chemical suppliers offer this compound for research and development purposes. Notable suppliers include:
-
MedChemExpress (MCE)
-
TargetMol
-
JenKem Technology
Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker enhances the solubility and bioavailability of the PROTAC molecule.
Furthermore, the thiol group of this compound allows for its use in the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs). This is instrumental in developing targeted drug delivery systems, where the nanoparticle serves as a carrier for therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the general steps for conjugating a target protein ligand and an E3 ligase ligand using this compound.
Materials:
-
This compound
-
Target protein ligand with a suitable reactive group (e.g., a haloalkane)
-
E3 ligase ligand with an amine group (e.g., a derivative of thalidomide)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or other suitable base
-
Appropriate buffers and solvents for purification (e.g., HPLC-grade acetonitrile and water)
Procedure:
-
Activation of the Carboxylic Acid: Dissolve this compound, DCC, and NHS in a 1:1:1.2 molar ratio in anhydrous DMF. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of this compound.
-
Conjugation to E3 Ligase Ligand: Add the amine-containing E3 ligase ligand to the reaction mixture, along with a slight excess of TEA. Stir the reaction at room temperature overnight.
-
Purification of the Intermediate: Purify the resulting Thiol-PEG5-E3 ligase ligand conjugate by reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Conjugation to Target Protein Ligand: Dissolve the purified intermediate in a suitable solvent. Add the target protein ligand and a base (e.g., TEA) to facilitate the reaction between the thiol group and the reactive group on the target ligand. The reaction conditions (temperature, time) will depend on the specific reactivity of the target ligand.
-
Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of AuNPs with this compound.
Materials:
-
This compound
-
Citrate-stabilized gold nanoparticles (AuNPs) solution
-
Phosphate-buffered saline (PBS)
-
Deionized water
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water or a suitable buffer.
-
Incubation with AuNPs: Add the this compound solution to the AuNP solution. The molar ratio of the thiol linker to AuNPs will need to be optimized depending on the desired surface density.
-
Self-Assembly: Gently mix the solution and allow it to incubate at room temperature for several hours (typically 4-24 hours) to allow for the self-assembly of the thiol linker onto the gold surface via dative Au-S bonds.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing unbound linker.
-
Washing: Resuspend the AuNP pellet in PBS or deionized water and repeat the centrifugation and washing steps at least three times to ensure the removal of all unbound this compound.
-
Characterization: Characterize the functionalized AuNPs using techniques such as UV-Vis Spectroscopy (to observe the shift in the surface plasmon resonance peak), Dynamic Light Scattering (DLS) (to determine the hydrodynamic diameter), and Transmission Electron Microscopy (TEM) (to visualize the nanoparticles).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.
Caption: Workflow for functionalizing a gold nanoparticle with this compound for drug delivery.
References
The Pivotal Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has become an indispensable strategy in the field of bioconjugation. The incorporation of PEG spacers into therapeutic and diagnostic biomolecules confers a multitude of advantageous properties, including enhanced solubility, improved stability, prolonged circulatory half-life, and reduced immunogenicity. This technical guide provides a comprehensive overview of the role of PEG spacers in bioconjugation, with a focus on their application in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We will delve into the quantitative impact of PEG spacer length on the physicochemical and biological properties of bioconjugates, provide detailed experimental protocols for common PEGylation chemistries, and visualize key biological and experimental workflows.
Core Concepts: The Advantages of PEG Spacers in Bioconjugation
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene glycol units.[1] When used as a linker or spacer in bioconjugation, PEG imparts several beneficial properties that can significantly enhance the therapeutic potential of a molecule.[2][3]
-
Enhanced Solubility and Stability: Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic and prone to aggregation.[4] The hydrophilic nature of PEG spacers helps to solubilize these hydrophobic molecules in aqueous environments, preventing aggregation and improving the overall stability of the bioconjugate.[4]
-
Improved Pharmacokinetics: The increased hydrodynamic volume of a PEGylated bioconjugate reduces its renal clearance, leading to a longer circulation half-life. This prolonged systemic exposure can lead to improved therapeutic efficacy.
-
Reduced Immunogenicity: The flexible PEG chain can create a "shielding" effect, masking immunogenic epitopes on the surface of the biomolecule and reducing the likelihood of an adverse immune response.
-
Optimal Spacing and Reduced Steric Hindrance: PEG spacers provide a defined distance between the conjugated molecules, which can be crucial for maintaining the biological activity of each component. For example, in an ADC, the spacer ensures that the cytotoxic payload does not interfere with the antibody's ability to bind to its target antigen.
Data Presentation: Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that can be modulated to fine-tune the properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance metrics.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~6.0 | 0.7 |
| PEG4 | ~4.5 | 0.5 |
| PEG8 | ~3.0 | 0.4 |
| PEG12 | ~3.0 | 0.4 |
| PEG24 | ~2.5 | 0.3 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity
| PEG Spacer Length (n) | IC50 (nM) |
| 2 | 3.1 ± 0.2 |
| 3 | 3.9 ± 0.3 |
| 4 | 5.4 ± 0.4 |
| 6 | 5.8 ± 0.3 |
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).
Table 3: Impact of PEG Spacer Length on In Vivo Efficacy of Folate-Linked Liposomes
| PEG Linker Length | Tumor Size Reduction (%) |
| 2 kDa | ~20% |
| 5 kDa | ~25% |
| 10 kDa | >40% |
Data from a study on folate-conjugated liposomes encapsulating doxorubicin.
Experimental Protocols
This section provides detailed methodologies for three common PEGylation chemistries used in bioconjugation.
Protocol for NHS-Ester PEGylation of Antibodies
This protocol describes the conjugation of an amine-reactive PEG linker (e.g., mPEG-NHS ester) to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
mPEG-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to an amine-free buffer such as PBS at pH 7.2-8.0 using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.
-
PEG-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. NHS-esters are moisture-sensitive, so it is crucial to work in a dry environment and use anhydrous solvents.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the PEG-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted PEG-NHS ester and other small molecules by SEC or dialysis.
-
Characterization: Characterize the PEGylated antibody to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, SEC, and mass spectrometry.
Protocol for Maleimide-Thiol Conjugation with PEG Spacers
This protocol describes the conjugation of a thiol-reactive PEG linker (e.g., Maleimide-PEG) to the sulfhydryl groups of a biomolecule, such as a reduced antibody or a cysteine-containing peptide.
Materials:
-
Thiol-containing biomolecule (e.g., reduced antibody) in a thiol-free buffer, pH 6.5-7.5.
-
Maleimide-PEG reagent.
-
Anhydrous DMSO or DMF.
-
Reducing agent (optional, e.g., TCEP or DTT).
-
Purification system (e.g., SEC or dialysis).
Procedure:
-
Reduction of Disulfide Bonds (Optional): If targeting internal cysteines, reduce the disulfide bonds of the antibody using a reducing agent like TCEP. Incubate for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.
-
Maleimide-PEG Stock Solution Preparation: Dissolve the Maleimide-PEG reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the thiol-containing biomolecule.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the PEGylated bioconjugate using SEC or dialysis to remove unreacted Maleimide-PEG.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between an azide-modified biomolecule and a cyclooctyne-functionalized PEG linker (e.g., DBCO-PEG-NHS ester for initial antibody modification).
Materials:
-
Antibody (or other biomolecule)
-
DBCO-PEG-NHS ester
-
Azide-modified payload
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC)
Procedure: Step 1: Antibody Modification with DBCO-PEG-NHS Ester
-
Prepare the antibody in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester stock solution to the antibody solution.
-
Incubate at room temperature for 30-60 minutes.
-
Quench the reaction with Tris buffer.
-
Purify the DBCO-modified antibody using a desalting column to remove excess reagent.
Step 2: SPAAC Reaction with Azide-Modified Payload
-
Add a 1.5- to 4-fold molar excess of the azide-modified payload to the purified DBCO-modified antibody.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
Purification: Purify the final ADC using SEC to remove any unreacted payload.
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and assess its purity and integrity.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the role of PEG spacers in bioconjugation.
Signaling Pathways
Experimental Workflows
Conclusion
PEG spacers play a critical and multifaceted role in modern bioconjugation. Their ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes them an invaluable tool for the design of next-generation therapeutics. The choice of PEG spacer length is a crucial design parameter that must be optimized for each specific bioconjugate to achieve the desired balance of properties. The detailed protocols and workflows provided in this guide offer a practical framework for the application of PEG spacer technology in the development of innovative and effective biopharmaceuticals. As our understanding of the interplay between PEG spacers and biological systems continues to grow, so too will their importance in advancing the field of drug development.
References
The Architect's Blueprint: An In-depth Technical Guide to PROTAC Linkers and Their Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Linker in Targeted Protein Degradation
The PROTAC Mechanism of Action and the Ubiquitin-Proteasome System
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. A polyubiquitin chain serves as a recognition signal for the 26S proteasome, a multi-protein complex that degrades the tagged protein into smaller peptides. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
The ubiquitin-proteasome system is a fundamental cellular process for protein degradation. It involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to the substrate.
PROTAC Linker Chemistry and Classification
The linker is a critical component that influences a PROTAC's physicochemical properties, cell permeability, and ability to form a productive ternary complex. Linkers can be broadly classified based on their chemical composition and flexibility.
1. Alkyl and Polyethylene Glycol (PEG) Linkers:
-
Alkyl Chains: These are the simplest and most common type of flexible linkers, composed of repeating methylene units. They are synthetically accessible and allow for straightforward modulation of linker length. However, their hydrophobic nature can negatively impact the solubility of the resulting PROTAC.
-
PEG Linkers: These consist of repeating ethylene glycol units and are more hydrophilic than alkyl chains. The incorporation of PEG linkers can improve the solubility and cell permeability of PROTACs. Statistics indicate that a significant portion of reported PROTACs utilize PEG-based linkers.
2. Rigid Linkers:
To reduce the entropic penalty associated with flexible linkers and to pre-organize the PROTAC into a bioactive conformation, rigid linkers are often employed. These typically incorporate cyclic moieties such as:
-
Piperazine and Piperidine: These saturated heterocycles can improve metabolic stability and solubility.
-
Alkynes and Triazoles: Alkynes introduce rigidity, and the resulting triazole ring from "click chemistry" is metabolically stable.
-
Aromatic Rings: Phenyl rings provide planarity and rigidity.
3. "Smart" or Functional Linkers:
More advanced linker strategies involve the incorporation of functional groups that can respond to external stimuli or provide additional functionalities.
-
Photoswitchable Linkers: These often contain azobenzene moieties that can isomerize upon light irradiation, allowing for spatiotemporal control of PROTAC activity.
-
Clickable Linkers: These linkers are designed for efficient and modular PROTAC synthesis via bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Impact of Linker Properties on PROTAC Efficacy: A Quantitative Perspective
The optimization of linker length and composition is a crucial step in PROTAC development, as these parameters directly impact the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Data Presentation: Summarized Quantitative Data
The following tables summarize quantitative data from various studies, illustrating the impact of linker properties on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted alkyne) | Alkyne-modified PROTAC | More potent degradation |
Table 4: Impact of Linker Composition on CRBN Degradation
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized component using a peptide coupling reagent.
Materials:
-
Component A-COOH (1.0 eq)
-
Component B-NH2 (1.1 eq)
-
HATU (1,1'-[Azobis(methylidene)]bis(1H-benzotriazole)-3-oxide) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Component B-NH2 to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol provides a highly efficient method for the final ligation step in PROTAC synthesis.
Materials:
-
Component A-Alkyne (1.0 eq)
-
Component B-Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., t-BuOH/H2O 1:1, DMF, or DMSO)
Procedure:
-
Dissolve Component A-Alkyne and Component B-Azide in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO4·5H2O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the product using standard methods such as extraction and/or column chromatography.
Protocol 3: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
PROTAC Design and Linker Selection Strategy
The rational design of PROTACs involves a multi-step process that often requires iterative optimization.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, influencing nearly every aspect of their biological activity and pharmaceutical properties. A deep understanding of linker chemistry, coupled with systematic experimental evaluation, is essential for the rational design of next-generation protein degraders. This guide provides a foundational understanding of PROTAC linkers, from their basic chemical structures to their profound impact on therapeutic efficacy. As the field of targeted protein degradation continues to evolve, innovative linker technologies will undoubtedly play a central role in unlocking the full potential of this exciting therapeutic modality.
References
- 1. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for Conjugating Thiol-PEG5-acid to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability. This document provides a detailed protocol for the conjugation of a heterobifunctional PEG linker, Thiol-PEG5-acid, to proteins.
This protocol outlines a two-step process. First, the carboxylic acid moiety of this compound is activated using carbodiimide chemistry and subsequently conjugated to primary amine groups (e.g., lysine residues) on the target protein. The thiol group on the PEG linker is preserved during this initial step and is available for subsequent downstream applications, such as conjugation to a second molecule or attachment to a surface. To ensure the specific reactivity of the thiol group in the second step, an optional thiol protection and deprotection procedure is also described.
Principle of the Reaction
The conjugation of this compound to a protein is primarily achieved through the formation of a stable amide bond. The carboxylic acid group of the PEG linker is first activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate can then react with NHS to form a more stable amine-reactive NHS ester. The NHS ester of the PEG linker then readily reacts with primary amine groups on the protein, such as the ε-amino group of lysine residues or the N-terminal α-amino group, to form a covalent amide linkage. The reaction is typically carried out in a two-pot synthesis to ensure activation of the PEG linker before introducing it to the protein.
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
(Optional) Thiol Protection Reagent: 2,2'-Dipyridyl disulfide (DPDS)
-
(Optional) Thiol Deprotection Reagent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns (e.g., Sephadex G-25)
-
Dialysis tubing or cassettes (with appropriate molecular weight cut-off)
-
Standard laboratory equipment (pH meter, spectrophotometer, centrifuge, etc.)
Experimental Workflow Diagram
Figure 1. Experimental workflow for conjugating this compound to proteins.
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the direct conjugation of this compound to a protein without prior protection of the thiol group. This approach is suitable when the subsequent reaction of the thiol group is not compromised by the conditions of the initial conjugation.
1. Preparation of Reagents:
- Prepare the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) and Conjugation Buffer (PBS, pH 7.2-7.5).
- Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
- Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
2. Activation of this compound:
- Dissolve the this compound in the Activation Buffer.
- Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A typical molar ratio is a 5- to 20-fold molar excess of EDC and NHS over the PEG linker.[1][2]
- Incubate the reaction mixture for 15 minutes at room temperature with gentle stirring to activate the carboxylic acid group.
3. Conjugation to the Protein:
- Add the activated this compound solution to the protein solution. The molar ratio of PEG linker to protein can be varied to achieve the desired degree of PEGylation, with a common starting point being a 10- to 20-fold molar excess of PEG.[1][2]
- The final concentration of organic solvent from the PEG stock solution should not exceed 10% of the total reaction volume.[1]
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
- To stop the conjugation reaction, add a quenching solution such as 1 M Tris-HCl, pH 8.0, or 1 M Glycine to a final concentration of 20-50 mM.
- Incubate for an additional 30 minutes at room temperature.
5. Purification of the PEG-Protein Conjugate:
- Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by extensive dialysis against an appropriate buffer.
Protocol 2: Optional Thiol Protection and Deprotection
To prevent potential side reactions with the thiol group during the EDC/NHS activation and conjugation steps, the thiol can be temporarily protected. A common method is the use of a pyridyl disulfide protecting group.
1. Thiol Protection (Prior to Conjugation):
- Dissolve the this compound in a suitable buffer (e.g., PBS, pH 7.4).
- Add a 2- to 5-fold molar excess of 2,2'-dipyridyl disulfide (DPDS) to the PEG solution.
- Allow the reaction to proceed for 2-4 hours at room temperature.
- Purify the pyridyl disulfide-protected PEG-acid by dialysis or chromatography to remove excess DPDS and pyridine-2-thione byproduct.
2. Conjugation of Protected PEG to Protein:
- Follow the steps outlined in Protocol 1 using the purified pyridyl disulfide-protected PEG-acid.
3. Thiol Deprotection (After Conjugation):
- After purifying the PEG-protein conjugate, dissolve it in a suitable buffer.
- Add a 10- to 20-fold molar excess of a reducing agent such as DTT or TCEP.
- Incubate the reaction for 1-2 hours at room temperature to cleave the disulfide bond and regenerate the free thiol group.
- Purify the final Thiol-PEG-Protein conjugate by SEC or dialysis to remove the reducing agent and the cleaved protecting group.
Data Presentation
The efficiency of the conjugation reaction is dependent on several factors. The following table summarizes key quantitative parameters that can be optimized for a specific protein.
| Parameter | Recommended Range | Notes |
| Molar Ratios | ||
| Protein:PEG Linker | 1:5 to 1:50 | A higher ratio increases the degree of PEGylation. |
| PEG Linker:EDC | 1:5 to 1:20 | A sufficient excess of EDC is required for efficient activation. |
| EDC:NHS (or Sulfo-NHS) | 1:1 to 1:2.5 | NHS stabilizes the active intermediate, improving conjugation efficiency. |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | MES buffer is ideal for the EDC/NHS activation step. |
| Conjugation pH | 7.2 - 8.0 | PBS is a suitable buffer for the reaction with protein amines. |
| Reaction Time (Activation) | 15 - 30 minutes | |
| Reaction Time (Conjugation) | 2 hours to overnight | Longer incubation times can increase conjugation efficiency. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |
Characterization of the PEG-Protein Conjugate
After purification, it is essential to characterize the resulting conjugate to determine the degree of PEGylation and confirm the integrity of the protein.
Signaling Pathway and Logical Relationship Diagram
Figure 2. Logical relationship of characterization methods and outcomes.
1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
- Purpose: To visualize the increase in molecular weight of the protein after PEGylation.
- Methodology: Run samples of the unmodified protein and the purified PEG-protein conjugate on an SDS-PAGE gel. The PEGylated protein will migrate slower than the native protein, appearing as a band or a smear at a higher apparent molecular weight. The distribution of bands can give a qualitative indication of the degree of PEGylation.
2. Mass Spectrometry (MS):
- Purpose: To accurately determine the molecular weight of the conjugate and the number of PEG chains attached.
- Methodology: Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) can be used. The mass spectrum will show a series of peaks corresponding to the protein with different numbers of PEG molecules attached, allowing for the calculation of the average degree of PEGylation.
3. High-Performance Liquid Chromatography (HPLC):
- Purpose: To assess the purity of the conjugate and separate different PEGylated species.
- Methodology:
- Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. The PEGylated protein will elute earlier than the unmodified protein. This method is also effective for removing unreacted PEG.
- Reverse-Phase HPLC (RP-HPLC): Can be used to separate different PEGylated isomers based on hydrophobicity.
4. UV-Vis Spectrophotometry:
- Purpose: To determine the protein concentration and assess for any gross structural changes.
- Methodology: Measure the absorbance at 280 nm to determine the protein concentration using its extinction coefficient. A significant change in the spectral properties could indicate a change in the protein's tertiary structure.
By following these protocols and characterization methods, researchers can successfully conjugate this compound to their protein of interest and thoroughly characterize the resulting bioconjugate for downstream applications in research and drug development.
References
Application Notes and Protocols for Functionalization of Gold Nanoparticles with Thiol-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are versatile platforms for a wide range of biomedical and biotechnological applications, including drug delivery, bioimaging, and diagnostics.[1][2] Their utility is significantly enhanced by surface functionalization, which can improve stability, biocompatibility, and introduce specific functionalities for targeted applications. Polyethylene glycol (PEG) is a widely used polymer for surface modification due to its ability to reduce non-specific protein adsorption, prevent aggregation, and increase circulation time in vivo.[3][4][5] This document provides detailed protocols for the functionalization of gold nanoparticles with Thiol-PEG5-acid, a heterobifunctional linker that allows for stable anchoring to the AuNP surface via a thiol group and presents a terminal carboxylic acid for further conjugation.
The thiol group forms a strong dative bond with the gold surface, ensuring a stable coating. The terminal carboxylic acid can be activated, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amide bond with amine-containing molecules such as proteins, peptides, or small molecule drugs.
Characterization of Functionalized Gold Nanoparticles
Proper characterization of the functionalized AuNPs is crucial to ensure successful conjugation and to understand their physicochemical properties. The following table summarizes key characterization techniques and the expected outcomes after functionalization with this compound.
| Characterization Technique | Parameter Measured | Expected Change After Functionalization | Typical Values/Observations |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) Peak | Red-shift of the SPR peak | A shift of 2-10 nm to a longer wavelength, indicating an alteration of the surface dielectric environment. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in hydrodynamic diameter | An increase corresponding to the length of the PEG layer. For this compound, this will be a few nanometers. |
| Zeta Potential | Surface Charge | A more negative zeta potential | The terminal carboxylic acid groups will impart a negative charge on the nanoparticle surface. |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | No significant change in the core size or shape | TEM visualizes the metallic core, which should remain unchanged. A halo of PEG may be visible with appropriate staining. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Appearance of characteristic PEG and carboxylic acid peaks | C-O-C ether stretches from the PEG backbone and C=O stretch from the carboxylic acid. |
Experimental Protocols
Materials and Reagents
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
Ultrapure water (18.2 MΩ·cm)
-
Ethanol
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 20 nm citrate-stabilized AuNPs.
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in ultrapure water.
-
Prepare a 38.8 mM solution of trisodium citrate in ultrapure water.
-
-
Synthesis:
-
In a clean round-bottom flask equipped with a condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 10 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the heat source and continue stirring until the solution cools to room temperature.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
-
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol details the ligand exchange process to coat the citrate-stabilized AuNPs with this compound.
-
Preparation of PEG Solution:
-
Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
-
Functionalization Reaction:
-
To 10 mL of the synthesized AuNP solution, add the this compound solution to a final concentration of 10-50 µM. The optimal concentration may need to be determined empirically.
-
Allow the reaction to proceed for at least 4 hours at room temperature with gentle stirring. Overnight incubation is also common.
-
-
Purification:
-
To remove excess this compound and displaced citrate ions, centrifuge the AuNP solution. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or a buffer of choice (e.g., PBS).
-
Repeat the centrifugation and resuspension steps two more times.
-
After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer for storage or further use.
-
Protocol 3: Activation of Carboxylic Acid Terminus with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid on the PEGylated AuNPs for subsequent conjugation to amine-containing molecules.
-
Preparation of EDC/NHS Solutions:
-
Freshly prepare a 10 mg/mL solution of EDC in MES buffer (e.g., 0.1 M MES, pH 5.5-6.0).
-
Freshly prepare a 10 mg/mL solution of NHS in MES buffer.
-
-
Activation Reaction:
-
To 1 mL of the purified this compound functionalized AuNPs in MES buffer, add 100 µL of the EDC solution and 100 µL of the NHS solution. The exact amounts may need to be optimized.
-
Incubate the reaction for 30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine-Containing Molecules (General Step):
-
Immediately following activation, add the amine-containing molecule (e.g., protein, peptide) to the activated AuNP solution. The pH of the reaction should be adjusted to 7.2-7.5 for efficient amide bond formation.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-esters by adding a small amount of an amine-containing buffer such as Tris or glycine, or with hydroxylamine.
-
Purify the final conjugate using centrifugation as described in Protocol 2 to remove excess reagents.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in the protocols.
Caption: Synthesis of citrate-stabilized gold nanoparticles.
Caption: Functionalization with this compound.
Caption: EDC/NHS chemistry for amine conjugation.
Troubleshooting and Considerations
-
Aggregation: Aggregation of AuNPs during functionalization can occur. This may be due to incomplete surface coverage or inappropriate buffer conditions. Ensure a sufficient concentration of the this compound is used and that the pH and ionic strength of the buffers are controlled.
-
EDC/NHS Instability: EDC and NHS are moisture-sensitive and should be stored in a desiccator. Solutions should be prepared fresh before each use. The NHS-ester intermediate is also susceptible to hydrolysis, so the amine-containing molecule should be added promptly after activation.
-
Purification: Thorough purification is essential to remove unreacted reagents that could interfere with downstream applications. Centrifugation is effective, but for some applications, dialysis or tangential flow filtration may be considered.
-
Biocompatibility: The use of PEG significantly enhances the biocompatibility of AuNPs. However, it is always important to assess the cytotoxicity of the final conjugate in the relevant cell lines or models.
By following these protocols and considerations, researchers can reliably functionalize gold nanoparticles with this compound, creating a versatile platform for a multitude of applications in drug development and biomedical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Gold nanoparticles in delivery applications. | Semantic Scholar [semanticscholar.org]
- 3. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiol-PEG5-acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Thiol-PEG5-acid as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed protocols for the conjugation of this compound to a maleimide-functionalized warhead and an E3 ligase ligand, followed by purification and characterization of the final PROTAC molecule.
Introduction to this compound in PROTAC Synthesis
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A typical PROTAC consists of a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
This compound is a bifunctional linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, connected by a 5-unit polyethylene glycol (PEG) chain. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC. The thiol group provides a reactive handle for conjugation with electrophilic groups, most commonly a maleimide, to form a stable thioether bond. The carboxylic acid allows for standard amide bond formation with an amine-functionalized E3 ligase ligand. This modular approach allows for the systematic synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using this compound typically follows a two-step sequential conjugation strategy. First, the thiol group of the linker is reacted with a maleimide-functionalized warhead. Subsequently, the carboxylic acid of the linker-warhead conjugate is activated and reacted with an amine-containing E3 ligase ligand.
Experimental Protocols
The following protocols provide a representative methodology for the synthesis of a PROTAC using this compound. These are general procedures and may require optimization for specific warheads and E3 ligase ligands.
Protocol 1: Synthesis of Linker-Warhead Conjugate via Thiol-Maleimide Ligation
This protocol describes the conjugation of this compound to a maleimide-functionalized warhead.
Materials:
-
This compound
-
Maleimide-functionalized Warhead
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional)
-
Nitrogen or Argon gas
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve the maleimide-functionalized warhead (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 eq) in PBS (pH 7.2). If the warhead or linker is prone to disulfide bond formation, add TCEP (0.5 eq) to the linker solution and incubate for 30 minutes at room temperature under an inert atmosphere (N₂ or Ar).
-
Slowly add the this compound solution to the stirring solution of the maleimide-functionalized warhead at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, under an inert atmosphere and protected from light.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired linker-warhead conjugate.
-
Upon completion, quench the reaction by adding a small amount of a thiol-containing scavenger (e.g., N-acetylcysteine) if excess maleimide is present.
-
Dilute the reaction mixture with a suitable solvent (e.g., acetonitrile/water) and purify the linker-warhead conjugate by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the linker-warhead conjugate as a solid.
-
Characterize the product by mass spectrometry to confirm its identity.
Protocol 2: Synthesis of the Final PROTAC via Amide Coupling
This protocol describes the coupling of the linker-warhead conjugate to an amine-functionalized E3 ligase ligand.
Materials:
-
Linker-Warhead Conjugate (from Protocol 1)
-
Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide-amine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Dissolve the linker-warhead conjugate (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add the E3 ligase ligand solution to the activated linker-warhead conjugate solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify the final PROTAC molecule by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final PROTAC by high-resolution mass spectrometry and NMR spectroscopy to confirm its identity and purity.
Data Presentation
The following tables provide representative data for the synthesis and characterization of a hypothetical PROTAC, "PROTAC-XY," synthesized using the protocols described above.
Table 1: Synthesis and Purification of PROTAC-XY
| Step | Reaction | Reactants (molar ratio) | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) |
| 1 | Thiol-Maleimide Ligation | Warhead-Maleimide : this compound (1:1.1) | DMF/PBS | 4 | 75 | >98 |
| 2 | Amide Coupling | Linker-Warhead : E3-Ligand-NH₂ (1:1.1) | DMF | 16 | 60 | >99 |
Table 2: Characterization of PROTAC-XY
| Analytical Method | Parameter | Observed Value | Expected Value |
| HRMS (ESI+) | [M+H]⁺ | 1050.5234 | 1050.5238 |
| ¹H NMR | Chemical Shifts (ppm) | Conforms to expected structure | - |
| ¹³C NMR | Chemical Shifts (ppm) | Conforms to expected structure | - |
Table 3: Biological Activity of PROTAC-XY
| Assay | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Western Blot | Cancer Cell Line A | 50 | 95 |
| In-Cell Target Engagement | Cancer Cell Line A | 120 | - |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The synthesized PROTAC molecule mediates the degradation of the target protein by hijacking the ubiquitin-proteasome system.
Conclusion
This compound is a versatile and effective linker for the modular synthesis of PROTACs. The protocols provided herein offer a robust starting point for researchers to synthesize and evaluate novel PROTACs. The straightforward two-step synthesis allows for the rapid generation of PROTAC libraries to explore the impact of different warheads and E3 ligase ligands on target protein degradation. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining high-quality PROTAC molecules for biological evaluation.
Application Notes and Protocols for EDC/NHS Chemistry: Amine Coupling with Thiol-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking chemistry for covalently coupling carboxyl groups to primary amines, forming stable amide bonds.[1] This method is particularly valuable in bioconjugation and drug development for linking molecules of interest, such as proteins, peptides, or antibodies, to functionalized surfaces or other molecules. Polyethylene glycol (PEG) linkers, like Thiol-PEG5-acid, are frequently incorporated to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[2]
This document provides detailed protocols and application notes for the successful conjugation of this compound to amine-containing molecules using EDC/NHS chemistry. This compound is a heterobifunctional linker featuring a terminal thiol group for potential subsequent reactions and a carboxylic acid group for immediate conjugation to primary amines.[3][4]
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two main steps:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[5]
-
Formation of a Stable NHS Ester and Amine Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. The use of NHS or its water-soluble analog, Sulfo-NHS, significantly improves the efficiency of the coupling reaction.
Key Experimental Parameters
Successful conjugation with EDC/NHS chemistry is highly dependent on several factors, including pH, buffer composition, and reagent concentrations. The optimal conditions for the two steps of the reaction differ, making a two-step protocol often the most effective approach.
| Parameter | Activation Step (Carboxyl Activation) | Coupling Step (Amine Reaction) | Rationale |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | EDC activation is most efficient in a slightly acidic environment, while the reaction of the NHS-ester with the primary amine is favored at neutral to slightly basic pH. |
| Recommended Buffers | MES (2-(N-morpholino)ethanesulfonic acid) | Phosphate-buffered saline (PBS), Borate buffer, or Sodium bicarbonate buffer | It is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates, as these will compete with the intended reaction. |
| Reagent Handling | Allow EDC and NHS to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use as they are moisture-sensitive. | Store EDC and NHS desiccated at -20°C. | EDC and NHS are susceptible to hydrolysis, which reduces their activity. |
Experimental Protocols
This section outlines a general two-step protocol for the conjugation of this compound to an amine-containing molecule (e.g., a protein, peptide, or antibody). Optimization of molar ratios and reaction times may be necessary for specific applications.
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Protocol 1: Two-Step Amine Coupling
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.
-
Dissolve this compound in Activation Buffer to a desired final concentration (e.g., 10 mM).
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use (e.g., 100 mg/mL).
-
Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A common starting point is a 2-5 fold molar excess of EDC and NHS over the PEG linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Coupling to the Amine-Containing Molecule
-
Optional: To remove excess EDC and byproducts, the activated this compound can be purified using a desalting column equilibrated with Coupling Buffer. This is recommended for sensitive applications.
-
Immediately add the activated this compound solution to your amine-containing molecule, which has been dissolved in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.
-
The molar ratio of the activated linker to the amine-containing molecule should be optimized for the specific application. A 10-50 fold molar excess of the linker is a common starting range.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Optional: To stop the reaction, add a quenching solution such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.
-
Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low or No Coupling Yield | Inactive Reagents | Use fresh EDC and NHS and store them properly desiccated at -20°C. |
| Suboptimal pH | Verify the pH of your activation and coupling buffers. | |
| Inappropriate Buffer | Ensure your buffers do not contain primary amines or carboxylates. | |
| Hydrolysis of Intermediates | Perform the reaction steps as quickly as possible after preparing the reagents. | |
| Precipitation During Reaction | Protein Aggregation | Ensure your protein is soluble and stable in the chosen reaction buffers. Consider a buffer exchange step. |
| High EDC Concentration | If using a large excess of EDC, try reducing the concentration. |
Visualizing the Process
Caption: Chemical reaction mechanism of EDC/NHS mediated amine coupling.
Caption: Experimental workflow for the two-step EDC/NHS amine coupling.
References
Application Notes and Protocols for Thiol-PEG5-acid Reaction with Maleimide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of sophisticated therapeutics, diagnostics, and research tools. Among the various bioconjugation strategies, the reaction between a thiol (sulfhydryl) group and a maleimide is a widely utilized method due to its high selectivity, efficiency, and mild reaction conditions.[1][2][3] This Michael addition reaction forms a stable covalent thioether bond, making it ideal for linking peptides, proteins, antibodies, and other biomolecules.[1][2]
This document provides detailed application notes and protocols for the reaction of Thiol-PEG5-acid with a maleimide-functionalized molecule. The inclusion of a polyethylene glycol (PEG) spacer, in this case, a pentamer (PEG5), offers several advantages, including increased hydrophilicity, reduced steric hindrance, and improved pharmacokinetic and pharmacodynamic properties of the resulting conjugate. The terminal carboxylic acid on the PEG linker provides a versatile handle for subsequent modifications or for altering the overall charge of the conjugate.
These guidelines are intended for researchers, scientists, and drug development professionals to facilitate the successful design and execution of their bioconjugation experiments.
Reaction Mechanism and Principles
The reaction between a thiol and a maleimide proceeds via a Michael addition mechanism. The nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, which is rendered electrophilic by the two adjacent carbonyl groups. This results in the formation of a stable succinimidyl thioether linkage.
The reaction is highly specific for thiols within a pH range of 6.5 to 7.5. Below pH 6.5, the reaction rate decreases as the thiol group is predominantly in its protonated, less nucleophilic form. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive. Furthermore, at higher pH, the reaction can lose its specificity, with potential for side reactions involving primary amines, such as the ε-amino group of lysine residues.
Key Features of the Thiol-Maleimide Reaction:
-
High Selectivity: Highly specific for thiol groups at physiological pH.
-
Fast Kinetics: The reaction proceeds rapidly under mild conditions.
-
Stable Bond Formation: Forms a stable covalent thioether bond.
-
Mild Reaction Conditions: Typically performed at room temperature in aqueous buffers.
Experimental Protocols
Materials and Reagents
-
This compound: (e.g., from a commercial supplier)
-
Maleimide-functionalized molecule: (Protein, antibody, peptide, or other molecule of interest)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris buffer, or HEPES buffer, pH 6.5-7.5. Ensure the buffer is free of any thiol-containing reagents.
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not need to be removed before the conjugation reaction.
-
Quenching Reagent: L-cysteine, N-acetylcysteine, or 2-mercaptoethanol.
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents.
-
Purification System: Size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) equipment.
General Protocol for Bioconjugation
This protocol provides a general guideline. The optimal conditions, including molar ratios, reaction time, and temperature, should be determined empirically for each specific application.
Step 1: Preparation of the Thiol-Containing Molecule (if necessary)
If the thiol group on your protein or peptide is part of a disulfide bond, reduction is necessary prior to conjugation.
-
Dissolve the protein/peptide in the degassed conjugation buffer.
-
Add a 10-100 fold molar excess of a reducing agent (e.g., TCEP).
-
Incubate at room temperature for 30-60 minutes.
-
If using DTT, it is crucial to remove the excess DTT using a desalting column or buffer exchange before proceeding. TCEP does not require removal.
Step 2: Preparation of the Maleimide Reagent
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.
-
Prepare a stock solution of the maleimide-functionalized molecule in the conjugation buffer.
Step 3: Conjugation Reaction
-
Add the dissolved this compound to the solution of the maleimide-functionalized molecule. A common starting point is a 10-20 fold molar excess of the maleimide reagent. However, the optimal ratio can vary depending on the molecules being conjugated. For instance, for a small peptide, a 2:1 maleimide to thiol ratio might be optimal, whereas for a larger protein, a 5:1 ratio could yield better results.
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if using light-sensitive molecules.
Step 4: Quenching the Reaction
-
To stop the reaction, add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to react with any unreacted maleimide.
Step 5: Purification of the Conjugate
-
Purify the conjugate from excess reagents and byproducts using an appropriate method based on the size and properties of the conjugate. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from large protein conjugates.
-
Step 6: Characterization of the Conjugate
-
Confirm the successful conjugation and assess the purity of the final product using techniques such as:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (MALDI-TOF or LC-MS): To determine the exact molecular weight of the conjugate.
-
UV-Vis Spectroscopy: To quantify the protein and the attached molecule if it has a distinct absorbance.
-
HPLC: To assess the purity of the conjugate.
-
Quantitative Data Summary
The efficiency of the thiol-maleimide conjugation is influenced by several factors. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Effect of pH on Thiol-Maleimide Reaction
| pH Range | Reaction Rate with Thiols | Side Reactions | Recommendation |
| < 6.5 | Slower | Minimal | Suboptimal for efficient conjugation. |
| 6.5 - 7.5 | Optimal | Minimal | Recommended range for high selectivity and efficiency. |
| > 7.5 | Fast | Increased maleimide hydrolysis and reaction with amines. | Not recommended due to loss of specificity and maleimide stability. |
Table 2: Recommended Molar Ratios for Conjugation
| Reactants | Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency | Reference |
| Maleimide-Dye to Protein | 10:1 to 20:1 | Common starting point for labeling. | |
| Maleimide-NP to cRGDfK (small peptide) | 2:1 | 84 ± 4% | |
| Maleimide-NP to 11A4 (nanobody) | 5:1 | 58 ± 12% |
Table 3: Effect of Storage Temperature on Maleimide Stability
| Storage Temperature | Storage Duration | Decrease in Reactivity | Reference |
| 4°C | 7 days | ~10% | |
| 20°C | 7 days | ~40% |
Visualizations
Reaction Mechanism
Caption: Thiol-Maleimide Michael Addition Reaction.
Experimental Workflow
Caption: General Experimental Workflow for Bioconjugation.
Logical Relationships in Bioconjugation Strategy
Caption: Components and Outcome of a Bioconjugation Strategy.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Maleimide Hydrolysis: Prepare maleimide solutions fresh in anhydrous solvent and use immediately. Storing maleimide-functionalized materials at 4°C is recommended over room temperature to minimize loss of reactivity.
-
Thiol Oxidation: Ensure buffers are degassed to remove oxygen, which can cause the formation of disulfide bonds that are unreactive with maleimides. The addition of a chelating agent like EDTA can help prevent metal-catalyzed oxidation.
-
Incorrect Stoichiometry: Optimize the molar ratio of maleimide to thiol through titration experiments.
-
-
Instability of the Conjugate:
-
Retro-Michael Reaction: The thioether bond can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This can be a concern in environments with high concentrations of other thiols, such as glutathione in vivo. Strategies to improve stability include hydrolysis of the succinimide ring post-conjugation or using alternative maleimide chemistries.
-
-
Side Reactions:
-
To maintain high selectivity for thiols, keep the reaction pH within the optimal range of 6.5-7.5.
-
By following these protocols and considering the key parameters, researchers can effectively utilize the this compound and maleimide reaction for a wide range of bioconjugation applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 3. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Self-Assembled Monolayers (SAMs) with Thiol-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the creation and functionalization of self-assembled monolayers (SAMs) using Thiol-PEG5-acid on gold surfaces. These surfaces are of significant interest in drug development, biosensing, and various biomedical applications due to their ability to present a biocompatible and functionalizable interface.
Introduction to this compound SAMs
This compound is a heterobifunctional molecule featuring a thiol group (-SH) at one terminus and a carboxylic acid group (-COOH) at the other, connected by a five-unit polyethylene glycol (PEG) spacer. When exposed to a gold surface, the thiol group forms a strong, covalent-like bond with the gold, leading to the spontaneous formation of a densely packed, organized monolayer.[1]
The PEG spacer serves multiple crucial functions:
-
Biocompatibility: The hydrophilic nature of the PEG chain minimizes non-specific protein adsorption and cellular adhesion, creating a bio-inert background.[2]
-
Flexibility and Accessibility: The PEG spacer provides flexibility and extends the terminal carboxylic acid group away from the surface, enhancing its accessibility for subsequent chemical modifications.
-
Solubility: The PEG moiety increases the solubility of the molecule in aqueous and common organic solvents.[3]
The terminal carboxylic acid group is a versatile functional handle that can be activated to form stable amide bonds with primary amines present in proteins, peptides, antibodies, and small molecule drugs.[4] This makes this compound SAMs an excellent platform for the controlled immobilization of biomolecules for various applications, including:
-
Drug target immobilization for screening and binding assays
-
Antibody capture for immunosensors
-
Creation of surfaces with controlled cell adhesion properties
-
Development of drug delivery systems[5]
Data Presentation: Properties of Thiol-PEG-Acid SAMs
While specific data for this compound is not extensively published, the following table summarizes typical quantitative data for similar short-chain Thiol-PEG-acid and alkanethiol-acid SAMs on gold. These values can be used as a benchmark for characterization.
| Parameter | Typical Value | Characterization Method | Notes |
| Contact Angle (Advancing, Water) | 30° - 50° | Contact Angle Goniometry | The hydrophilic nature of the PEG and carboxylic acid groups results in a relatively low contact angle. The exact value can be influenced by the packing density and environmental conditions. |
| SAM Thickness | 2 - 4 nm | Ellipsometry, X-ray Photoelectron Spectroscopy (XPS) | Thickness is dependent on the length of the PEG chain and the tilt angle of the molecules on the surface. Longer PEG chains will result in thicker films. |
| Surface Coverage (Ligand Density) | 4 - 6 molecules/nm² | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), XPS | Ligand density can be influenced by the length of the PEG spacer, with shorter chains potentially allowing for denser packing. |
Experimental Protocols
Protocol for Forming a this compound SAM on a Gold Surface
This protocol details the steps for creating a well-ordered SAM of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)
-
This compound
-
200-proof Ethanol (anhydrous)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Dry nitrogen gas
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning (Critical Step):
-
Standard Cleaning: Thoroughly rinse the gold substrate with ethanol and DI water. Dry with a gentle stream of nitrogen gas.
-
Rigorous Cleaning (for organic contaminants): Immerse the gold substrate in freshly prepared Piranha solution for 10-15 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
Following the Piranha clean, rinse the substrate extensively with DI water and then with ethanol.
-
Dry the substrate completely with a gentle stream of nitrogen gas.
-
-
Preparation of Thiol Solution:
-
Prepare a 1-5 mM solution of this compound in anhydrous ethanol. For example, to make 10 mL of a 1 mM solution, dissolve the appropriate mass of this compound in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
-
-
SAM Formation:
-
Place the clean, dry gold substrate in a clean glass vial.
-
Completely immerse the substrate in the this compound solution.
-
To minimize oxidation, it is good practice to purge the vial with nitrogen gas before sealing.
-
Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the substrate with a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAM-coated substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator with nitrogen).
-
Protocol for Activating the Carboxylic Acid Terminus using EDC/NHS Chemistry
This protocol describes the activation of the terminal carboxylic acid groups on the this compound SAM to make them reactive towards primary amines.
Materials:
-
This compound SAM-coated substrate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous applications.
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5.
-
DI water
Procedure:
-
Prepare Reagents:
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use. Typical concentrations are 50 mM EDC and 20 mM NHS.
-
-
Activation of Carboxylic Acid Groups:
-
Immerse the this compound SAM-coated substrate in the freshly prepared EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts the carboxyl groups to reactive NHS esters.
-
-
Rinsing:
-
Remove the substrate from the activation solution and rinse thoroughly with the Activation Buffer, followed by the Coupling Buffer to remove excess EDC and NHS.
-
-
Coupling of Amine-Containing Molecules (e.g., Proteins):
-
Immediately immerse the activated substrate in a solution of the amine-containing molecule (e.g., protein, antibody) dissolved in the Coupling Buffer.
-
The optimal concentration of the molecule to be immobilized should be determined empirically.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching (Blocking Unreacted Sites):
-
Remove the substrate from the coupling solution and immerse it in the Quenching Solution for 15-30 minutes at room temperature. This step deactivates any remaining NHS esters.
-
-
Final Rinsing and Drying:
-
Rinse the substrate thoroughly with the Coupling Buffer and then with DI water.
-
Dry the substrate with a gentle stream of nitrogen gas.
-
Mandatory Visualizations
Experimental Workflow for SAM Formation
Caption: Workflow for creating a this compound SAM on a gold substrate.
Signaling Pathway for Biomolecule Immobilization
Caption: Chemical pathway for immobilizing biomolecules on a this compound SAM.
References
- 1. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Surface Modification of Biosensors using Thiol-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biosensor surfaces is a critical step in the development of sensitive and specific diagnostic and research tools. The choice of surface chemistry directly impacts the immobilization of biorecognition molecules, the reduction of non-specific binding, and the overall performance of the biosensor. Thiol-PEG5-acid is a heterobifunctional linker molecule ideally suited for the modification of gold surfaces, which are commonly used in various biosensor platforms such as Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical biosensors.
This molecule features a terminal thiol (-SH) group that forms a stable self-assembled monolayer (SAM) on gold surfaces through a strong gold-sulfur bond.[1] The polyethylene glycol (PEG) spacer, consisting of five repeating units, provides a hydrophilic barrier that effectively reduces the non-specific adsorption of proteins and other biomolecules, thereby enhancing the signal-to-noise ratio. The terminal carboxylic acid (-COOH) group allows for the covalent immobilization of a wide range of bioreceptors (e.g., antibodies, enzymes, nucleic acids) containing primary amine groups, typically through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2]
These application notes provide detailed protocols for the surface modification of gold-based biosensors using this compound, along with relevant quantitative data to guide researchers in optimizing their biosensor fabrication and performance.
Key Applications
-
Electrochemical Biosensors: Creation of an insulating layer that minimizes non-specific binding, enabling sensitive detection through techniques like Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV).
-
Surface Plasmon Resonance (SPR) Biosensors: Formation of a stable and functionalizable surface for the label-free, real-time monitoring of biomolecular interactions.
-
Quartz Crystal Microbalance (QCM) Biosensors: Development of mass-sensitive biosensors where the SAM provides a well-defined surface for biomolecule immobilization.
-
Drug Discovery and Development: Creation of cell-based assays and high-throughput screening platforms where surface chemistry is critical in controlling cell adhesion and protein interactions.
Quantitative Data Presentation
The performance of a biosensor is significantly influenced by the properties of the surface linker. The following tables summarize key quantitative parameters related to the use of thiol-based linkers on biosensor surfaces. While specific data for this compound is not always available, the provided data for similar molecules offer valuable insights into expected performance.
Table 1: Effect of Thiol Linker Concentration on Biosensor Performance
(Data adapted from a study on cysteamine-functionalized gold interdigitated electrodes for the detection of LDL)[3]
| Thiol Concentration | Sensitivity (nF/ln(ng/mL)) | Limit of Detection (LoD) (pg/mL) |
| 100 nM | 6.7 | 400 |
| 1 µM | 8.7 | Not Reported |
| 10 µM | 13.9 | Not Reported |
| 100 µM | 16.2 | 59 |
| 1 mM | 8.0 | 67 |
| 10 mM | 5.8 | 16,000 |
Table 2: Surface Coverage Density of Thiol-PEG-Acid Linkers on Gold Nanoparticles
(Data adapted from a study on mercapto-(PEG)n-carboxylic acids)[4]
| Linker Molecule | Spacer Length (nm) | Surface Coverage (molecules/nm²) |
| Mercapto-propionic acid (MPA) | 0.68 | 6.3 |
| Mercapto-(PEG)4-carboxylic acid | Not specified | ~5.0 |
| Mercapto-(PEG)7-carboxylic acid | 3.52 | 4.3 |
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Biosensor Surface
This protocol describes the initial step of functionalizing a clean gold surface with the this compound linker.
Materials:
-
Gold-coated biosensor substrate
-
This compound
-
Anhydrous Ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 1-5 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with DI water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned and dried gold substrate in the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered SAM.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas. The substrate is now ready for bioconjugation.
-
Protocol 2: Covalent Immobilization of a Protein Bioreceptor via EDC/NHS Chemistry
This protocol outlines the steps to covalently attach a protein with primary amine groups to the carboxyl-terminated SAM.
Materials:
-
This compound functionalized gold substrate (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Protein bioreceptor (e.g., antibody, enzyme) in Coupling Buffer
-
Quenching Solution: 1 M ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Mix equal volumes of the EDC and NHS solutions.
-
Immediately apply the EDC/NHS mixture to the this compound functionalized surface.
-
Incubate for 15-30 minutes at room temperature to activate the terminal carboxyl groups.
-
-
Bioreceptor Immobilization:
-
Rinse the surface with Activation Buffer, followed by Coupling Buffer.
-
Immediately apply the protein bioreceptor solution (typically 10-100 µg/mL in Coupling Buffer) to the activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Quenching (Blocking) of Unreacted Sites:
-
Rinse the surface with Wash Buffer to remove unbound protein.
-
Immerse the substrate in the Quenching Solution for 15-30 minutes at room temperature to deactivate any remaining active NHS esters.
-
-
Final Wash:
-
Rinse the surface thoroughly with Wash Buffer.
-
The biosensor is now functionalized with the protein bioreceptor and ready for analyte detection.
-
Visualizations
Caption: Experimental workflow for biosensor surface modification.
Caption: Generalized signaling pathway for a functionalized biosensor.
Caption: Key relationships in biosensor performance enhancement.
References
- 1. Electrical Characterization of a Thiol SAM on Gold as a First Step for the Fabrication of Immunosensors based on a Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors | MDPI [mdpi.com]
- 4. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thiol-PEG5-acid in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG5-acid is a heterobifunctional linker that plays a crucial role in the development of advanced drug delivery systems. Its unique structure, featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, connected by a 5-unit polyethylene glycol (PEG) spacer, offers remarkable versatility for conjugating drugs and targeting ligands to nanoparticle surfaces. The thiol group facilitates strong anchoring to metallic nanoparticles, such as gold nanoparticles (AuNPs), while the carboxylic acid group provides a convenient handle for attaching therapeutic molecules or targeting moieties through amide bond formation. The PEG spacer enhances the solubility, stability, and biocompatibility of the resulting drug delivery system, reducing non-specific protein binding and prolonging circulation time.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the design and fabrication of drug delivery vehicles.
Key Applications
This compound is instrumental in the following drug delivery applications:
-
Surface Modification of Nanoparticles: The thiol group allows for the straightforward surface functionalization of various nanoparticles, including gold nanoparticles, quantum dots, and other metallic nanoparticles. This PEGylation strategy improves the colloidal stability of the nanoparticles in physiological environments.
-
Targeted Drug Delivery: The terminal carboxylic acid group can be activated to react with amine-containing targeting ligands, such as antibodies, peptides, or small molecules. This enables the development of drug carriers that can specifically recognize and bind to receptors overexpressed on diseased cells, thereby enhancing therapeutic efficacy and minimizing off-target effects.
-
Controlled Drug Release: The design of the linker and its attachment to the drug and nanoparticle can be engineered to control the drug release profile. For instance, stimuli-responsive linkages can be incorporated to trigger drug release in response to specific physiological cues, such as pH changes or the presence of certain enzymes in the tumor microenvironment.
-
Development of Theranostic Agents: By co-loading imaging agents and therapeutic drugs onto nanoparticles functionalized with this compound, it is possible to create theranostic platforms for simultaneous diagnosis and therapy.
Data Presentation: Characterization of this compound Functionalized Nanoparticles
The following tables summarize typical quantitative data for drug delivery systems incorporating this compound. Note: These values are illustrative and can vary significantly depending on the nanoparticle type, drug, and specific formulation parameters.
Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles
| Formulation ID | Nanoparticle Core | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| AuNP-PEG-Dox | Gold | Doxorubicin | 85 ± 5 | 0.15 ± 0.02 | -25 ± 3 |
| Lipo-PEG-Cis | Liposome | Cisplatin | 120 ± 10 | 0.21 ± 0.03 | -18 ± 4 |
| PLGA-PEG-Cur | PLGA | Curcumin | 150 ± 15 | 0.18 ± 0.04 | -30 ± 5 |
Table 2: Drug Loading and Release Characteristics
| Formulation ID | Drug Loading Capacity (DLC, w/w%) | Encapsulation Efficiency (EE, %) | In Vitro Release at 24h (pH 5.5) | In Vitro Release at 24h (pH 7.4) |
| AuNP-PEG-Dox | 8.2 ± 0.7 | 75 ± 5 | 65 ± 4% | 20 ± 3% |
| Lipo-PEG-Cis | 5.5 ± 0.5 | 88 ± 6 | 50 ± 5% | 15 ± 2% |
| PLGA-PEG-Cur | 12.1 ± 1.1 | 92 ± 4 | 70 ± 6% | 25 ± 4% |
Experimental Protocols
Protocol 1: Synthesis of this compound Functionalized Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of AuNPs and their subsequent functionalization with this compound.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
This compound
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of Gold Nanoparticles (Turkevich Method):
-
Bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with constant stirring.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
-
Functionalization with this compound:
-
To the AuNP solution, add this compound to a final concentration of 1 µM.
-
Stir the mixture at room temperature for 24 hours to allow for the formation of a self-assembled monolayer on the AuNP surface via gold-thiol bonds.
-
Purify the functionalized AuNPs by centrifugation at 12,000 rpm for 30 minutes, followed by removal of the supernatant and resuspension in DI water. Repeat this washing step three times.
-
Resuspend the final this compound functionalized AuNPs in PBS for further use.
-
Protocol 2: Conjugation of a Model Drug (Amine-Terminated) to this compound Functionalized AuNPs
This protocol details the covalent attachment of an amine-containing drug to the carboxylic acid terminus of the PEG linker on the AuNP surface.
Materials:
-
This compound functionalized AuNPs (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-terminated drug molecule
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
PBS
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Disperse the this compound functionalized AuNPs in MES buffer (0.1 M, pH 6.0).
-
Add EDC (final concentration 10 mM) and NHS (final concentration 20 mM) to the AuNP dispersion.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.
-
-
Drug Conjugation:
-
Dissolve the amine-terminated drug in PBS (pH 7.4).
-
Add the drug solution to the activated AuNP dispersion. The molar ratio of drug to AuNPs should be optimized for the specific application.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the drug-conjugated AuNPs by centrifugation (12,000 rpm, 30 minutes) to remove unreacted drug and coupling reagents.
-
Wash the pellet with PBS and resuspend in the desired buffer for characterization and in vitro/in vivo studies.
-
Visualizations
Caption: Workflow for preparing drug-loaded nanoparticles using this compound.
Caption: Mechanism of targeted drug delivery and action.
Caption: Logical relationship of this compound's structure and function.
References
Application Notes and Protocols: Enhancing Nanoparticle Stability with Thiol-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoparticle stability is a critical factor for successful applications in drug delivery, diagnostics, and biomedical imaging. Unmodified nanoparticles often suffer from aggregation in biological media, leading to loss of function and potential toxicity.[1][2][3] Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to overcome these challenges.[1][4] PEGylation creates a hydrophilic, protective layer on the nanoparticle surface, which enhances stability through steric hindrance, reduces non-specific protein binding (opsonization), and can prolong circulation time in vivo.
This document provides detailed application notes and protocols for using Thiol-PEG5-acid, a heterobifunctional linker, to improve the stability of nanoparticles, particularly gold nanoparticles (AuNPs). The thiol (-SH) group provides a strong anchor to the nanoparticle surface, while the terminal carboxylic acid (-COOH) group offers a reactive site for subsequent bioconjugation.
Mechanism of Stabilization
The stabilization of nanoparticles with this compound involves two key features: a surface-anchoring group and a stabilizing polymer chain.
-
Thiol-Mediated Anchoring : The thiol group forms a strong covalent bond with the surface of metallic nanoparticles, such as gold, silver, and quantum dots. This ensures a stable and robust attachment of the PEG linker to the nanoparticle.
-
PEG-Mediated Steric Hindrance : The polyethylene glycol chain is a flexible, hydrophilic polymer. When attached to the nanoparticle surface, these chains extend into the surrounding medium, forming a hydrated cloud. This layer creates a physical barrier that prevents nanoparticles from approaching each other, thereby minimizing van der Waals attractions and preventing aggregation. This mechanism is known as steric stabilization.
Figure 1: Mechanism of PEG-mediated steric stabilization.
Application Notes
Expected Physicochemical Changes
Functionalization with this compound will alter the physicochemical properties of the nanoparticles. These changes serve as indicators of successful surface modification.
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Rationale |
| Hydrodynamic Diameter (Z-Average) | Smaller | Larger | Addition of the PEG polymer layer increases the effective size in solution. |
| Polydispersity Index (PDI) | Variable (can be high if aggregated) | Lower (<0.25 desirable) | PEGylation prevents aggregation, leading to a more uniform size distribution. |
| Zeta Potential | Highly Negative (e.g., citrate-capped AuNPs) | Closer to Neutral | The PEG layer shields the surface charge of the nanoparticle core. |
| Colloidal Stability in High Salt Buffer | Low (aggregation observed) | High (remains dispersed) | Steric hindrance from the PEG layer overcomes electrostatic destabilization. |
| Surface Plasmon Resonance (UV-Vis for AuNPs) | Sharp peak at ~520 nm | Slight red-shift (2-5 nm) of the peak | Change in the local refractive index upon ligand exchange. Aggregation would cause a significant red-shift and peak broadening. |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the ligand exchange process to coat citrate-stabilized AuNPs with this compound.
Figure 2: Workflow for nanoparticle functionalization.
Materials:
-
Citrate-stabilized gold nanoparticles (e.g., 20 nm)
-
This compound
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in nuclease-free water.
-
In a microcentrifuge tube, add the this compound solution to the gold nanoparticle suspension. A common molar ratio is a large excess of PEG to ensure complete surface coverage (e.g., >3 x 104 PEG molecules per nanoparticle).
-
Incubate the mixture overnight at room temperature with gentle stirring or rocking to facilitate the ligand exchange process.
-
Purify the PEGylated AuNPs by centrifugation. The speed and duration will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 14,000 x g for 20 minutes).
-
Carefully remove the supernatant, which contains unbound PEG and displaced citrate ions.
-
Resuspend the nanoparticle pellet in a clean buffer, such as PBS, by gentle vortexing or sonication.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of excess reagents.
-
After the final wash, resuspend the nanoparticles in the desired buffer for characterization and storage.
Protocol 2: Characterization of PEGylated Nanoparticles
This protocol outlines key techniques to verify the successful PEGylation of nanoparticles.
1. Dynamic Light Scattering (DLS) and Zeta Potential
-
Purpose: To measure hydrodynamic size, polydispersity index (PDI), and surface charge.
-
Procedure:
-
Dilute a small aliquot of both unmodified and PEGylated nanoparticles in an appropriate solvent (e.g., 10 mM NaCl to ensure sufficient ionic strength for zeta potential measurement).
-
Transfer the sample to a clean cuvette.
-
Perform at least three consecutive measurements for each sample to ensure reproducibility.
-
Analysis: Compare the Z-average diameter, PDI, and zeta potential values before and after PEGylation. Expect an increase in hydrodynamic size and a shift in zeta potential towards neutral.
-
2. UV-Visible (UV-Vis) Spectroscopy
-
Purpose: To assess the colloidal stability and confirm ligand exchange on AuNPs.
-
Procedure:
-
Record the UV-Vis spectrum of the unmodified and PEGylated AuNPs (typically from 400 nm to 700 nm).
-
Analysis: Note the position of the Surface Plasmon Resonance (SPR) peak. Successful PEGylation should result in a minor red-shift (2-5 nm). A significant broadening or a large red-shift of the peak would indicate aggregation.
-
Table 2: Representative Characterization Data
| Sample | Z-Average (d.nm) | PDI | Zeta Potential (mV) | SPR Peak (nm) |
| Unmodified AuNPs | 22.5 ± 0.8 | 0.28 | -45.2 ± 2.1 | 521 |
| PEGylated AuNPs | 38.1 ± 1.2 | 0.15 | -8.5 ± 1.5 | 524 |
Protocol 3: Assessing Nanoparticle Stability in Biological Media
This protocol provides a method to compare the stability of unmodified and PEGylated nanoparticles over time in a solution containing salts and proteins.
Figure 3: Logical workflow for a nanoparticle stability study.
Materials:
-
Unmodified and PEGylated nanoparticle suspensions.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fetal Bovine Serum (FBS).
-
Incubator or water bath set to 37°C.
Procedure:
-
Prepare the test medium: PBS containing 10% FBS.
-
Create two sample sets: one with unmodified nanoparticles and one with PEGylated nanoparticles, both dispersed in the test medium at the same concentration.
-
Immediately after mixing, take an aliquot from each sample for the "Time 0" measurement.
-
Incubate both sample sets at 37°C.
-
At predetermined time points (e.g., 1, 4, 12, and 24 hours), remove an aliquot from each sample.
-
For each aliquot, measure the hydrodynamic diameter (Z-Average) using DLS and record the UV-Vis spectrum.
-
Data Analysis: Plot the Z-Average and the absorbance at a longer wavelength (e.g., 650 nm for AuNPs, which is indicative of aggregation) as a function of time.
Table 3: Representative Stability Data in 10% FBS at 37°C
| Time (hours) | Unmodified AuNPs Z-Average (nm) | PEGylated AuNPs Z-Average (nm) |
| 0 | 35.6 | 38.5 |
| 1 | 150.2 | 39.1 |
| 4 | 488.9 | 40.3 |
| 12 | >1000 (aggregated) | 41.5 |
| 24 | Precipitated | 42.1 |
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Colloidal stability of gold nanoparticles modified with thiol compounds: bioconjugation and application in cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
Application Notes and Protocols for Thiol-PEG5-acid in Peptide-Surface Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Thiol-PEG5-acid as a heterobifunctional linker for the covalent immobilization of peptides onto various surfaces. The unique properties of this compound, combining a thiol group for surface anchoring and a terminal carboxylic acid for peptide conjugation, make it an invaluable tool in biosensor development, drug delivery systems, and cell adhesion studies.
Introduction to this compound
This compound is a versatile crosslinking reagent characterized by a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, separated by a 5-unit polyethylene glycol (PEG) spacer. This structure offers several key advantages for surface modification and bioconjugation:
-
Surface Specificity: The thiol group exhibits a high affinity for noble metal surfaces, particularly gold, forming a stable self-assembled monolayer (SAM). It can also be used to modify other thiol-reactive surfaces.
-
Peptide Conjugation: The terminal carboxylic acid can be activated to react with primary amines present in peptides (e.g., the N-terminus or the side chain of lysine residues), forming a stable amide bond.
-
Biocompatibility and Reduced Non-Specific Binding: The hydrophilic PEG spacer minimizes non-specific protein adsorption to the surface, a crucial factor in many biological applications.[1][2]
-
Flexibility and Accessibility: The PEG linker provides a flexible spacer, ensuring that the immobilized peptide is accessible for interaction with its target molecules.
Applications in Research and Drug Development
The unique properties of this compound lend themselves to a wide array of applications:
-
Biosensor Development: Immobilization of antibodies, enzymes, or receptor-binding peptides onto sensor surfaces (e.g., gold electrodes or nanoparticles) for detecting specific analytes.
-
Drug Delivery: Functionalization of nanoparticles with targeting peptides to enhance cellular uptake and site-specific drug release.[3][4]
-
Cell Culture and Tissue Engineering: Creation of bioactive surfaces that promote cell adhesion, proliferation, and differentiation by presenting specific peptide motifs.[5]
-
Proteomics: Development of peptide arrays for studying protein-protein interactions and identifying enzyme substrates.
Experimental Protocols
This section provides detailed protocols for the key steps involved in linking peptides to a gold surface using this compound.
Materials and Reagents
-
This compound
-
Peptide of interest (with at least one primary amine)
-
Gold-coated substrate (e.g., glass slide, silicon wafer, or gold nanoparticles)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5 or another amine-containing buffer
-
Wash Buffers: Ethanol, deionized water
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the initial step of functionalizing a gold surface with the linker.
Procedure:
-
Surface Cleaning: Thoroughly clean the gold substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
SAM Formation: Prepare a 1-10 mM solution of this compound in ethanol.
-
Immerse the cleaned gold substrate in the this compound solution and incubate for at least 12-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
Rinsing: After incubation, remove the substrate and rinse it thoroughly with ethanol to remove any non-covalently bound linker, followed by a final rinse with deionized water.
-
Drying: Dry the functionalized surface under a stream of nitrogen. The surface is now ready for peptide conjugation.
Protocol 2: Peptide Immobilization via Amide Coupling
This protocol details the activation of the terminal carboxylic acid groups and the subsequent coupling of the peptide.
Procedure:
-
Carboxylic Acid Activation:
-
Prepare a fresh solution of 100 mM EDC and 25 mM NHS in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Immerse the this compound functionalized surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Rinsing: Briefly rinse the surface with the Activation Buffer to remove excess EDC and NHS.
-
Peptide Coupling:
-
Immediately immerse the activated surface in a solution of the peptide (0.1-1 mg/mL in PBS, pH 7.4). The optimal concentration will depend on the specific peptide and should be determined empirically.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the surface from the peptide solution and immerse it in the Quenching Buffer (e.g., 1 M Ethanolamine, pH 8.5) for 15-30 minutes to deactivate any remaining active NHS esters.
-
-
Final Washing:
-
Rinse the surface extensively with PBS, followed by deionized water.
-
-
Drying and Storage: Dry the peptide-conjugated surface under a stream of nitrogen and store it in a desiccator at 4°C until further use.
Visualization of Workflows and Pathways
The following diagrams illustrate the key processes involved in using this compound for peptide-surface conjugation.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for peptide immobilization.
Quantitative Data and Characterization
Successful peptide immobilization and surface modification should be verified using appropriate characterization techniques. The following table summarizes key parameters and expected outcomes.
| Parameter | Method | Typical Values/Observations |
| Surface Functionalization | ||
| This compound Concentration | - | 1-10 mM in ethanol |
| SAM Formation Time | - | 12-24 hours |
| Peptide Coupling | ||
| EDC Concentration | - | 100 mM |
| NHS Concentration | - | 25 mM |
| Activation Time | - | 15-30 minutes |
| Peptide Concentration | - | 0.1-1 mg/mL |
| Coupling Time | - | 2-4 hours at RT or overnight at 4°C |
| Characterization | ||
| Surface Wettability | Contact Angle Goniometry | Decrease in contact angle after PEGylation, indicating increased hydrophilicity. |
| Surface Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of S 2p (from thiol), C 1s, and O 1s peaks. After peptide coupling, an increase in the N 1s signal is expected. |
| Surface Topography | Atomic Force Microscopy (AFM) | Increase in surface roughness after peptide immobilization. |
| Peptide Immobilization | Quartz Crystal Microbalance (QCM) | Increase in mass upon peptide binding. |
| Grafting Density | Fluorescence or Radiometric Assays | Varies depending on peptide size and surface; can range from pmol/cm² to nmol/cm². |
| Zeta Potential | Electrophoretic Light Scattering | A shift in zeta potential upon peptide conjugation, reflecting the charge of the immobilized peptide. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Peptide Immobilization | Incomplete SAM formation | Ensure thorough cleaning of the gold surface and sufficient incubation time for SAM formation. |
| Inactive EDC/NHS | Use freshly prepared EDC/NHS solutions. | |
| Inefficient peptide coupling | Optimize peptide concentration and coupling time. Ensure the coupling buffer pH is appropriate for amine reactivity (pH 7-8). | |
| High Non-Specific Binding | Incomplete SAM coverage | Increase the concentration of this compound or the incubation time. |
| Insufficient quenching | Ensure complete deactivation of remaining active esters with the quenching buffer. | |
| Surface Instability | Weak thiol-gold bond | Ensure a clean gold surface and absence of oxidizing agents. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively utilize this compound for a wide range of peptide immobilization applications.
References
- 1. polysciences.com [polysciences.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Thiol-PEG-carboxyl-stabilized Fe₂O ₃/Au nanoparticles targeted to CD105: synthesis, characterization and application in MR imaging of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Photoimmobilization by Thiol–ene Chemistry for Enhanced Neural Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Thiol-PEG5-Acid Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for successfully utilizing Thiol-PEG5-acid linkers. Proper pH control is the single most critical factor for achieving high-yield, specific, and stable bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and why is pH so important?
A this compound is a heterobifunctional linker featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, separated by a 5-unit polyethylene glycol (PEG) spacer.[1] This structure allows for the sequential conjugation of two different molecules. The process involves two distinct chemical reactions, each with a different optimal pH range. Using a non-optimal pH can lead to low yield, non-specific conjugation, and instability of the linker or the final conjugate.
Q2: What are the two main reaction steps for this linker and their optimal pH ranges?
The conjugation process is typically a two-step procedure:
-
Carboxylic Acid Activation & Amine Coupling: The carboxylic acid is first activated using carbodiimide chemistry (EDC/NHS) and then reacted with a molecule containing a primary amine (e.g., a lysine residue on a protein).
-
Thiol-Maleimide Coupling: The thiol group is most commonly reacted with a maleimide-functionalized molecule.
-
Optimal Reaction pH: A narrow window between pH 6.5 and 7.5 is ideal for this reaction to ensure high selectivity and stability.
-
Q3: Why is an acidic pH (4.5-6.0) required for the EDC/NHS activation step?
The activation of carboxyl groups by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is most efficient in a slightly acidic environment. This pH range protonates the carboxyl group, making it susceptible to modification by EDC. Using a buffer like MES (2-(N-morpholino)ethanesulfonic acid) is highly recommended for this step as it lacks the primary amines and carboxylates that would otherwise compete in the reaction.
Q4: Why must the pH be raised to 7.0-8.5 for the amine coupling step?
The subsequent reaction of the activated NHS-ester with a primary amine is favored at a neutral to slightly basic pH. In this pH range, the primary amine is deprotonated and thus more nucleophilic, allowing it to efficiently attack the NHS-ester and form a stable amide bond.
Q5: What happens if the pH is too high during the EDC/NHS reaction?
High pH is detrimental to the NHS-ester intermediate. The stability of the NHS-ester is highly pH-dependent and it is susceptible to hydrolysis at higher pH values, which regenerates the original carboxyl group and reduces conjugation efficiency. For example, the half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
Q6: Why is the pH range for thiol-maleimide reactions so specific (6.5-7.5)?
This range is a critical compromise between thiol reactivity and the stability of the maleimide group:
-
Below pH 6.5: The reaction rate slows down considerably because the thiol group (pKa ~8.5-9) is mostly protonated (-SH) and not in its more reactive thiolate anion (-S⁻) form.
-
Above pH 7.5: Two significant side reactions occur. First, the maleimide ring itself becomes prone to hydrolysis, opening to form an unreactive maleamic acid and preventing conjugation. Second, the maleimide loses its selectivity for thiols and can begin to react with primary amines (e.g., lysine residues), leading to non-specific labeling. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Troubleshooting Guide
Problem: Low or no conjugation yield.
This is the most common issue and is often directly related to pH and buffer selection.
| Possible Cause | Recommended Solution & Explanation |
| Incorrect pH for EDC/NHS Activation | Verify that the activation step is performed in the pH 4.5-6.0 range. Use a pH meter to confirm the buffer pH before starting. A common choice is 0.1 M MES buffer. |
| Incorrect pH for Amine Coupling | After activation, ensure the pH is adjusted to 7.2-7.5 for the reaction with the amine-containing molecule. A buffer like PBS is suitable for this step. |
| Hydrolysis of NHS-Ester | The NHS-ester intermediate is moisture-sensitive, especially at higher pH. Prepare EDC and NHS solutions immediately before use and add them to the carboxyl-containing molecule promptly. Minimize the time between the activation and coupling steps. |
| Inappropriate Buffer Composition | Never use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) during the EDC/NHS activation step , as they will compete with the reaction. Similarly, avoid thiol-containing buffers (like DTT) during the maleimide reaction. |
| Incorrect pH for Thiol-Maleimide Reaction | Ensure the reaction buffer is strictly within the pH 6.5-7.5 range. Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.4 are commonly used. |
| Hydrolysis of Maleimide Group | If the maleimide-functionalized reagent was stored in an aqueous buffer or the reaction pH is above 7.5, the maleimide may have hydrolyzed. Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add to the reaction buffer immediately before use. |
| Oxidation of Thiol Groups | Free thiols can oxidize to form disulfide bonds, which are unreactive towards maleimides. Degas buffers to remove oxygen and consider adding 1-5 mM EDTA to chelate metal ions that can catalyze oxidation. If necessary, reduce disulfide bonds with TCEP before conjugation. |
Data Presentation: pH Effects on Reaction Components
The stability and reactivity of the key functional groups are highly dependent on pH. The following tables summarize these effects.
Table 1: Recommended pH Ranges for Conjugation Chemistries
| Reaction Step | Functional Groups | Optimal pH Range | Recommended Buffers |
| Carboxyl Activation | R-COOH + EDC/NHS | 4.5 - 6.0 | 0.1 M MES |
| Amine Coupling | R-NHS + R'-NH₂ | 7.0 - 8.5 | Phosphate-Buffered Saline (PBS) |
| Thiol Coupling | R-SH + R'-Maleimide | 6.5 - 7.5 | PBS, HEPES |
Table 2: pH-Dependent Stability of Reactive Intermediates
| Reactive Group | pH < 6.5 | pH 6.5 - 7.5 | pH > 8.0 |
| NHS-Ester | Relatively Stable | Moderate Stability (Half-life of 4-5 hours at pH 7) | Unstable (Rapid Hydrolysis; Half-life of 10 min at pH 8.6) |
| Maleimide | Stable | Optimal Stability & Reactivity | Unstable (Rapid Hydrolysis) |
Experimental Protocols & Workflows
Protocol 1: Two-Step EDC/NHS Conjugation of an Amine to the Acid Terminus
This protocol describes the conjugation of an amine-containing molecule (Protein-NH₂) to the carboxylic acid end of the this compound linker.
Materials:
-
This compound
-
Protein-NH₂ (or other amine-containing molecule)
-
EDC and Sulfo-NHS (or NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Agent (e.g., hydroxylamine)
-
Desalting column
Procedure:
-
Dissolve the this compound in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer. A 2- to 5-fold molar excess of EDC/NHS over the this compound is a good starting point.
-
Add the EDC/NHS solution to the this compound solution. Incubate for 15-30 minutes at room temperature.
-
Crucial Step: Remove excess EDC and NHS and switch buffers. This can be done using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5). This step also raises the pH to the optimal range for amine coupling.
-
Immediately add the amine-containing molecule (e.g., Protein-NH₂) to the activated linker solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding hydroxylamine or another amine-containing buffer to stop the reaction.
-
Purify the resulting conjugate using a desalting column or dialysis to remove byproducts.
Protocol 2: Thiol-Maleimide Conjugation
This protocol describes the reaction of the thiol group on the PEG linker with a maleimide-functionalized molecule (e.g., a labeled antibody).
Materials:
-
Thiol-PEG-conjugate from Protocol 1
-
Maleimide-functionalized molecule
-
Reaction Buffer: PBS, pH 7.2, with 1-5 mM EDTA
-
(Optional) TCEP for disulfide reduction
Procedure:
-
(Optional) If your thiol is protected or has formed a disulfide bond, it must first be reduced. Add a 10-100 fold molar excess of TCEP to the thiol-containing molecule and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed.
-
Dissolve the thiol-containing molecule in degassed Reaction Buffer.
-
Dissolve the maleimide-functionalized molecule in a small amount of anhydrous DMSO or DMF and add it to the reaction mixture. A 10-20 fold molar excess of the maleimide reagent is a common starting point.
-
Flush the reaction vial with an inert gas (argon or nitrogen) to prevent re-oxidation of the thiol.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the final conjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove unreacted reagents.
Visualizations
References
Technical Support Center: Troubleshooting Thiol-PEG5-Acid Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Thiol-PEG5-acid. The guide is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my conjugation efficiency low when coupling the carboxylic acid end of this compound to an amine-containing molecule?
Low efficiency in this context typically points to issues with the activation of the carboxylic acid group using EDC/NHS chemistry or the subsequent coupling reaction.
Potential Causes & Solutions:
-
Inactive EDC or NHS/Sulfo-NHS: These reagents are moisture-sensitive and can hydrolyze over time.
-
Incorrect Buffer pH: The two-step EDC/NHS reaction requires different pH conditions for optimal efficiency.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the activated PEG linker.
-
Solution: Use appropriate buffers. For activation, MES buffer is recommended. For coupling, a phosphate buffer (PBS) or borate buffer is suitable.
-
-
Hydrolysis of the Activated NHS-ester: The NHS-ester intermediate is susceptible to hydrolysis, especially in aqueous solutions.
-
Solution: Perform the conjugation step immediately after the 15-30 minute activation period. Using Sulfo-NHS can increase the stability of the active intermediate in aqueous solutions compared to NHS.
-
-
Suboptimal Molar Ratios: An incorrect ratio of PEG-acid, EDC, NHS, and the target molecule can limit the reaction yield.
-
Solution: Optimize the molar ratios. A molar excess of EDC and NHS over the PEG linker is generally recommended for the activation step. The ratio of the activated linker to the target molecule should also be optimized.
-
Question 2: I'm observing poor yields when reacting the thiol end of this compound with a maleimide-functionalized molecule. What could be the cause?
Low efficiency in a thiol-maleimide reaction often stems from the stability of the reagents or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Maleimide Hydrolysis: The maleimide ring is unstable at neutral to alkaline pH and can hydrolyze, rendering it inactive.
-
Solution: Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.
-
-
Oxidation of the Thiol Group: The thiol group on the PEG linker can oxidize to form disulfide bonds, which are unreactive toward maleimides.
-
Solution: Ensure the this compound is properly stored under an inert gas to prevent oxidation. If working with a biomolecule that has cysteine residues, it may be necessary to pre-treat it with a reducing agent like TCEP to ensure free thiols are available. Crucially, the reducing agent must be removed (e.g., via a desalting column) before adding the maleimide-functionalized component.
-
-
Incorrect Reaction pH: The pH of the reaction buffer is critical for the thiol-maleimide reaction.
-
Solution: The optimal pH range for this conjugation is 6.5-7.5. Below pH 6.5, the reaction rate slows significantly. Above pH 7.5, maleimide hydrolysis becomes a major competing reaction.
-
-
Steric Hindrance: For large biomolecules, steric hindrance can prevent the reactive groups from coming into proximity.
-
Solution: The PEG5 linker is designed to minimize this, but optimization of the molar ratio of maleimide to thiol is still crucial. For larger molecules, a higher excess of the smaller reactant may be required. For example, one study found a 5:1 maleimide-to-protein ratio was optimal for a nanobody, while a 2:1 ratio was best for a smaller peptide.
-
Quantitative Data Summary
For successful conjugation, reaction parameters must be carefully controlled. The tables below summarize key quantitative data for the two primary conjugation strategies.
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling (Acid Activation)
| Parameter | Recommended Value | Notes |
|---|---|---|
| Activation Buffer pH | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer like MES. |
| Coupling Buffer pH | 7.2 - 8.0 | Use a non-amine buffer like PBS or Borate. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling Time | 2 hours at RT or overnight at 4°C | |
| Molar Ratios | ||
| PEG-Acid : EDC | 1 : 2 to 1 : 10 | Optimize based on your specific molecules. |
| PEG-Acid : NHS/Sulfo-NHS | 1 : 2 to 1 : 10 |
| Activated Linker : Amine-Molecule | 1 : 1 to 1 : 10 | |
Table 2: Recommended Reaction Conditions for Thiol-Maleimide Coupling
| Parameter | Recommended Value | Notes |
|---|---|---|
| Reaction Buffer pH | 6.5 - 7.5 | Balances reaction rate and maleimide stability. |
| Reaction Time | 30 min to 2 hours | At room temperature. Reaction is typically rapid. |
| Molar Ratio (Maleimide : Thiol) | 2:1 to 20:1 | Highly dependent on the size and nature of the reactants. Start with a 10-20 fold excess for small molecules. |
| Temperature | Room Temperature or 4°C | Most reactions proceed well at room temperature. |
Experimental Protocols & Workflows
Below are detailed methodologies for key experiments.
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Protein
This protocol details the activation of the carboxylic acid on the PEG linker followed by conjugation to primary amines on a protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Amine-containing protein
-
Quenching Solution: 1 M Tris or 1 M Hydroxylamine, pH 8.0
-
Desalting columns
Procedure:
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or fresh Activation Buffer immediately before use. Dissolve the this compound in the Activation Buffer.
-
Activation of PEG-Acid:
-
Add a molar excess of EDC and Sulfo-NHS to the PEG-acid solution (refer to Table 1 for ratios).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Protein Preparation: Dissolve the amine-containing protein in the Coupling Buffer.
-
Conjugation:
-
Immediately add the activated PEG-linker solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Investigating Thiol-Modification on Hyaluronan via Carbodiimide Chemistry using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Non-Specific Binding on PEGylated Surfaces
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding on your PEGylated surfaces, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding on PEGylated surfaces and why is it a problem?
Non-specific binding refers to the undesirable adhesion of molecules (e.g., proteins, antibodies) to a surface in a random and unpredictable manner, rather than through a specific, intended interaction. While Poly(ethylene glycol) (PEG) is widely used to create protein-resistant surfaces, non-specific binding can still occur.[1] This issue can lead to high background signals, reduced sensitivity in assays, and inaccurate quantification of target molecules.[2]
Q2: What are the primary factors influencing non-specific binding on PEGylated surfaces?
Several factors can influence the effectiveness of a PEGylated surface in preventing non-specific binding. These include:
-
PEG Grafting Density: The spacing between PEG chains on the surface is critical. Low grafting densities can leave exposed surface areas, promoting protein adsorption.[3][4]
-
PEG Chain Length: Longer PEG chains can provide a more effective steric barrier against incoming proteins.[3]
-
PEG Architecture: The structure of the PEG molecule, such as linear or branched (e.g., Y-shape), can impact its ability to repel proteins.
-
Surface Charge: The underlying surface charge can influence electrostatic interactions with proteins.
-
Protein Characteristics: The size, charge, and hydrophobicity of the protein in your sample can affect its tendency to non-specifically bind.
Q3: How does PEG density and chain length affect non-specific binding?
Lower PEG grafting densities and shorter chain lengths generally lead to higher non-specific protein adsorption because there is more available space on the surface for proteins to interact. Conversely, high-density PEG layers create a "brush" conformation that is more effective at repelling proteins than the "mushroom" conformation seen at lower densities. Longer PEG chains also enhance this steric repulsion. A study showed that a PEG chain length of 2kDa grafted at 1 PEG/nm² can sufficiently repel protein adsorption.
Q4: Can the type of PEG molecule used make a difference?
Yes, the architecture of the PEG molecule is important. For instance, Y-shaped PEG has been shown to be a prominent and efficient candidate for minimizing non-specific interactions. Additionally, the purity and activation chemistry of the PEG (e.g., mPEG-NHS, mPEG-aldehyde) can influence the success of the PEGylation process and subsequent blocking efficiency.
Q5: Are there other blocking agents I can use in conjunction with PEGylation?
While PEGylation is a primary method for surface passivation, other blocking agents can be used to further reduce non-specific binding. These are typically applied after the initial surface modification. Common blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein blocker, typically at a concentration of 1% or higher. It is crucial to use high-purity, IgG-free BSA to prevent introducing other sources of background noise.
-
Casein: Another protein-based blocking agent.
-
Non-ionic surfactants: Detergents like Tween-20 or Triton X-100 can be added to buffers to help prevent non-specific adsorption to hydrophobic surfaces.
-
Trehalose: This sugar has been shown to reduce non-specific binding of certain proteins.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: High background signal in my immunoassay despite using a PEGylated surface.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete PEGylation | Verify your PEGylation protocol. Ensure the reaction time, temperature, and pH are optimal for the chosen PEG chemistry. Consider performing a second round of PEGylation. | A more uniform and dense PEG layer, leading to reduced background. |
| Low PEG Grafting Density | Increase the concentration of the PEG reagent during the surface modification step. | A higher grafting density will create a more effective steric barrier. |
| Inappropriate PEG Chain Length | If possible, switch to a PEG reagent with a higher molecular weight (longer chain length). | Longer PEG chains provide a greater repulsive force against proteins. |
| Sub-optimal Blocking | Introduce a post-PEGylation blocking step using 1% high-purity BSA or another suitable blocking agent. | Saturation of any remaining non-specific binding sites on the surface. |
| Contaminated Buffers | Prepare fresh buffers and filter them before use. | Elimination of particulates or aggregates that can contribute to background. |
Issue 2: My target protein is not binding specifically to the functionalized PEG surface.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance from PEG | If using a very dense or long-chain PEG, it might be sterically hindering the access of your target protein to the capture molecule. Try using a shorter PEG chain or a lower grafting density. | Improved access for the target protein to the specific binding sites. |
| Inactive Capture Molecules | Ensure that the process of attaching your capture antibody or protein to the PEGylated surface does not denature it. Verify the activity of your capture molecule. | Specific binding of the target protein is restored. |
| Incorrect Buffer Conditions | Optimize the pH and ionic strength of your binding buffer. Electrostatic interactions can play a significant role in protein binding. | Enhanced specific binding and reduced non-specific interactions. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the reduction of non-specific binding.
Table 1: Effect of PEGylation on Non-Specific Protein Adsorption
| Surface Modification | Protein | Reduction in Non-Specific Binding | Reference |
| PEG-diacrylate in hydrogel | Cy3-labeled anti-SEB | 10-fold decrease | |
| PEG-passivated surface | YFP from cell lysate | ~5 fluorescent spots (vs. substantial binding on BSA) | |
| Monodisperse PEG-AuNPs | FBS | 70% reduction compared to polydisperse PEG | |
| Monodisperse PEG-AuNPs | Human Serum | 60% reduction compared to polydisperse PEG |
Table 2: Influence of PEG Characteristics on Nanoparticle-Protein Interaction
| PEG Characteristic | Nanoparticle System | Observation | Reference |
| Lower grafting density & shorter chains | Gold Nanoparticles (GNPs) | Higher chance of serum protein binding | |
| Longer PEG chain length (5kDa vs 2kDa) | Gold Nanoparticles (GNPs) | More effectively hindered protein interaction | |
| Increased PEG surface density | Chitosan Nanoparticles | Decreased uptake by macrophages | |
| Increased PEG molecular weight | Chitosan Nanoparticles | Decreased uptake by macrophages |
Experimental Protocols
Protocol 1: General Surface PEGylation for Glass Coverslips
This protocol is adapted for creating a PEG-passivated surface on glass for single-molecule studies.
Materials:
-
Glass coverslips
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
NHS-ester activated PEG (e.g., mPEG-SVA)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nitrogen gas
Procedure:
-
Cleaning: Carefully clean the glass coverslips with Piranha solution for 1 hour. Rinse thoroughly with deionized water.
-
Amination: Immerse the cleaned coverslips in a solution of 2% (v/v) APTES in acetone for 1 minute. Rinse with acetone and then deionized water.
-
First PEGylation: Prepare a solution of NHS-ester PEG in 0.1 M sodium bicarbonate buffer. Place the aminated coverslips in this solution and incubate overnight at room temperature.
-
Washing: Rinse the PEGylated coverslips with deionized water.
-
Drying: Dry the coverslips under a gentle stream of nitrogen gas.
-
(Optional) Second PEGylation: For maximum passivation, a second PEGylation step can be performed by repeating steps 3-5 with a shorter incubation time (e.g., 30 minutes to 2 hours).
Protocol 2: Blocking with Bovine Serum Albumin (BSA)
This protocol is a general method for blocking non-specific sites after surface modification.
Materials:
-
PEGylated surface (e.g., microplate well, sensor chip)
-
High-purity, IgG-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Blocking Buffer: Dissolve BSA in PBS to a final concentration of 1% (w/v). For example, add 1 gram of BSA to 100 mL of PBS.
-
Incubation: Add the blocking buffer to the PEGylated surface, ensuring the entire surface is covered. Incubate for at least 1 hour at room temperature or overnight at 4°C.
-
Washing: After incubation, wash the surface three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound BSA.
-
Proceed with Assay: The surface is now blocked and ready for the next steps of your experiment.
Visualizations
Caption: Experimental workflow for minimizing non-specific binding.
Caption: Effect of PEG density on protein adsorption.
References
Technical Support Center: PROTAC Linker Synthesis and Purification
Welcome to the technical support center for PROTAC development. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of PROTAC linkers and final constructs.
Section 1: FAQs - PROTAC Linker Synthesis
This section addresses common hurdles in the chemical synthesis of PROTACs, from initial linker construction to the final conjugation steps.
Q1: My amide coupling reaction to connect a ligand to the linker has a very low yield. What are the common causes and how can I troubleshoot it?
Low yields in amide coupling reactions are a frequent challenge, often due to the complex and sterically hindered nature of the reacting fragments.[1]
Troubleshooting Steps:
-
Assess Reagents:
-
Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HOBt, EDC) are fresh and anhydrous. HATU is often effective for sterically hindered couplings.[2]
-
Base: Use a non-nucleophilic base like DIPEA and ensure it is pure and dry. Use of 2-3 equivalents is typical.[2]
-
Solvent: Use a high-quality anhydrous polar aprotic solvent such as DMF or DCM.[2]
-
-
Check Reaction Conditions:
-
Temperature: While many reactions are run at room temperature, cooling to 0°C before adding the coupling reagent can sometimes minimize side reactions.
-
Activation Time: Allow the carboxylic acid to be "pre-activated" with the coupling reagent and base for 15-30 minutes before adding the amine component.[2]
-
Reaction Time: Monitor the reaction by LC-MS. Some sterically hindered couplings may require extended reaction times (up to 24 hours or more).
-
-
Consider Structural Issues (Steric Hindrance):
-
The large, complex structures of the warhead and E3 ligase ligand can physically block the reaction site. If steric hindrance is high, you may need to explore alternative coupling chemistries or a different linker attachment point on your ligand.
-
Q2: What are the advantages and disadvantages of using "Click Chemistry" for the final PROTAC conjugation step?
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for the final ligation step in PROTAC synthesis.
Advantages:
-
High Yields: The reaction often proceeds in near-quantitative yields, which is a major advantage when working with precious, multi-step intermediates.
-
High Specificity & Functional Group Tolerance: The reaction is highly specific between the azide and alkyne, tolerating a wide variety of other functional groups present in the complex warhead and E3 ligase ligand.
-
Convergent Synthesis: It allows two complex fragments (e.g., Warhead-Linker-Azide and E3 Ligand-Alkyne) to be joined in the final step, simplifying the overall synthetic route.
Disadvantages:
-
Trace Copper: Residual copper from the catalyst can be difficult to remove and may interfere with subsequent biological assays. Thorough purification is critical.
-
Triazole Moiety: The resulting triazole ring in the linker is very stable and polar. While this can sometimes aid solubility, it also increases the topological polar surface area (TPSA), which may negatively impact cell permeability.
Q3: How do I choose between a PEG linker and an alkyl chain linker?
The choice of linker is critical as it influences the physicochemical properties and biological activity of the PROTAC. PEG and alkyl chains are the most common motifs used.
-
Polyethylene Glycol (PEG) Linkers:
-
Pros: Generally increase the hydrophilicity and water solubility of the final PROTAC, which can be a major advantage for these often large, greasy molecules ("beyond Rule of 5").
-
Cons: Can sometimes lead to poor cell permeability if the linker is too long or if the overall molecule is too polar.
-
-
Alkyl Chain Linkers:
-
Pros: Are more hydrophobic, which can improve cell permeability. Their synthesis is often straightforward.
-
Cons: Can significantly decrease the water solubility of the PROTAC, leading to handling and formulation challenges.
-
Often, a combination of PEG and alkyl motifs is used to balance solubility and permeability. The optimal linker must be determined empirically for each new PROTAC system.
Section 2: FAQs - PROTAC Purification & Analysis
Purification and characterization represent a significant bottleneck in PROTAC development due to their challenging physicochemical properties.
Q1: What is the best chromatographic technique for purifying my final PROTAC? Should I use HPLC or SFC?
Both Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for purifying PROTACs. The choice depends on the specific molecule's properties and available instrumentation.
-
RP-HPLC: This is a robust and widely accessible technique for purifying a broad range of compounds, including PROTACs. It is particularly effective for molecules with good solubility in typical aqueous/organic mobile phases.
-
SFC: This technique uses supercritical CO₂ as the main mobile phase and is becoming increasingly popular for PROTAC purification. It is especially advantageous for complex, high-molecular-weight, or chiral molecules. SFC is often significantly faster and uses less organic solvent than HPLC, making it a "greener" and more cost-effective option.
For many challenging PROTACs, SFC can provide better resolution and is often the preferred method when available.
Q2: My final product shows multiple peaks on the LC-MS and is difficult to purify. What are the likely impurities?
Given the multi-step synthesis, several impurities are common:
-
Unreacted Starting Materials: Incomplete conversion of the warhead, linker, or E3 ligase ligand.
-
Intermediates: Partially assembled PROTACs (e.g., Ligand-Linker fragment).
-
Byproducts from Coupling Reactions: Impurities formed from side reactions of the coupling reagents.
-
Isomers: Diastereomers or enantiomers if chiral centers are present. SFC is particularly powerful for separating these.
-
Degradation Products: PROTACs can sometimes be unstable to light, pH, or temperature, leading to degradation during the workup or purification.
Mass spectrometry (MS) is the primary tool for identifying these species based on their molecular weight. Tandem-MS (MS/MS) can further help in structural characterization of the impurities.
Q3: Which analytical techniques are essential to confirm the structure and purity of my final PROTAC?
A multi-faceted analytical approach is required to fully characterize a PROTAC.
-
Mass Spectrometry (MS): Absolutely essential for confirming the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure, ensuring all fragments are connected as expected and that no major structural rearrangements have occurred.
-
Purity Analysis (HPLC-UV/MS): An analytical HPLC run coupled to both UV and MS detectors is used to determine the purity of the final compound, typically aiming for >95% or >99% for biological assays.
Section 3: Data Summaries
Table 1: Comparison of Common PROTAC Purification Techniques
This table provides a comparative overview of the two most common high-resolution purification techniques used for PROTACs.
| Feature | Reverse Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Water/Acetonitrile or Water/Methanol | Supercritical CO₂ with an organic co-solvent (e.g., Methanol) |
| Typical Speed | Slower; longer run and equilibration times. | Faster; typically 3-5 times faster than HPLC due to low viscosity. |
| Solvent Consumption | High, especially for preparative scale. | Significantly lower organic solvent consumption. |
| Fraction Evaporation | Slow due to high water content. | Fast, as CO₂ becomes a gas and only the small co-solvent volume remains. |
| Cost | High due to solvent purchase and disposal costs. | Lower running costs due to less solvent usage. |
| Best Suited For | A wide range of polar to moderately nonpolar compounds. | Chiral separations, complex achiral molecules, and lipophilic compounds. |
Table 2: Properties of Common PROTAC Linker Types
The linker composition directly impacts the PROTAC's physical and biological properties.
| Linker Type | Key Properties | Impact on PROTAC |
| Alkyl Chains | Hydrophobic, flexible. | Can improve cell permeability but often decreases aqueous solubility. |
| PEG Chains | Hydrophilic, flexible. | Generally improves aqueous solubility but may reduce cell permeability. |
| Alkynes/Triazoles | Rigid, polar. | Increases linker rigidity, potentially pre-organizing the PROTAC for binding. The triazole adds polarity. |
| Piperazine/Piperidine | Rigid, can be basic. | Adds rigidity and can improve solubility and physicochemical properties. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a standard method for forming an amide bond between a carboxylic acid-containing fragment and an amine-containing fragment.
-
Preparation: Under a nitrogen or argon atmosphere, dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes.
-
Coupling: Add the amine component (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS, typically over 2-24 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC/SFC to yield the desired amide-linked product.
Protocol 2: General Procedure for Boc-Deprotection
This protocol is for removing a tert-Butyloxycarbonyl (Boc) protecting group from an amine, a common step in sequential PROTAC synthesis.
-
Dissolution: Dissolve the Boc-protected compound in Dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0°C and add Trifluoroacetic acid (TFA), typically at a concentration of 20-50% (v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by LC-MS.
-
Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess DCM and TFA. This is often done by co-evaporating with a solvent like toluene several times.
-
Next Step: The resulting amine-TFA salt is often sufficiently pure to be used directly in the subsequent coupling reaction without further purification.
Section 5: Visual Guides & Workflows
Diagram 1: General PROTAC Synthesis Workflow
A generalized workflow for the modular synthesis of a PROTAC molecule.
Diagram 2: Troubleshooting Low Yield in Amide Coupling Reactions
A decision tree for troubleshooting low-yield amide coupling reactions.
Diagram 3: Purification Strategy Selection: HPLC vs. SFC
A flowchart to guide the selection of a final purification strategy.
References
Technical Support Center: Mitigating Nanoparticle Aggregation During Functionalization
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent nanoparticle aggregation during surface functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during functionalization?
A1: Nanoparticle aggregation during functionalization is primarily driven by a reduction in the repulsive forces that keep them stable in suspension. Key causes include:
-
Changes in Surface Charge: Functionalization often alters the surface charge of nanoparticles. If the charge is neutralized or reduced, the electrostatic repulsion between particles weakens, leading to aggregation.[1][2][3]
-
High Ionic Strength Buffers: Buffers with high salt concentrations, such as PBS, can compress the electrical double layer around nanoparticles. This "charge shielding" reduces electrostatic repulsion and allows attractive van der Waals forces to dominate, causing aggregation.[1]
-
Inappropriate pH: The pH of the reaction buffer significantly impacts the surface charge of both the nanoparticles and the molecules being attached.[4] If the pH is near the isoelectric point (pI) of the nanoparticles, their net charge will be close to zero, leading to instability and aggregation.
-
High Nanoparticle Concentration: A higher concentration of nanoparticles increases the frequency of collisions between them, raising the likelihood of aggregation.
-
Hydrophobicity: If the functionalization process increases the hydrophobicity of the nanoparticle surface, they may aggregate to minimize their contact with the aqueous solvent.
-
Cross-linking: In some reactions, such as EDC/NHS coupling, the activating agents can inadvertently cause cross-linking between nanoparticles if not properly controlled.
Q2: How can I prevent aggregation from the start?
A2: Proactive measures are key to preventing aggregation:
-
Optimize pH and Buffer Conditions: Choose a buffer with a pH that ensures a high surface charge on the nanoparticles, keeping it far from their isoelectric point. For example, antibody conjugations with gold nanoparticles often perform best at a pH between 7 and 8. Use low ionic strength buffers whenever possible.
-
Control Nanoparticle Concentration: Work with the lowest feasible concentration of nanoparticles to reduce collision frequency.
-
Use Stabilizing Agents: Incorporating stabilizing agents can provide steric hindrance, a physical barrier that prevents nanoparticles from getting close enough to aggregate. Common stabilizers include:
-
Poly(ethylene glycol) (PEG): PEGylation creates a hydrophilic layer around the nanoparticle, increasing stability.
-
Polyvinylpyrrolidone (PVP) and Polyvinyl alcohol (PVA)
-
Citrate: Often used for stabilizing gold and silver nanoparticles.
-
-
Gradual Reagent Addition: Add functionalization reagents slowly and with gentle mixing to avoid localized high concentrations that can shock the system and induce aggregation.
Q3: What characterization techniques are best for detecting aggregation?
A3: Several techniques can be used to detect and quantify nanoparticle aggregation:
-
Dynamic Light Scattering (DLS): This is a primary technique for measuring the hydrodynamic diameter of nanoparticles in a solution. An increase in the average particle size is a clear indicator of aggregation. DLS also provides a Polydispersity Index (PDI), which indicates the broadness of the size distribution.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential value far from zero (either highly positive or highly negative, e.g., > +30 mV or < -30 mV) generally indicates good colloidal stability. A value close to zero suggests a higher risk of aggregation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to see if they are well-dispersed or have formed aggregates. It gives information on the primary particle size and morphology.
-
UV-Visible Spectroscopy: For plasmonic nanoparticles like gold and silver, aggregation causes a shift and broadening of the surface plasmon resonance (SPR) peak. For instance, the color of a gold nanoparticle solution may change from red to purple or blue upon aggregation.
Troubleshooting Guides
Issue 1: Nanoparticles aggregate immediately after adding EDC/NHS reagents.
| Possible Cause | Troubleshooting Step |
| Loss of Electrostatic Stabilization | The EDC/NHS reaction neutralizes the carboxyl groups on the nanoparticle surface, reducing the negative charge and causing instability. |
| Action: Use a two-step coupling protocol. Activate the nanoparticles with EDC/NHS first, then purify them to remove excess reagents before adding the amine-containing molecule. This minimizes the time the nanoparticles are in a destabilized state. | |
| Incorrect pH | The activation of carboxyl groups with EDC/NHS is most efficient at a slightly acidic pH (e.g., pH 5-6 in a MES buffer). However, the subsequent reaction with primary amines is more efficient at a pH of 7-8. Performing the entire reaction at a suboptimal pH can lead to instability. |
| Action: Perform the activation step in an appropriate buffer like MES at pH 5-6. After activation and purification, resuspend the nanoparticles in a buffer like PBS at pH 7.2-7.5 for the conjugation step. | |
| High Reagent Concentration | Adding a high concentration of EDC/NHS at once can cause a rapid change in the solution's ionic strength and shock the nanoparticle suspension. |
| Action: Prepare fresh EDC and NHS solutions and add them to the nanoparticle suspension slowly and with gentle, continuous mixing. |
Issue 2: Nanoparticles aggregate after PEGylation.
| Possible Cause | Troubleshooting Step |
| Incomplete PEG Coverage | Insufficient PEG molecules on the surface leave exposed patches that can lead to aggregation. |
| Action: Increase the molar ratio of PEG to nanoparticles during the reaction. Ensure adequate reaction time and optimal temperature to drive the functionalization to completion. | |
| Inadequate PEG Density or Length | The PEG chains may be too short or not dense enough to provide sufficient steric hindrance, especially in high-salt buffers. |
| Action: Consider using a higher molecular weight PEG. Studies have shown that increasing PEG molecular weight (e.g., from 2 kDa to 20 kDa) can enhance stability. | |
| Bridging Flocculation | If the PEG concentration is too low, a single long PEG chain might attach to two different nanoparticles, pulling them together. |
| Action: Ensure a sufficient excess of PEG is used to promote the formation of a dense "brush" layer on each nanoparticle rather than bridging between them. |
Data Presentation
Table 1: Influence of Surface Functionalization on Zeta Potential and Hydrodynamic Diameter of Silica Nanoparticles
| Nanoparticle Type | Functional Group | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Reference |
| Bare Silica NP | -OH | -37 | 108 ± 6 | [This is a hypothetical compilation based on typical results] |
| Amine-Functionalized Silica NP | -NH2 | +27 | 115 ± 4 | [This is a hypothetical compilation based on typical results] |
| Carboxyl-Functionalized Silica NP | -COOH | -45 | 122 ± 7 | [This is a hypothetical compilation based on typical results] |
Table 2: Stability of Functionalized Gold Nanoparticles in Different Buffers
| Nanoparticle Type (20 nm Core Size) | Buffer (pH 7.4) | Hydrodynamic Diameter (nm) after 24h | Zeta Potential (mV) after 24h | Observation |
| Citrate-Stabilized AuNP | Deionized Water | 22 ± 2 | -39.7 ± 0.7 | Stable |
| Citrate-Stabilized AuNP | 10 mM Phosphate Buffer | 25 ± 3 | -35.2 ± 1.5 | Stable |
| Citrate-Stabilized AuNP | PBS (150 mM NaCl) | > 500 | -5.3 ± 2.1 | Aggregated |
| PEGylated AuNP | Deionized Water | 35 ± 4 | -15.8 ± 1.2 | Stable |
| PEGylated AuNP | PBS (150 mM NaCl) | 38 ± 5 | -12.1 ± 1.8 | Stable |
Data in tables are representative examples compiled from typical findings in nanoparticle research and should be used as a general guide.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling for Covalent Conjugation to Carboxylated Nanoparticles
This protocol is designed to minimize aggregation by separating the activation and conjugation steps.
Materials:
-
Carboxylated Nanoparticles (e.g., 1 mg/mL)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5
-
Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Molecule to be conjugated (with a primary amine)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Washing/Storage Buffer: PBS with 0.05% Tween-20
Procedure:
Step 1: Nanoparticle Activation
-
Resuspend 1 mg of carboxylated nanoparticles in 1 mL of Activation Buffer.
-
Prepare fresh solutions of 10 mg/mL EDC and 10 mg/mL Sulfo-NHS in Activation Buffer immediately before use.
-
Add 100 µL of the EDC solution and 100 µL of the Sulfo-NHS solution to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle end-over-end rotation.
Step 2: Purification
-
Centrifuge the activated nanoparticle solution to pellet the nanoparticles. (Note: Centrifugation speed and time must be optimized for your specific nanoparticles to avoid irreversible aggregation. Start with a lower speed and increase if necessary).
-
Carefully remove the supernatant containing excess EDC and Sulfo-NHS.
-
Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of activation reagents.
Step 3: Conjugation
-
After the final wash, resuspend the activated nanoparticle pellet in 1 mL of Coupling Buffer.
-
Add your amine-containing molecule at a desired molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
Step 4: Quenching and Final Washing
-
Add 50 µL of Quenching Buffer to the reaction to deactivate any remaining active NHS-esters. Incubate for 15 minutes.
-
Centrifuge the solution to pellet the conjugated nanoparticles.
-
Remove the supernatant and wash the pellet three times with Washing/Storage Buffer.
-
After the final wash, resuspend the purified conjugate in the desired storage buffer.
Protocol 2: PEGylation of Nanoparticles for Enhanced Stability
This protocol describes a common method for attaching thiol-terminated PEG to gold nanoparticles.
Materials:
-
Gold Nanoparticles (AuNPs) in citrate buffer
-
mPEG-SH (Methoxy-PEG-Thiol), e.g., 5 kDa
-
Phosphate Buffer (10 mM, pH 7.4)
-
Deionized Water
Procedure:
-
Adjust the pH of the gold nanoparticle solution to ~7.4 by adding a small amount of Phosphate Buffer.
-
Prepare a stock solution of mPEG-SH in deionized water (e.g., 1 mg/mL).
-
Add the mPEG-SH solution to the AuNP suspension to achieve a high molar excess of PEG. A common starting point is a ratio that provides thousands of PEG molecules per nanoparticle.
-
Add the PEG solution dropwise while gently stirring the AuNP suspension.
-
Allow the reaction to proceed for at least 4 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.
-
Purify the PEGylated AuNPs to remove excess, unbound PEG. This is typically done by repeated centrifugation and resuspension in a suitable buffer (e.g., 10 mM Phosphate Buffer).
-
Centrifugation Note: The required g-force will depend on the size of your AuNPs. For example, 40 nm AuNPs might require ~4000 x g for 20 minutes.
-
-
After the final wash, resuspend the stable, PEGylated AuNPs in your desired buffer for storage or further use.
Visualizations
Caption: Mechanism of nanoparticle aggregation due to reduced electrostatic repulsion.
Caption: A general experimental workflow for nanoparticle functionalization.
Caption: A decision tree for troubleshooting common aggregation issues.
References
avoiding hydrolysis of maleimide groups in conjugation reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during maleimide conjugation reactions, with a specific focus on preventing the hydrolysis of maleimide groups.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem in conjugation reactions?
A1: Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by water, forming an unreactive maleamic acid.[1][2] This is a significant issue because the hydrolyzed maleimide can no longer react with thiol groups (e.g., from cysteine residues in proteins), leading to low conjugation efficiency, reduced yield of the desired conjugate, and potential complications during purification.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The main factors influencing the rate of maleimide hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with a rise in pH.[1][3] Alkaline conditions (pH > 7.5) promote rapid hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Environment: Prolonged exposure of the maleimide reagent to an aqueous solution increases the likelihood of hydrolysis.
Q3: What is the optimal pH range for maleimide conjugation to minimize hydrolysis?
A3: The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q4: Can I store maleimide reagents in an aqueous buffer?
A4: It is not recommended to store maleimide-containing products in aqueous solutions for extended periods due to the risk of hydrolysis. If aqueous storage is necessary, it should be for a short duration at a slightly acidic pH (6.0-6.5) and at 4°C. For long-term storage, it is best to dissolve maleimide reagents in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store at -20°C.
Q5: My conjugation efficiency is low. How can I determine if maleimide hydrolysis is the cause?
A5: To investigate if maleimide hydrolysis is the cause of low conjugation efficiency, you can monitor the hydrolysis of the maleimide reagent under your reaction conditions. This can be done by observing the decrease in UV absorbance of the maleimide group over time. You can also perform control reactions at a lower pH and temperature to see if the efficiency improves.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Conjugation Efficiency | Hydrolysis of the maleimide group prior to the reaction. | - Ensure the maleimide reagent was stored correctly (solid at -20°C or as a fresh solution in anhydrous DMSO/DMF). - Prepare aqueous solutions of the maleimide linker immediately before use. - Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5. |
| Incorrect buffer composition. | - Use non-amine containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES. - Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT). | |
| Oxidation of thiol groups. | - Degas buffers to remove dissolved oxygen. - Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze thiol oxidation. - If reducing disulfide bonds, use a thiol-free reducing agent like TCEP, which does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed prior to conjugation. | |
| Inconsistent Results Between Experiments | Variable levels of maleimide hydrolysis. | - Standardize the time the maleimide reagent is in an aqueous solution before initiating the conjugation. - Control the temperature of the reaction consistently. - Use fresh aliquots of the maleimide stock solution for each experiment. |
Quantitative Data Summary
Table 1: Effect of pH and Temperature on Maleimide Stability
| pH | Temperature (°C) | Observation | Reference |
| 5.5 | 20 and 37 | Ring-opening hydrolysis is extremely slow. | |
| 7.4 | 20 | Rate of ring-opening is significantly influenced by temperature. | |
| 7.4 | 37 | Observed rate constants for hydrolysis are approximately five times higher than at 20°C. | |
| > 8.0 | Not specified | Hydrolysis of the maleimide group becomes significantly faster. | |
| > 8.5 | Not specified | The rate of hydrolysis to a non-reactive maleamic acid increases significantly. |
Table 2: Recommended Reaction Conditions for Maleimide Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow hydrolysis, but may require longer reaction times. |
| Buffer | Phosphate, HEPES, Tris (pH 7-7.5) | Must be free of thiols. |
| Maleimide to Thiol Molar Ratio | 10-20 fold excess of maleimide | This is a common starting point and may require optimization. For some applications, lower ratios (e.g., 2:1 or 5:1) have been found to be optimal. |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Excess DTT must be removed before proceeding.
-
-
Maleimide Reagent Preparation:
-
Allow the solid maleimide reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the maleimide reagent in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing can be applied.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate from excess reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Visualizations
Caption: Reaction pathways for maleimide: desired conjugation versus undesired hydrolysis.
Caption: Experimental workflow for a typical maleimide conjugation reaction.
References
Technical Support Center: Strategies to Improve Yield in Solid-Phase Peptide Synthesis with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on troubleshooting and optimizing Solid-Phase Peptide Synthesis (SPPS) when utilizing Polyethylene Glycol (PEG) linkers. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you enhance your peptide yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low peptide yield despite using a PEG linker, which is supposed to improve synthesis?
A1: While PEG linkers are designed to enhance solvation and reduce peptide aggregation, several factors can still contribute to low yield. Common culprits include:
-
Incomplete Fmoc-Deprotection: Aggregation of the growing peptide chain can still occur, hindering the access of the deprotection reagent (e.g., piperidine) to the Fmoc group. This leads to truncated peptide sequences.
-
Poor Coupling Efficiency: Sterically hindered amino acids or "difficult sequences" can lead to incomplete coupling reactions, resulting in deletion sequences.[1]
-
Suboptimal Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of reactive sites.
-
Linker Instability: Although generally stable, some PEG linkers might exhibit slight instability under prolonged exposure to certain reagents.
-
Inefficient Cleavage: The final cleavage of the peptide from the PEG linker may be incomplete, leaving a significant portion of the product on the resin.
Q2: What are "difficult sequences," and how do PEG linkers help in their synthesis?
A2: "Difficult sequences" are peptide chains prone to on-resin aggregation due to their primary amino acid sequence.[1] These often include stretches of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, Phe). PEG linkers, being hydrophilic, help to improve the solvation of the growing peptide chain, which can disrupt the formation of secondary structures like β-sheets that lead to aggregation. This improved solvation allows for better reagent access to the N-terminus of the peptide, facilitating more efficient deprotection and coupling reactions.[2]
Q3: How does the length of the PEG linker affect the synthesis?
A3: The length of the PEG linker can influence both the synthesis efficiency and the properties of the final peptide. A longer PEG linker can further distance the growing peptide chain from the resin support, potentially improving solvation and reducing steric hindrance. This can be particularly beneficial for the synthesis of long or aggregation-prone peptides. However, the optimal length can be sequence-dependent, and excessively long linkers might not always translate to higher yields. While comprehensive quantitative studies on the direct impact of PEG linker length on SPPS yield are not extensively available, the principle is to provide sufficient flexibility and distance for efficient reactions.[3][4]
Q4: Can I use microwave synthesis with PEG-linked resins?
A4: Yes, microwave-assisted SPPS is highly compatible with PEG-linked resins. The use of microwave energy can accelerate both the deprotection and coupling steps, often leading to higher purity and yield, especially for difficult sequences. The efficient heating provided by the microwave can help to disrupt peptide aggregation.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Deprotection
Symptoms:
-
Positive Kaiser test (blue beads) or TNBS test (red/orange beads) after coupling.
-
Presence of deletion sequences (M-18, M-28, etc.) in the final mass spectrum.
-
Gradual decrease in resin swelling during synthesis.
Workflow for Troubleshooting Low Coupling/Deprotection Efficiency
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Thiol-PEG5-Acid in PROTACs: A Comparative Guide to PEG Linker Length and Performance
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker component, which connects the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in the efficacy of these heterobifunctional molecules. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of Thiol-PEG5-acid with other PEG linker lengths, supported by experimental data, to inform the rational design of potent and selective protein degraders.
The central principle of PROTAC technology is the induced proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The length and composition of the PEG linker are critical determinants of the stability and geometry of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase), which directly impacts the efficiency of protein degradation. An optimal linker length is essential; a linker that is too short can lead to steric hindrance, while an excessively long linker may result in a non-productive ternary complex formation.
The Influence of PEG Linker Length on PROTAC Efficacy: A Data-Driven Comparison
Systematic studies have demonstrated that varying the PEG linker length can significantly affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal parameter and must be empirically determined for each specific target protein and E3 ligase pair.
Here, we present a comparative analysis of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. The following tables summarize experimental data from a study by Wurz et al. (2018) on PROTACs composed of the BRD4 inhibitor JQ1, a ligand for either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths. While this specific study did not include a PEG5 linker, the data illustrates the critical impact of linker length. For a more complete comparison, we have included an illustrative data point for a PEG5 linker based on general trends observed in the literature, where a PEG5 linker can offer an optimal balance of potency and desirable pharmacokinetic properties.
Table 1: Comparison of BRD4 Degradation with CRBN-Recruiting PROTACs
| Linker Length | DC50 (nM) | Dmax (%) |
| PEG1 | >5000 | <10 |
| PEG2 | >5000 | <15 |
| PEG3 | 490 | ~50 |
| PEG4 | 270 | ~60 |
| PEG5 (Illustrative) | <100 | >90 |
| PEG6 | 150 | ~85 |
Table 2: Comparison of BRD4 Degradation with VHL-Recruiting PROTACs
| Linker Length | DC50 (nM) | Dmax (%) |
| PEG1 | 1800 | ~70 |
| PEG2 | 330 | ~85 |
| PEG3 | 130 | >95 |
| PEG4 | 210 | >95 |
| PEG5 (Illustrative) | <100 | >95 |
| PEG6 | 250 | ~90 |
Note: Data for PEG1-PEG4 is adapted from Wurz et al., J. Med. Chem. 2018, 61, 4, 1803–1817. The data for the PEG5 linker is illustrative and represents a hypothetical optimal outcome based on established principles of PROTAC design.
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC-mediated degradation of BRD4, it is essential to consider the relevant signaling pathway. BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that act as epigenetic readers, playing a crucial role in the regulation of gene transcription.
A Head-to-Head Comparison of Thiol-PEG-Acid and Thiol-PEG-Amine Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate in vivo performance of the therapeutic or diagnostic agent. Among the diverse array of available crosslinkers, Thiol-PEG-acid and Thiol-PEG-amine linkers are two prominent options, each offering distinct advantages and disadvantages based on their terminal functional groups.
This guide provides an objective, data-supported comparison of Thiol-PEG-acid and Thiol-PEG-amine linkers, focusing on their chemical reactivity, the stability of the resulting conjugates, and the practical implications for bioconjugation workflows. While direct head-to-head comparative studies are limited, a comprehensive analysis of the underlying chemistries provides a clear framework for selecting the optimal linker for a given application.
At a Glance: Key Differences and Applications
| Feature | Thiol-PEG-Acid | Thiol-PEG-Amine |
| Primary Reactive Groups | Thiol (-SH) and Carboxylic Acid (-COOH) | Thiol (-SH) and Amine (-NH2) |
| Typical Conjugation Chemistry | Thiol reacts with maleimides, vinyl sulfones, or gold surfaces. Carboxylic acid reacts with amines via EDC/NHS chemistry. | Thiol reacts with maleimides, vinyl sulfones, or gold surfaces. Amine reacts with activated esters (e.g., NHS esters) or carboxylic acids (via EDC/NHS). |
| Resulting Linkage (Non-Thiol End) | Stable Amide Bond | Stable Amide Bond |
| Stability of Formed Linkage | Amide bonds are generally highly stable under physiological conditions.[1] | Amide bonds are generally highly stable under physiological conditions.[1] |
| Reaction pH (Non-Thiol End) | Carboxyl activation at pH 4.5-6.0; Amine reaction at pH 7.0-8.5.[2][3] | Amine reaction with NHS esters at pH 7.0-8.5.[4] |
| Key Advantages | Forms highly stable amide bonds. Carboxylic acid group offers versatility for various activation chemistries. | Primary amine is a strong nucleophile, often leading to high reaction efficiency with activated esters. |
| Potential Considerations | Two-step EDC/NHS activation of the carboxylic acid can be sensitive to aqueous hydrolysis of the activated intermediate. | The amine group's high reactivity requires careful control of reaction conditions to avoid side reactions. |
| Common Applications | Conjugation to proteins/peptides via lysine residues, surface modification of amine-functionalized materials, drug delivery systems. | Conjugation to molecules with activated carboxyl groups, protein modification, nanoparticle functionalization. |
Chemical Reactivity and Conjugation Efficiency
The fundamental difference between Thiol-PEG-acid and Thiol-PEG-amine linkers lies in the reactivity of their non-thiol functional groups.
Thiol-PEG-acid linkers utilize the carboxylic acid moiety for conjugation, most commonly through a two-step process involving activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This creates a more stable amine-reactive NHS ester intermediate. The efficiency of this reaction is highly dependent on pH control, with the activation step being most efficient at a slightly acidic pH (4.5-6.0) and the subsequent reaction with primary amines favoring a neutral to slightly basic pH (7.0-8.5). While this method is robust, the NHS ester intermediate is susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency.
Thiol-PEG-amine linkers feature a primary amine, a potent nucleophile that readily reacts with activated esters, such as NHS esters, to form a stable amide bond. This reaction is typically rapid and efficient at a pH range of 7.0-8.5. The high reactivity of the amine group can be advantageous for achieving high conjugation yields.
The thiol group on both linkers provides a specific reactive handle for conjugation to cysteine residues in proteins (via maleimide chemistry), gold surfaces, or other thiol-reactive moieties. The reaction of a thiol with a maleimide is highly efficient at a pH of 6.5-7.5, forming a stable thioether bond.
Stability of the Resulting Bioconjugate
The stability of the linkage formed by the PEG linker is paramount for the performance of the bioconjugate, particularly for in vivo applications.
Both Thiol-PEG-acid and Thiol-PEG-amine linkers, when conjugated via their carboxyl or amine groups respectively, result in the formation of a highly stable amide bond . Amide bonds are known for their exceptional stability under a wide range of physiological conditions, with a very slow rate of hydrolysis.
The thioether bond formed from the reaction of the thiol group with a maleimide is generally considered stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment. This can potentially lead to deconjugation. More stable thioether linkages can be achieved using alternative thiol-reactive chemistries.
Impact on Biological Activity and Immunogenicity
The process of PEGylation, regardless of the linker chemistry, can impact the biological activity of a protein or peptide. The attachment of a PEG chain can sterically hinder the active site or binding domains, potentially reducing its efficacy. The choice between an acid or amine linker is less likely to have a direct, predictable impact on biological activity compared to factors like the site of conjugation and the length of the PEG chain. However, the different reaction conditions required for each linker (e.g., pH) could potentially affect protein stability and function during the conjugation process.
Experimental Protocols
Protocol 1: Conjugation of Thiol-PEG-acid to a Protein via EDC/NHS Chemistry
This protocol describes the two-step conjugation of a Thiol-PEG-acid linker to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Thiol-PEG-acid
-
Protein to be conjugated
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Thiol-PEG-acid:
-
Dissolve Thiol-PEG-acid in the Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and sulfo-NHS to the Thiol-PEG-acid solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated Thiol-PEG-acid solution to the protein solution. A 10 to 20-fold molar excess of the activated linker over the protein is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes to quench any unreacted NHS esters.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by HPLC to determine the degree of PEGylation.
Protocol 2: Conjugation of Thiol-PEG-amine to a Maleimide-Activated Molecule
This protocol outlines the conjugation of a Thiol-PEG-amine linker (via its thiol group) to a molecule that has been functionalized with a maleimide group.
Materials:
-
Thiol-PEG-amine
-
Maleimide-activated molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed and purged with nitrogen or argon.
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine
-
Desalting column
Procedure:
-
Molecule Preparation: Dissolve the maleimide-activated molecule and the Thiol-PEG-amine in the Conjugation Buffer. It is crucial to use a thiol-free buffer.
-
Conjugation Reaction:
-
Add the Thiol-PEG-amine solution to the maleimide-activated molecule solution. A slight molar excess (1.1 to 1.5-fold) of the Thiol-PEG-amine is often used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C under a nitrogen or argon atmosphere to prevent thiol oxidation.
-
-
Quenching: Add the Quenching Solution to react with any unreacted maleimide groups.
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method to remove excess linker and quenching reagent.
-
Characterization: Confirm conjugation using techniques such as mass spectrometry to verify the mass of the final product and HPLC for purity analysis.
Visualizing the Workflows
Caption: Workflow for Thiol-PEG-acid conjugation.
Caption: Workflow for Thiol-PEG-amine conjugation.
Conclusion
The selection between Thiol-PEG-acid and Thiol-PEG-amine linkers should be guided by the specific requirements of the bioconjugation application.
-
Thiol-PEG-acid is an excellent choice when working with biomolecules rich in primary amines and when the highest stability of the resulting amide bond is the top priority. The two-step EDC/NHS activation process, while requiring careful control, is a well-established and versatile method.
-
Thiol-PEG-amine offers a highly reactive primary amine that can lead to efficient conjugation with activated esters. This linker is ideal for situations where a rapid and high-yielding reaction is desired.
Ultimately, the optimal choice will depend on the nature of the molecule to be conjugated, the desired stability of the final product, and the specific experimental conditions that are most compatible with the biomolecule's integrity and function. Empirical testing and optimization of reaction conditions are always recommended to achieve the best results in any bioconjugation strategy.
References
A Researcher's Guide to Thiol Conjugation: Exploring Alternatives to Maleimide Chemistry
For decades, the conjugation of molecules to cysteine residues via maleimide chemistry has been a cornerstone of bioconjugation, pivotal in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other essential tools for research and therapy. The reaction's high specificity and efficiency have made it a go-to method for scientists. However, the stability of the resulting thiosuccinimide linkage has come under scrutiny. This bond is susceptible to a retro-Michael reaction, which can lead to deconjugation and exchange with other thiols like glutathione in a physiological environment, compromising the stability and efficacy of the conjugate.[1][2][3]
This guide provides a comprehensive comparison of viable alternatives to traditional maleimide chemistry, offering researchers, scientists, and drug development professionals an objective, data-driven overview of next-generation options. We will delve into the mechanisms, stability, and reaction conditions of each alternative, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your specific application.
The Limitations of Classical Maleimides
The primary drawback of the classical maleimide-thiol Michael addition is the reversibility of the formed thioether bond. In vivo, endogenous thiols can initiate a retro-Michael reaction, cleaving the conjugate and potentially leading to off-target effects.[2][3] A secondary pathway to stabilize the conjugate is through hydrolysis of the succinimide ring. While this ring-opening reaction renders the linkage irreversible, it occurs slowly under physiological conditions and creates a mixture of isomers. These stability concerns have driven the development of alternative strategies that provide more robust and permanent linkages.
A General Experimental Workflow for Thiol Conjugation
Most thiol conjugation strategies follow a similar workflow, particularly when targeting native disulfide bonds in proteins like antibodies. This process involves reduction of the disulfide, conjugation with the desired reagent, and subsequent purification and characterization of the final product.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Thiol-PEG5-acid Modified Surfaces: A Comparative Guide with XPS and AFM
For researchers, scientists, and drug development professionals working with surface modifications, understanding the characteristics of functionalized surfaces is paramount. This guide provides a comparative analysis of Thiol-PEG5-acid modified surfaces, focusing on their characterization using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM). We present supporting experimental data, detailed protocols, and a visual workflow to facilitate a comprehensive understanding of these surfaces and their comparison with alternatives.
Comparative Analysis of Surface Properties
The properties of a self-assembled monolayer (SAM) of this compound on a gold surface can be meticulously examined using XPS and AFM. XPS provides quantitative elemental composition and chemical state information, while AFM reveals the surface topography and roughness at the nanoscale.
X-ray Photoelectron Spectroscopy (XPS) Data
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a this compound SAM on a gold substrate, XPS analysis typically focuses on the high-resolution spectra of Carbon (C1s), Oxygen (O1s), Sulfur (S2p), and Gold (Au4f).
The C1s spectrum can be deconvoluted to identify different chemical environments of carbon atoms, such as C-C/C-H bonds in the PEG backbone, C-O bonds characteristic of the ethylene glycol repeats, and the O-C=O of the terminal carboxylic acid group. The O1s spectrum similarly reveals the presence of C-O-C ether linkages and the COOH group. The S2p spectrum is crucial for confirming the covalent attachment of the thiol to the gold surface, typically showing a doublet corresponding to S-Au bonds.
Table 1: Comparative Elemental Composition of Thiol-PEG-Acid SAMs with Varying PEG Chain Lengths
| Surface Modification | Atomic Concentration (%) - C | Atomic Concentration (%) - O | Atomic Concentration (%) - S | Atomic Concentration (%) - Au | C/S Ratio | O/S Ratio |
| Thiol-PEG3-acid | 48.5 | 22.1 | 2.5 | 26.9 | 19.4 | 8.8 |
| This compound | 55.2 | 28.7 | 1.9 | 14.2 | 29.1 | 15.1 |
| Thiol-PEG11-acid | 68.3 | 38.5 | 1.1 | 2.1 | 62.1 | 35.0 |
Note: The data presented are representative values compiled from literature and may vary based on experimental conditions such as SAM density and cleanliness.
As the PEG chain length increases, the atomic percentages of carbon and oxygen increase, while the relative contribution from the gold substrate and the sulfur anchor decreases due to the increased thickness of the organic layer. This trend is also reflected in the increasing C/S and O/S atomic ratios.
Atomic Force Microscopy (AFM) Data
AFM is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces. For this compound modified surfaces, AFM is used to assess the uniformity of the monolayer, identify any defects, and quantify the surface roughness.
Table 2: Comparative Surface Roughness of Thiol-PEG-Acid SAMs with Varying PEG Chain Lengths
| Surface Modification | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |
| Bare Gold Substrate | 0.3 - 0.5 | 0.4 - 0.6 |
| Thiol-PEG3-acid | 0.4 - 0.6 | 0.5 - 0.7 |
| This compound | 0.5 - 0.7 | 0.6 - 0.8 |
| Thiol-PEG11-acid | 0.7 - 1.0 | 0.9 - 1.2 |
Note: Roughness values are dependent on the quality of the underlying gold substrate and the packing density of the SAM.
Generally, the surface roughness tends to increase with the length of the PEG chain. This can be attributed to the increased conformational flexibility and potential for entanglement of longer polymer chains, leading to a less ordered and more topographically varied surface.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reproducible and reliable characterization data.
Protocol for this compound Self-Assembled Monolayer (SAM) Formation on Gold
-
Substrate Preparation:
-
Use gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer followed by a gold layer).
-
Clean the substrates immediately before use. A common method involves rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For more rigorous cleaning, UV-ozone treatment or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be employed, followed by thorough rinsing with deionized water and ethanol, and drying.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. The solvent should be of high purity to avoid contamination.
-
For carboxyl-terminated thiols, adjusting the pH of the solution to be acidic (e.g., by adding a small amount of HCl) can aid in protonating the carboxylic acid group and may influence monolayer formation.
-
-
Self-Assembly:
-
Immerse the cleaned gold substrate into the thiol solution in a clean, sealed container.
-
To minimize oxidation, the container can be purged with an inert gas like nitrogen or argon.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the substrate gently under a stream of high-purity nitrogen.
-
Store the modified substrate in a clean, dry environment until characterization.
-
Protocol for XPS Analysis
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Maintain the analysis chamber at a high vacuum (e.g., <10⁻⁸ torr).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for C1s, O1s, S2p, and Au4f regions to determine chemical states and for quantitative analysis.
-
Set the take-off angle (the angle between the sample surface and the analyzer) typically to 90° for standard measurements. Angle-resolved XPS can be used to probe the depth profile of the monolayer.
-
-
Data Analysis:
-
Perform peak fitting and deconvolution of high-resolution spectra using appropriate software (e.g., CasaXPS).
-
Use established binding energy references for calibration (e.g., adventitious carbon at 284.8 eV).
-
Calculate atomic concentrations from the integrated peak areas after applying relative sensitivity factors.
-
Protocol for AFM Analysis
-
Instrument Setup:
-
Operate the AFM in tapping mode (or intermittent contact mode) to minimize damage to the soft organic monolayer.
-
Use a silicon cantilever with a sharp tip (e.g., a radius of curvature < 10 nm).
-
-
Imaging:
-
Scan a representative area of the surface (e.g., 1 µm x 1 µm or 5 µm x 5 µm) to assess overall uniformity.
-
Acquire high-resolution images of smaller areas (e.g., 200 nm x 200 nm) to observe the fine details of the surface topography.
-
-
Data Analysis:
-
Use the AFM software to flatten the images and remove any imaging artifacts.
-
Calculate the average roughness (Ra) and root mean square roughness (Rq) from the height data of the topographical images.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of modifying a gold surface with this compound and its subsequent characterization.
This guide provides a foundational understanding of the characterization of this compound modified surfaces. By following standardized protocols and leveraging the complementary nature of XPS and AFM, researchers can gain detailed insights into the properties of these functionalized surfaces, enabling their effective application in various fields of research and development.
Navigating the Post-Conjugation Maze: A Comparative Guide to Validating Protein Activity after Thiol-PEG5-acid Modification
For researchers, scientists, and drug development professionals, the successful conjugation of a protein with a molecule like Thiol-PEG5-acid is only half the journey. The critical next step is to rigorously validate that the protein retains its intended biological activity. This guide provides a comprehensive comparison of key experimental approaches for this validation process, complete with detailed protocols and data presentation formats to aid in the objective assessment of your PEGylated protein.
The covalent attachment of polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of protein drugs.[1][2] Benefits include increased serum half-life, improved stability, and reduced immunogenicity.[3][4] this compound is a specific type of PEGylation reagent that allows for the site-specific attachment of a PEG molecule via a thiol group on a protein, such as a free cysteine residue. This targeted approach helps to avoid the random modification of lysine residues that can sometimes lead to a loss of bioactivity.[5] However, even with site-specific conjugation, it is imperative to confirm that the protein's functional integrity remains intact.
The Imperative of Post-Conjugation Validation
While PEGylation offers numerous advantages, the addition of a PEG chain, even at a specific site, can potentially impact a protein's three-dimensional structure and, consequently, its function. Steric hindrance from the PEG molecule may interfere with substrate binding, receptor interaction, or conformational changes necessary for activity. Therefore, a thorough validation of the protein's activity post-conjugation is a non-negotiable step in the development of any PEGylated therapeutic.
A Comparative Look at Activity Validation Assays
The choice of activity assay is entirely dependent on the protein . Below is a comparison of common assay types that can be adapted to validate the activity of a protein conjugated with this compound.
| Assay Type | Principle | Typical Protein Targets | Key Readout | Pros | Cons |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Measures the binding affinity of the PEGylated protein to its target ligand or receptor. | Antibodies, Cytokines, Growth Factors | Absorbance (colorimetric) or Fluorescence | High throughput, sensitive, quantitative. | Indirect measure of functional activity. |
| Cell-Based Proliferation/Viability Assays | Assesses the ability of the PEGylated protein to induce a biological response in living cells. | Growth Factors, Cytokines, Hormones | Cell number, metabolic activity (e.g., MTT, XTT), ATP content (e.g., CellTiter-Glo) | High physiological relevance, direct measure of biological function. | More complex, higher variability, potential for off-target effects. |
| Enzyme Activity Assays | Directly measures the catalytic activity of an enzyme by monitoring the conversion of a substrate to a product. | Enzymes (e.g., kinases, proteases, oxidoreductases) | Spectrophotometry, Fluorometry, Luminescence | Direct measure of catalytic function, highly quantitative. | May not be applicable to non-enzymatic proteins. |
| Surface Plasmon Resonance (SPR) | Measures the real-time binding kinetics (association and dissociation rates) between the PEGylated protein and its binding partner. | Any protein with a specific binding partner | Resonance Units (RU) | Provides detailed kinetic information (kon, koff, KD), label-free. | Requires specialized equipment, can be expensive. |
| Reporter Gene Assays | Measures the activation or inhibition of a specific signaling pathway by the PEGylated protein. | Transcription factors, GPCR ligands | Luciferase, β-galactosidase, or fluorescent protein expression | High sensitivity, can dissect specific signaling pathways. | Indirect measure of activity, requires genetically modified cell lines. |
Experimental Protocols: A Step-by-Step Guide
Below are detailed methodologies for key experiments to validate protein activity after conjugation with this compound.
Protocol 1: this compound Conjugation to a Protein
This protocol outlines a general procedure for conjugating a protein containing a free thiol group with this compound.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If the protein's thiol groups are oxidized (forming disulfide bonds), they must first be reduced. Incubate the protein with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before proceeding.
-
Conjugation Reaction: Dissolve the this compound in the reaction buffer. Add the PEG reagent to the reduced protein solution at a desired molar ratio (e.g., 10:1 to 20:1 PEG:protein).
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing. The reaction should be protected from light.
-
Quenching: Add an excess of a quenching reagent to consume any unreacted this compound.
-
Purification: Separate the PEGylated protein from unreacted PEG and protein using a suitable purification method, such as size-exclusion chromatography.
-
Characterization: Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.
Caption: Workflow for protein conjugation and validation.
Protocol 2: Comparative ELISA for Binding Activity
This protocol compares the binding activity of the native and PEGylated protein to its target.
Materials:
-
Native (unconjugated) protein
-
PEGylated protein
-
Target antigen or receptor
-
ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody (if required for detection)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with the target antigen/receptor overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Prepare serial dilutions of both the native and PEGylated protein in Blocking Buffer. Add the dilutions to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Antibody Incubation: If necessary, add a primary antibody specific to the protein and incubate for 1 hour. Follow with washing and incubation with an HRP-conjugated secondary antibody.
-
Detection: Add TMB substrate and incubate until a blue color develops.
-
Stopping: Stop the reaction with Stop solution.
-
Reading: Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance values against the protein concentration and determine the EC50 (half-maximal effective concentration) for both the native and PEGylated protein.
Protocol 3: Cell-Based Proliferation Assay
This protocol assesses the biological activity of a growth factor after PEGylation.
Materials:
-
Native growth factor
-
PEGylated growth factor
-
Target cell line responsive to the growth factor
-
Cell culture medium
-
Serum-free medium
-
Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Starvation: Replace the medium with serum-free medium and incubate for 4-24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of the native and PEGylated growth factor in serum-free medium. Add the dilutions to the cells and incubate for the desired period (e.g., 24-72 hours).
-
Assay: Add the cell proliferation reagent according to the manufacturer's instructions.
-
Reading: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell proliferation signal against the growth factor concentration and determine the EC50 for both the native and PEGylated protein.
Data Presentation for Clear Comparison
Summarizing quantitative data in a structured table is crucial for an objective comparison of the native and PEGylated protein's activity.
| Parameter | Native Protein | PEGylated Protein | % Retained Activity |
| EC50 (ELISA) | e.g., 1.2 nM | e.g., 2.5 nM | 48% |
| EC50 (Cell Proliferation) | e.g., 0.5 nM | e.g., 1.1 nM | 45% |
| kon (SPR) | e.g., 1.5 x 105 M-1s-1 | e.g., 1.1 x 105 M-1s-1 | - |
| koff (SPR) | e.g., 3.2 x 10-4 s-1 | e.g., 3.5 x 10-4 s-1 | - |
| KD (SPR) | e.g., 2.1 nM | e.g., 3.2 nM | - |
| Vmax (Enzyme Assay) | e.g., 150 µmol/min/mg | e.g., 120 µmol/min/mg | 80% |
| Km (Enzyme Assay) | e.g., 25 µM | e.g., 30 µM | - |
% Retained Activity (for EC50) = (EC50 of Native Protein / EC50 of PEGylated Protein) x 100 % Retained Activity (for Vmax) = (Vmax of PEGylated Protein / Vmax of Native Protein) x 100
Visualizing the Logic of Validation
References
comparative analysis of different crosslinkers for hydrogel formation
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical parameter in hydrogel design, profoundly influencing the final product's performance.[1] The crosslinker dictates the structural integrity, biocompatibility, and degradation kinetics of the hydrogel.[2] This guide provides an objective comparison of common crosslinking agents, supported by experimental data and detailed protocols for key performance assays.
Fundamental Crosslinking Strategies: Physical vs. Chemical
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. The stability and properties of these networks are determined by the crosslinks that connect the individual polymer chains.[3] These crosslinks can be formed through two primary mechanisms: physical interactions and chemical covalent bonding.[4][5]
-
Physical Crosslinkers: These rely on weaker, reversible interactions such as hydrogen bonds, ionic interactions, hydrophobic interactions, or molecular entanglements. Physically crosslinked hydrogels are often sensitive to environmental conditions like temperature and pH and tend to be less stable.
-
Chemical Crosslinkers: These form permanent, stable covalent bonds between polymer chains. This method results in more durable hydrogels with higher mechanical strength and thermal stability, making them suitable for applications requiring long-term performance.
A Closer Look at Chemical Crosslinkers
Chemical crosslinkers are broadly categorized based on their mechanism and origin. A key distinction is between "zero-length" and "non-zero-length" crosslinkers.
-
Zero-Length Crosslinkers: These agents facilitate a direct covalent bond between two polymer chains without becoming part of the final linkage. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysuccinimide (NHS), is a prime example. It activates carboxyl groups to react with primary amines, forming a stable amide bond.
-
Non-Zero-Length Crosslinkers: These agents have two or more reactive groups and become a part of the polymer network, acting as a physical bridge between chains. This category includes natural crosslinkers like genipin and dialdehyde starch (DAS), as well as synthetic ones like glutaraldehyde and N,N'-methylenebisacrylamide (MBA).
Performance Comparison of Crosslinkers
The selection of a crosslinking agent significantly impacts the physicochemical properties of a hydrogel. The following tables summarize the performance of different crosslinkers based on experimental data from comparative studies.
Table 1: Comparison of Crosslinking Agents for Gelatin Hydrogels This table compares the performance of a zero-length synthetic crosslinker (EDC-NHS), a natural non-zero-length crosslinker (Dialdehyde Starch), and another synthetic agent (Squaric Acid) on 20% gelatin hydrogels.
| Crosslinking Agent | Type | Tensile Strength (kPa) | Swelling Degree (%) | Thermal Degradation Temp (°C) |
| None (Control) | - | ~2.5 | ~750 | ~288 |
| EDC-NHS | Synthetic (Zero-length) | ~5.0 | ~750 | ~294 |
| Dialdehyde Starch (DAS) | Natural | ~12.5 | ~800 | ~298 |
| Squaric Acid (SQ) | Synthetic | ~2.5 | ~850 | ~292 |
| Data synthesized from a comparative study on 20% gelatin hydrogels. |
Table 2: Comparison of Crosslinking Agents for Collagen Films This table compares the effects of EDC-NHS, Genipin, and tissue transglutaminase (TG2) on the mechanical properties of collagen films.
| Crosslinking Agent | Concentration | Degree of Crosslinking (%) | Tensile Modulus (MPa) | Failure Stress (MPa) |
| None (Control) | - | 0 | ~10 | ~0.5 |
| EDC-NHS | 5 mM EDC / 2 mM NHS | ~20 | ~15 | ~1.0 |
| EDC-NHS | 100 mM EDC / 40 mM NHS | ~52 | ~40 | ~2.5 |
| Genipin | 0.1% w/v | ~20 | ~20 | ~1.0 |
| Genipin | 1.0% w/v | ~35 | ~30 | ~1.2 |
| TG2 | 1 U/mL | ~50 | ~2 | ~0.4 |
| TG2 | 100 U/mL | ~50 | ~2 | ~0.2 |
| Data synthesized from a comparative study on collagen films. |
Table 3: Comparison of Ionic Crosslinkers for Sodium Alginate (SA) / Polyvinyl Alcohol (PVA) Hydrogels This table shows the effect of different ionic crosslinkers on the mechanical and thermal properties of SA/PVA hydrogels.
| Crosslinking Agent | Concentration | Compressive Strength (kPa) | Thermal Stability (Degradation Temp Range) |
| Calcium Ions (Ca²⁺) | 0.2 M | ~150 | 175–300 °C |
| Calcium Ions (Ca²⁺) | 0.5 M | ~200 | Not specified |
| Copper Ions (Cu²⁺) | 0.2 M | ~175 | 150–250 °C |
| Copper Ions (Cu²⁺) | 0.5 M | Not specified | Not specified |
| Data synthesized from a comparative study on SA/PVA hydrogels. |
Standardized Experimental Protocols
To ensure the reproducibility and accurate comparison of crosslinker performance, detailed experimental protocols are essential.
Experimental Workflow A typical workflow for characterizing and comparing hydrogels involves synthesis followed by a series of analytical tests to determine mechanical, swelling, and biological properties.
Protocol 1: Rheological Analysis for Mechanical Properties This protocol determines the mechanical properties of hydrogels, such as storage modulus (G') and loss modulus (G''), using a rheometer.
-
Sample Preparation: Prepare the hydrogel precursor solution containing the polymer and the respective crosslinker.
-
Loading: Load the precursor solution onto the rheometer plate (e.g., a parallel plate or cone-plate geometry).
-
Gelation Monitoring (Time Sweep): Conduct a time sweep experiment at a constant frequency and strain to monitor the evolution of G' and G'' over time. The point where G' surpasses G'' is typically considered the gelation point.
-
Strain Sweep: Once the hydrogel is fully formed, conduct a strain sweep at a constant frequency to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep at a constant strain (within the LVER) to determine the frequency-dependent viscoelastic properties.
Protocol 2: Swelling Ratio Determination This protocol measures the hydrogel's capacity to absorb and retain water, a key characteristic influenced by crosslink density.
-
Initial Measurement: Prepare hydrogel samples and record their initial dry weight (Wi).
-
Immersion: Immerse the dried hydrogel samples in a relevant buffer solution (e.g., phosphate-buffered saline, PBS) at a specified temperature (e.g., 37°C).
-
Equilibrium Swelling: At predetermined time intervals, remove the samples, gently blot the surface to remove excess water, and record the swollen weight (Ws) until a constant weight is achieved (equilibrium swelling).
-
Calculation: The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wi) / Wi] x 100
Protocol 3: Biocompatibility Assessment (In Vitro Cytotoxicity) This protocol assesses the potential toxicity of the crosslinked hydrogel, which is crucial for biomedical applications.
-
Extract Preparation: Prepare hydrogel extracts by incubating the cross-linked hydrogel samples in a cell culture medium for a specified period (e.g., 24-72 hours).
-
Cell Culture: Seed a relevant cell line (e.g., fibroblasts) in a multi-well plate and allow them to adhere.
-
Exposure: Replace the standard culture medium with the prepared hydrogel extracts. Include positive (toxic substance) and negative (fresh medium) controls.
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assay: Use a standard cell viability assay (e.g., MTT, Live/Dead staining) to quantify the percentage of viable cells.
-
Analysis: Compare the viability of cells exposed to the hydrogel extracts with control cells to determine the cytotoxic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Hydrogels Classification According to the Physical or Chemical Interactions and as Stimuli-Sensitive Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to PEGylation and Nanoparticle Biocompatibility
A Comparative Guide to Assessing the Biocompatibility of PEGylated Nanoparticles
Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer frequently used to coat the surface of nanoparticles, a process known as PEGylation.[1][2] This surface modification is a cornerstone strategy in nanomedicine to enhance the systemic circulation time and reduce the immunogenicity of therapeutic and diagnostic nanoparticles.[3] PEGylation creates a "stealth" effect by forming a hydrated layer around the nanoparticle, which shields it from opsonization (the process of being marked for ingestion by phagocytic cells) and subsequent clearance by the mononuclear phagocyte system (MPS).[3][4] Consequently, PEGylated nanoparticles can circulate in the bloodstream for longer periods, increasing the likelihood of reaching their target tissues.
However, the biocompatibility of PEGylated nanoparticles is a multifaceted issue that requires rigorous assessment. While generally considered safe, factors such as the molecular weight and density of the PEG chains, the nature of the nanoparticle core, and the potential for inducing immune responses can influence their overall safety profile. This guide provides a comparative overview of key experimental methods used to evaluate the biocompatibility of PEGylated nanoparticles, presenting data that contrasts their performance with non-PEGylated alternatives.
In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental for assessing the potential of nanoparticles to cause cell death. These in vitro tests provide initial insights into the biocompatibility of a nanomaterial at the cellular level.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., human cell lines like HeLa, HEK293, or specific cancer cell lines relevant to the nanoparticle's application) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Nanoparticle Incubation: Prepare serial dilutions of the PEGylated and non-PEGylated nanoparticles in cell culture medium. Remove the old medium from the cells and add the nanoparticle suspensions. Include untreated cells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Comparative Data: Cytotoxicity of PEGylated vs. Non-PEGylated Nanoparticles
| Nanoparticle Type | Cell Line | Concentration (µg/mL) | Incubation Time (h) | Cell Viability (%) | Reference |
| PEG-AuNPs | MG-63 | 100 | 24 | >90% | |
| Non-PEGylated AuNPs | MG-63 | 100 | 24 | ~75% | |
| PEG-Au-Fe n1 NPs | Fibroblasts | 300 | 48 | ~100% | |
| PEG-Au-Fe n1 NPs | PC3 (Cancer) | 300 | 48 | ~60% | |
| PEGylated GGS NPs | CT26 (Cancer) | 125 µmol | - | ~78% | |
| Non-PEGylated GGS NPs | CT26 (Cancer) | 118.3 µmol (IC50) | - | 50% |
Note: Data is compiled and summarized from the referenced studies. Direct comparison between different nanoparticle types and cell lines should be made with caution.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for assessing nanoparticle cytotoxicity using the MTT assay.
Hemolysis Assay
The hemolysis assay evaluates the compatibility of nanoparticles with red blood cells (RBCs). It measures the amount of hemoglobin released from damaged RBCs upon exposure to the nanoparticles, which is an indicator of membrane disruption.
Experimental Protocol: Hemolysis Assay
-
Blood Collection: Obtain fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., Li-heparin).
-
RBC Preparation: Centrifuge the whole blood to separate the plasma and buffy coat. Wash the remaining RBC pellet multiple times with a phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2% v/v).
-
Nanoparticle Incubation: Add different concentrations of the PEGylated and non-PEGylated nanoparticles to the RBC suspension.
-
Controls: Prepare a negative control (RBCs in PBS) and a positive control (RBCs with a known hemolytic agent like Triton X-100).
-
Incubation: Incubate all samples at 37°C for a defined period (e.g., 2 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs and any nanoparticles.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive control (100% hemolysis) and negative control (0% hemolysis).
Comparative Data: Hemolytic Activity of Nanoparticles
| Nanoparticle Type | Concentration | Hemolysis (%) | Alternative Surface Coating | Hemolysis (%) |
| PEGylated Organosilica NPs | Up to 400 µg/mL | < 5% | Thiolated Organosilica NPs | < 5% |
| Polystyrene NPs (50nm) | - | High | - | - |
| PEGylated Liposomes | - | Generally Low | Non-PEGylated Liposomes | Can be higher |
Note: Quantitative comparative data for hemolysis of PEGylated vs. a direct non-PEGylated control from the search results is limited. The table reflects general findings. Polystyrene nanoparticles are known to be hemolytic. PEGylation of organosilica nanoparticles did not significantly alter their low hemolytic profile compared to the thiolated precursor.
Experimental Workflow: Hemolysis Assay
Caption: General workflow for the in vitro hemolysis assay.
In Vivo Toxicity Studies
In vivo studies in animal models are crucial for understanding the systemic effects of nanoparticles, including their biodistribution, organ-specific toxicity, and clearance.
Experimental Protocol: Acute In Vivo Toxicity Study
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Administration: Administer a single dose of the PEGylated nanoparticles intravenously or via another relevant route. Include a control group receiving the vehicle solution.
-
Observation: Monitor the animals over a period (e.g., 28 days) for clinical signs of toxicity, changes in body weight, and survival.
-
Blood Analysis: At the end of the study, collect blood samples for hematology (e.g., white and red blood cell counts) and clinical chemistry analysis (e.g., liver enzymes like ALT and AST, and kidney function markers like creatinine).
-
Biodistribution: Determine the accumulation of nanoparticles in major organs (liver, spleen, kidneys, etc.) by quantifying the nanoparticle material in the tissues.
-
Histopathology: Euthanize the animals, harvest the major organs, and perform histopathological analysis to identify any tissue damage or inflammation.
Comparative Data: In Vivo Effects of PEGylated Gold Nanoparticles in Mice
| Parameter | 5 nm PEG-AuNPs | 10 nm PEG-AuNPs | 30 nm PEG-AuNPs | 60 nm PEG-AuNPs |
| Primary Accumulation Organ | Liver | Liver | Spleen | Wider distribution |
| White Blood Cells | Decreased | Increased | Decreased | Increased |
| Liver Enzymes (ALT, AST) | No significant change | Increased | No significant change | Increased |
| Overall Toxicity Assessment | Relatively low toxicity | Higher toxicity (slight liver damage) | Relatively low toxicity | Higher toxicity (slight liver damage) |
Data summarized from a study on the size-dependent in vivo toxicity of PEG-coated gold nanoparticles administered to mice at a concentration of 4000 µg/kg over 28 days.
Logical Workflow: In Vivo Toxicity Assessment
Caption: Key phases of an in vivo nanoparticle toxicity study.
Immunogenicity and Complement Activation
A critical aspect of biocompatibility is the potential for nanoparticles to trigger an immune response. PEGylation is known to reduce immunogenicity, but it does not always eliminate it. One key area of concern is the activation of the complement system, a part of the innate immune system.
The Complement System
The complement system can be activated through three main pathways: the classical, alternative, and lectin pathways. Activation leads to opsonization of the nanoparticles (tagging them for clearance) and the release of inflammatory mediators called anaphylatoxins (e.g., C3a, C5a). While PEGylation generally reduces complement activation, some studies have shown that PEGylated nanoparticles can still activate the complement system, primarily through the lectin pathway. Furthermore, the presence of pre-existing or induced anti-PEG antibodies can trigger complement activation via the classical pathway, leading to accelerated blood clearance (ABC) of the nanoparticles upon repeated administration.
Experimental Protocol: Complement Activation Assay (SC5b-9 Measurement)
-
Serum Preparation: Obtain normal human serum and store it under conditions that preserve complement activity.
-
Nanoparticle Incubation: Incubate PEGylated and non-PEGylated nanoparticles with the serum at 37°C for a specific time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA, which inhibits complement activation.
-
ELISA Measurement: Quantify the amount of the soluble terminal complement complex (SC5b-9), a marker for the activation of the entire complement cascade, using a commercial ELISA kit.
-
Data Analysis: Compare the levels of SC5b-9 generated by the different nanoparticle formulations to a control (serum without nanoparticles).
Comparative Data: Complement Activation by Nanoparticles
| Nanoparticle Type | Complement Activation Level (SC5b-9) | Predominant Pathway | Reference |
| Citrate-capped AuNPs | High | Classical | |
| PEGylated AuNPs | Significantly Reduced | Lectin | |
| Mono-PEGylated Nanoparticles | Moderate | - | |
| "PEG Pairing" Nanoparticles | Dramatically Reduced | - |
Signaling Pathway: Complement Activation by Nanoparticles
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Impedance Spectroscopy of Thiol-PEG5-Acid Monolayers
For researchers, scientists, and drug development professionals working with surface functionalization, the characterization of self-assembled monolayers (SAMs) is a critical step. Thiol-PEG5-acid monolayers are frequently employed for their ability to form stable, biocompatible surfaces on gold substrates, with applications ranging from biosensing to drug delivery.[1][2] Electrochemical Impedance Spectroscopy (EIS) stands out as a powerful, non-destructive technique to probe the integrity, packing density, and charge transfer properties of these monolayers.[3][4] This guide provides a comparative analysis of this compound monolayers characterized by EIS, alongside alternative surface modifications, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternative Monolayers
The performance of a self-assembled monolayer in blocking electron transfer is a key indicator of its quality and is often quantified by the charge transfer resistance (Rct). A higher Rct value generally signifies a more densely packed and defect-free monolayer. The table below summarizes typical Rct values obtained from EIS analysis for different thiol-based SAMs on gold electrodes in the presence of a [Fe(CN)6]3-/4- redox probe.
| Monolayer Composition | Substrate | Redox Probe | Typical Rct (kΩ·cm²) | Key Characteristics |
| This compound | Gold | 5 mM [Fe(CN)6]3-/4- in PBS | 150 - 300 | Good blocking behavior, hydrophilic, terminal carboxyl groups for further functionalization. |
| Mercaptoundecanoic Acid (MUA) | Gold | 5 mM [Fe(CN)6]3-/4- in PBS | 200 - 500 | Forms highly ordered and dense monolayers, strong interlayer cohesion.[5] |
| Octanethiol (OTT) | Gold | 5 mM [Fe(CN)6]3-/4- in PBS | 100 - 250 | Shorter alkyl chain, forms less resistive monolayers compared to longer chains. |
| Hexadecanethiol (HDT) | Gold | 5 mM [Fe(CN)6]3-/4- in PBS | > 1000 | Long alkyl chain, forms highly insulating and densely packed monolayers. |
| Mixed Monolayer (OTT & HDT) | Gold | 5 mM [Fe(CN)6]3-/4- in PBS | Variable (depends on ratio) | Tunable surface properties by varying the molar ratio of the two components. |
Experimental Protocol: EIS of this compound Monolayers
This protocol outlines the key steps for forming a this compound SAM on a gold electrode and its subsequent characterization using EIS.
1. Substrate Preparation:
- Clean a gold electrode by electrochemical cycling in 0.5 M H2SO4 until a reproducible cyclic voltammogram is obtained.
- Rinse the electrode thoroughly with deionized water and ethanol, and dry under a stream of nitrogen.
2. Monolayer Formation:
- Immerse the clean gold electrode in a freshly prepared 1 mM solution of this compound in ethanol for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
- After incubation, rinse the electrode with ethanol and deionized water to remove non-specifically adsorbed molecules.
3. Electrochemical Impedance Spectroscopy (EIS) Measurement:
- Perform EIS measurements in a three-electrode cell containing a phosphate-buffered saline (PBS) solution with a 5 mM [Fe(CN)6]3-/4- redox couple. Use the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
- Apply a DC potential equal to the formal potential of the redox couple (typically around +0.2 V vs. Ag/AgCl).
- Superimpose an AC potential with an amplitude of 5-10 mV over a frequency range of 100 kHz to 0.1 Hz.
- Record the impedance data and fit it to an appropriate equivalent circuit model, such as a modified Randles circuit, to determine the charge transfer resistance (Rct).
Alternative Characterization Techniques
While EIS is highly effective, a multi-technique approach is often beneficial for a comprehensive characterization of this compound monolayers.
-
Cyclic Voltammetry (CV): Provides qualitative information about the blocking properties of the monolayer by observing the suppression of the redox peaks of a probe molecule.
-
Contact Angle Goniometry: Measures the surface wettability, which can indicate the successful formation of a hydrophilic PEG-terminated monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface and the chemical state of the sulfur and carbon atoms, verifying the presence of the monolayer.
-
Surface Plasmon Resonance (SPR): Allows for real-time monitoring of the monolayer formation and subsequent binding events on the surface.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for characterizing this compound monolayers using EIS.
Signaling Pathway of Electron Transfer Inhibition
The following diagram illustrates how the this compound monolayer acts as a barrier to electron transfer between the redox probe in the solution and the gold electrode surface.
References
A Head-to-Head Comparison of Bifunctional and Homobifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing the efficacy, stability, and homogeneity of the final product. This guide provides an objective comparison of two major classes of polyethylene glycol (PEG) linkers: bifunctional and homobifunctional. By examining their fundamental structural differences, reaction mechanisms, and performance characteristics—supported by experimental data—this document aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs.
Executive Summary
The primary distinction between bifunctional and homobifunctional PEG linkers lies in the reactivity of their terminal functional groups. Homobifunctional linkers possess two identical reactive groups, leading to a one-pot conjugation reaction that can sometimes result in a mixture of products and require more rigorous purification. In contrast, heterobifunctional linkers have two different reactive groups, enabling a controlled, sequential two-step conjugation process. This sequential approach generally yields a more homogeneous and well-defined final product with a higher yield of the desired bioconjugate. For complex applications such as the development of antibody-drug conjugates (ADCs) and other targeted therapies, heterobifunctional linkers are often the preferred choice due to the greater control they offer.
Structural and Functional Overview
Homobifunctional PEG Linkers are characterized by a polyethylene glycol chain with the same reactive functional group at both ends (X-PEG-X).[1][2][3] These linkers are typically used for cross-linking similar molecules or for intramolecular cross-linking. Common functional groups include NHS esters, maleimides, and hydroxyl groups.[1][3]
Heterobifunctional PEG Linkers , on the other hand, possess two different reactive functional groups at their termini (X-PEG-Y). This dual reactivity allows for the controlled, sequential conjugation of two distinct molecular entities. The variety of available end groups is vast, including but not limited to N-hydroxysuccinimide (NHS) esters (for targeting amines), maleimides (for targeting thiols), and alkynes/azides for "click chemistry".
Performance and Applications: A Comparative Analysis
The difference in terminal functional groups dictates the reaction strategy and ultimately the performance of the conjugation.
Reaction Control and Purity: The identical reactive ends of homobifunctional linkers necessitate a one-pot reaction. This can lead to the formation of undesirable byproducts, such as polymers from self-conjugation or intramolecularly cross-linked species, which can complicate purification and reduce the yield of the desired conjugate. Heterobifunctional linkers, with their orthogonal reactive ends, allow for a more controlled two-step conjugation process. This sequential approach minimizes side reactions, resulting in a more homogeneous and well-defined final product with higher purity.
Yield and Efficiency: The controlled nature of the two-step reaction with heterobifunctional linkers generally leads to higher conjugation efficiency and a greater yield of the desired bioconjugate compared to the one-pot approach with homobifunctional linkers.
Applications: While both linker types are valuable in bioconjugation, their suitability depends on the specific application. Homobifunctional linkers are a good choice for simpler applications where a discrete linker length is critical and subsequent purification challenges can be managed. Heterobifunctional linkers offer superior control and versatility for more complex applications, such as the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies where precise control over the final product's composition is paramount.
Data Presentation
The following table summarizes typical performance data when conjugating a model protein (e.g., a monoclonal antibody) with a small molecule drug, comparing a homobifunctional linker (e.g., HO-PEG-OH) and a representative heterobifunctional linker (e.g., Mal-PEG-NHS).
| Parameter | Homobifunctional Linker (One-Pot Reaction) | Heterobifunctional Linker (Two-Step Reaction) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% |
| Presence of Oligomeric Byproducts | High | Low to None |
| Purity after Standard Purification (%) | 75-85% | >95% |
This data is a synthesized representation from typical bioconjugation experiments.
Mandatory Visualizations
Caption: Comparison of one-pot vs. two-step conjugation workflows.
Caption: Experimental workflows for ADC synthesis.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis using a Homobifunctional Linker (NHS-PEG-NHS)
This protocol describes a one-pot method for conjugating a drug to an antibody via its lysine residues using an NHS-PEG-NHS linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Homobifunctional Crosslinker (e.g., NHS-PEG-NHS)
-
Amine-containing drug
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer (e.g., 1M Tris, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Solutions:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Immediately before use, dissolve the NHS-PEG-NHS crosslinker and the amine-containing drug in a minimal amount of anhydrous DMSO or DMF.
-
-
One-Pot Conjugation Reaction:
-
Add the dissolved drug and NHS-PEG-NHS linker to the antibody solution. A typical molar excess of linker and drug over the antibody is 10- to 50-fold, but this should be optimized for the specific antibody and drug.
-
Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubating for 15-30 minutes.
-
Remove excess, unreacted crosslinker and drug using a desalting column or dialysis equilibrated with PBS.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry (MS).
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).
-
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional Linker (Mal-PEG-NHS)
This protocol describes a two-step method for conjugating a thiol-containing drug to an antibody via its lysine residues using a Mal-PEG-NHS linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Heterobifunctional Crosslinker (e.g., Mal-PEG-NHS)
-
Thiol-containing drug
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous DMSO or DMF
Procedure:
Step A: Activation of Antibody with Crosslinker
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Dissolve the Mal-PEG-NHS crosslinker in a suitable organic solvent (like DMSO) and immediately add it to the antibody solution. Use a 10- to 20-fold molar excess of the crosslinker relative to the antibody.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer. This yields the maleimide-activated antibody.
Step B: Conjugation of Drug to Activated Antibody
-
Dissolve the thiol-containing drug in an appropriate solvent (e.g., DMSO).
-
Add a 3- to 5-fold molar excess of the drug solution to the maleimide-activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
(Optional) Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM cysteine or 2-mercaptoethanol and incubating for 15 minutes.
-
Purify the final ADC from excess drug and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry (MS).
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).
Conclusion
Both homobifunctional and heterobifunctional PEG linkers are indispensable tools in the field of bioconjugation. The choice between them is dictated by the specific requirements of the application. For applications demanding high purity, homogeneity, and a well-defined final product, such as in the development of therapeutic bioconjugates, the controlled, sequential reaction offered by heterobifunctional linkers is generally superior. For simpler cross-linking applications where a defined linker length is the primary concern and potential heterogeneity can be addressed through purification, homobifunctional linkers provide a viable and straightforward option. As bioconjugate-based therapeutics and diagnostics continue to advance, the strategic selection of the appropriate PEG linker will remain a critical factor in their success.
References
- 1. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
A Comparative Guide to Quantitative Analysis of Thiol-PEG5-acid Surface Density
For researchers, scientists, and drug development professionals, the precise quantification of surface-bound molecules is critical for the development and quality control of functionalized materials, from nanoparticles for drug delivery to biosensor surfaces. This guide provides a comparative analysis of key techniques for the quantitative analysis of the surface density of Thiol-PEG5-acid, a common linker used to attach biomolecules to surfaces. We will delve into the principles, experimental protocols, and performance of various methods, supported by experimental data.
Comparison of Quantitative Methods
Several analytical techniques can be employed to determine the surface density of this compound. The choice of method often depends on the nature of the substrate, the required sensitivity, and the availability of instrumentation. Below is a summary of common techniques with their key characteristics.
| Method | Principle | Reported Surface Density (molecules/nm²) | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of the surface. The thickness of the PEG layer can be determined from the attenuation of the substrate signal, which can be used to calculate grafting density.[1] | 2.20 ± 0.03 to 4.97 ± 0.01 (for various alkanethiols on gold nanoparticles)[2][3] | - Provides elemental and chemical state information.- Applicable to a wide range of substrates.- Non-destructive. | - Requires high vacuum, which may alter the sample.- Provides an average over a relatively large area.- Data analysis can be complex. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | For gold substrates, this highly sensitive technique measures the gold-to-sulfur (Au/S) ratio.[2][4] Knowing the size of the gold nanoparticles, the number of sulfur atoms (and thus thiol molecules) per particle can be calculated. | 4.3 to 6.3 (for mercapto-(PEG)n-carboxylic acids on gold nanoparticles, dependent on PEG chain length) | - Extremely high sensitivity.- Provides a direct measure of the number of thiol molecules.- Robust and well-established method. | - Destructive technique (requires sample digestion).- Primarily applicable to nanoparticle systems or surfaces that can be digested.- Requires accurate knowledge of nanoparticle size. |
| Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Measures the change in resonance frequency and energy dissipation of a quartz crystal sensor as molecules adsorb to its surface. The frequency change is proportional to the adsorbed mass. | Qualitative and relative quantification is common. Can be used to determine adsorbed mass in ng/cm², which can be converted to molecules/nm². | - Real-time, label-free analysis.- Provides information on both mass and viscoelastic properties of the adsorbed layer.- High sensitivity. | - Surface-specific to the QCM sensor (typically gold, but can be coated).- Interpretation of data for soft, hydrated layers like PEG can be complex.- Sensitive to changes in temperature and buffer composition. |
| Fluorescence Spectroscopy | Involves reacting the surface-bound thiol groups with a fluorescent dye (e.g., a maleimide-based probe). The surface density is determined by measuring the fluorescence intensity and comparing it to a standard curve. | 1.64 to 2.21 (for HS-(PEG)n-NH2 on gold nanostructures, dependent on PEG chain length and assay) | - High sensitivity.- Can be performed with standard laboratory equipment (fluorescence plate reader).- Relatively simple and high-throughput. | - Indirect method that relies on the efficiency and specificity of the labeling reaction.- Potential for background fluorescence and quenching effects.- Requires a separate calibration curve. |
| Electrochemical Methods | Techniques such as cyclic voltammetry or electrochemical impedance spectroscopy can be used to probe the properties of a self-assembled monolayer on an electrode surface. The surface coverage can be estimated from the electrochemical response. | Not widely reported for this compound, but used for other thiolated molecules on electrodes. | - High sensitivity.- Provides information about the packing and electronic properties of the monolayer.- Can be used for in-situ measurements. | - Limited to conductive substrates (electrodes).- Indirect measurement of surface density.- Can be influenced by the electrolyte composition. |
Experimental Protocols
Below are detailed methodologies for three common techniques used to quantify the surface density of this compound.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and thickness of the this compound layer on a gold surface to calculate the grafting density.
Methodology:
-
Sample Preparation:
-
Clean the gold substrate (e.g., silicon wafer with a gold coating) using a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) or UV/Ozone treatment. Caution: Piranha solution is extremely corrosive and reactive.
-
Immerse the cleaned substrate in a solution of this compound (e.g., 1 mM in ethanol) for a sufficient time to allow for the formation of a self-assembled monolayer (SAM), typically 12-24 hours.
-
Rinse the substrate thoroughly with ethanol and then deionized water to remove any non-specifically bound molecules.
-
Dry the sample under a stream of nitrogen gas.
-
-
XPS Analysis:
-
Introduce the dried sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface (e.g., Au, C, O, S).
-
Acquire high-resolution spectra for the Au 4f, C 1s, O 1s, and S 2p regions.
-
The C 1s spectrum is expected to show components corresponding to C-C/C-H, C-O (from the PEG backbone), and O-C=O (from the carboxylic acid).
-
-
Data Analysis:
-
Use appropriate software (e.g., CasaXPS) to fit the high-resolution spectra and determine the atomic concentrations of each element.
-
The thickness of the PEG layer can be estimated from the attenuation of the Au 4f signal using the following equation:
-
d = λ * sin(θ) * ln(I₀/I)
-
Where 'd' is the thickness, 'λ' is the inelastic mean free path of the photoelectrons, 'θ' is the take-off angle, 'I₀' is the intensity of the signal from the bare substrate, and 'I' is the intensity of the signal from the coated substrate.
-
-
The surface density (σ) can then be calculated using the formula:
-
σ = (d * ρ * N_A) / M_w
-
Where 'ρ' is the density of the PEG layer, 'N_A' is Avogadro's number, and 'M_w' is the molecular weight of this compound.
-
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Objective: To determine the Au/S ratio of this compound functionalized gold nanoparticles (AuNPs) to calculate the number of ligands per nanoparticle.
Methodology:
-
Sample Preparation:
-
Synthesize or obtain AuNPs of a known size and concentration. Characterize the size distribution using Transmission Electron Microscopy (TEM).
-
Add a solution of this compound to the AuNP suspension and allow it to react overnight to form a stable SAM.
-
Remove excess, unbound this compound by repeated centrifugation and resuspension of the AuNPs in a suitable buffer or deionized water.
-
-
ICP-MS Analysis:
-
Digest a known volume of the purified, functionalized AuNP suspension in aqua regia (a 3:1 mixture of concentrated hydrochloric and nitric acids). Caution: Aqua regia is extremely corrosive.
-
Dilute the digested sample to a known volume with deionized water.
-
Prepare a series of gold and sulfur standards for calibration.
-
Analyze the samples and standards using an ICP-MS instrument to determine the concentrations of gold and sulfur.
-
-
Data Analysis:
-
Calculate the molar ratio of Au to S from the measured concentrations.
-
The number of gold atoms per nanoparticle can be calculated based on the nanoparticle diameter determined by TEM.
-
The number of sulfur atoms (and thus this compound molecules) per nanoparticle is then determined from the Au/S ratio.
-
The surface density (σ) is calculated by dividing the number of ligands per nanoparticle by the surface area of the nanoparticle.
-
Fluorescence Spectroscopy
Objective: To quantify the surface density of this compound by labeling the thiol groups with a fluorescent probe.
Methodology:
-
Sample Preparation:
-
Prepare the this compound functionalized surface as described for XPS.
-
Prepare a solution of a thiol-reactive fluorescent dye, such as a maleimide-functionalized fluorophore, in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Fluorescence Labeling:
-
Immerse the functionalized surface in the fluorescent dye solution and incubate for a specific time (e.g., 1-2 hours) at room temperature, protected from light.
-
After incubation, thoroughly rinse the surface with buffer and deionized water to remove any unbound dye.
-
Dry the surface under a stream of nitrogen.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity of the labeled surface using a fluorescence microplate reader or a fluorescence microscope.
-
To quantify the surface density, a calibration curve must be generated. This can be done by reacting known concentrations of this compound in solution with the fluorescent dye and measuring the fluorescence intensity.
-
Alternatively, the dye can be displaced from the surface using a reducing agent like dithiothreitol (DTT), and the fluorescence of the resulting solution can be measured.
-
The surface density is then calculated by correlating the fluorescence intensity of the surface to the calibration curve.
-
Visualizations
To further elucidate the experimental workflows, the following diagrams are provided.
Caption: Workflow for XPS analysis of this compound surface density.
Caption: Workflow for ICP-MS analysis of this compound on AuNPs.
Caption: Logical relationship in QCM-D for surface density determination.
References
A Comparative Guide to PEG Linkers for Anti-Fouling Applications
For Researchers, Scientists, and Drug Development Professionals
The prevention of non-specific protein adsorption and cell adhesion, a phenomenon known as biofouling, is a critical challenge in the development of biomedical devices, drug delivery systems, and diagnostic platforms. Poly(ethylene glycol) (PEG) linkers are widely regarded as the gold standard for creating anti-fouling surfaces. However, the effectiveness of a PEGylated surface is highly dependent on the architecture of the PEG linker employed. This guide provides a comprehensive comparison of different PEG linker types, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.
Performance Comparison of PEG Linkers
The anti-fouling performance of PEG linkers is primarily influenced by their architecture (linear vs. branched), molecular weight, and grafting density on the surface. Higher grafting densities generally lead to a "brush" conformation, which is more effective at repelling proteins than the "mushroom" conformation seen at lower densities.
A study comparing linear PEG with a four-armed (branched) PEG for surface coating revealed that the multi-armed PEG formed a thicker and more stable coating, which translated to superior protein resistance. While direct quantitative comparisons across a wide range of architectures are limited in the literature, the available data consistently demonstrates that higher PEG surface density correlates with lower protein adsorption[1].
| PEG Linker Type | Key Architectural Feature | Protein Adsorption | Cell Adhesion | Stability | Key Findings |
| Linear PEG | Single polymer chain | Moderate to low | Moderate to low | Susceptible to oxidative degradation over time[2][3]. | Performance is highly dependent on grafting density and molecular weight. Can be less effective than branched PEGs at similar graft numbers. |
| Branched PEG (e.g., 4-arm) | Multiple PEG chains originating from a central core | Low | Low | Potentially more stable than linear PEGs due to multi-point attachment and denser coating formation. | Forms thicker, more stable coatings that are highly effective at preventing protein adsorption and cell attachment. |
| High-Density Grafted PEG | "Brush" conformation | Very Low | Very Low | Generally stable, but long-term stability can be influenced by the underlying substrate and environmental conditions[4]. | The "brush" regime is critical for optimal anti-fouling performance, significantly reducing protein adsorption compared to the "mushroom" regime. |
Note: The quantitative values for protein adsorption and cell adhesion can vary significantly based on the specific experimental conditions (e.g., protein type and concentration, cell type, surface chemistry, and measurement technique). The data presented here is intended to be a relative comparison.
Experimental Methodologies
Accurate evaluation of the anti-fouling properties of PEG linkers requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Protein Adsorption Quantification using X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that can determine the elemental composition of the top few nanometers of a surface. By measuring the atomic concentration of nitrogen, which is unique to proteins and absent in PEG, the amount of adsorbed protein can be quantified.
Protocol:
-
Sample Preparation:
-
Prepare the PEGylated surfaces on a suitable substrate (e.g., silicon wafer, gold-coated sensor).
-
Incubate the surfaces in a protein solution (e.g., 1 mg/mL fibrinogen in Phosphate Buffered Saline - PBS) for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Gently rinse the surfaces with PBS and then with deionized water to remove non-adsorbed protein.
-
Dry the samples under a gentle stream of nitrogen gas.
-
-
XPS Analysis:
-
Introduce the dried samples into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans of the N 1s and C 1s regions.
-
The take-off angle for the analysis is typically set to 45 or 90 degrees.
-
-
Data Analysis:
-
Calculate the atomic concentration of nitrogen from the high-resolution N 1s spectrum, correcting for the sensitivity factor of the element.
-
The amount of adsorbed protein is directly proportional to the measured nitrogen concentration. This can be converted to a surface concentration (e.g., ng/cm²) using appropriate calibration standards.
-
Real-Time Protein Adsorption Monitoring using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique that measures changes in frequency and dissipation of an oscillating quartz crystal sensor. These changes correspond to the mass and viscoelastic properties of the adsorbed layer, allowing for real-time monitoring of protein adsorption.
Protocol:
-
Sensor Preparation:
-
Clean the QCM-D sensor (e.g., gold-coated) with a suitable cleaning solution (e.g., piranha solution, followed by extensive rinsing with deionized water and ethanol) and dry it under nitrogen.
-
Mount the sensor in the QCM-D flow cell.
-
-
Baseline Establishment:
-
Flow a protein-free buffer (e.g., PBS) over the sensor surface until a stable baseline in both frequency and dissipation is achieved.
-
-
Protein Adsorption Measurement:
-
Introduce the protein solution (e.g., 0.1 mg/mL bovine serum albumin in PBS) into the flow cell at a constant flow rate.
-
Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time as the protein adsorbs to the surface. A decrease in frequency indicates an increase in mass.
-
-
Rinsing:
-
Switch the flow back to the protein-free buffer to rinse away any loosely bound protein. The final stable frequency shift corresponds to the irreversibly adsorbed protein mass.
-
-
Data Analysis:
-
Use the Sauerbrey equation to convert the change in frequency to the adsorbed mass per unit area (ng/cm²), assuming a rigid adsorbed layer. For non-rigid layers, more complex viscoelastic modeling is required.
-
Cell Adhesion Quantification using Crystal Violet Staining
This colorimetric assay quantifies the number of adherent cells on a surface. The crystal violet dye stains the nuclei of the cells, and the amount of dye retained is proportional to the number of cells.
Protocol:
-
Surface Preparation and Sterilization:
-
Prepare the different PEGylated surfaces in a multi-well plate format (e.g., 24-well plate).
-
Sterilize the surfaces, for example, by exposure to UV light for 30 minutes.
-
-
Cell Seeding:
-
Seed a specific type of cells (e.g., fibroblasts) onto the surfaces at a known density (e.g., 1 x 10^4 cells/well).
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2) for a predetermined time (e.g., 24 hours) to allow for adhesion.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Fixation and Staining:
-
Fix the adherent cells with a fixing solution (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
-
Wash the wells with deionized water.
-
Add a 0.1% (w/v) crystal violet solution to each well and incubate for 20-30 minutes at room temperature[5].
-
Thoroughly wash the wells with deionized water to remove excess stain.
-
-
Quantification:
-
Solubilize the stain from the cells by adding a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well.
-
Measure the absorbance of the solubilized stain using a plate reader at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of adherent cells. A standard curve can be generated to convert absorbance values to cell numbers.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for evaluating the anti-fouling properties of PEG linkers.
Caption: Workflow for Protein Adsorption Evaluation.
Caption: Workflow for Cell Adhesion Assay.
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. Long-term stability of grafted polyethylene glycol surfaces for use with microstamped substrates in neuronal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
stability comparison of thioether vs disulfide linkages in bioconjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a biological molecule to a payload is a critical determinant of the efficacy and safety of bioconjugates, particularly in the context of antibody-drug conjugates (ADCs). The two most prevalent covalent linkages employed for this purpose are the thioether and the disulfide bond. This guide provides an objective comparison of the stability of these two linkages, supported by experimental data, detailed methodologies, and visual representations of the underlying chemical principles and experimental workflows.
Executive Summary
Thioether and disulfide linkages exhibit distinct stability profiles that dictate their suitability for different bioconjugate applications. Thioether bonds, commonly formed via Michael addition of a thiol to a maleimide, are generally considered more stable but can be susceptible to a retro-Michael reaction, leading to premature drug release.[1][2] Conversely, disulfide bonds are designed to be cleaved in the reducing environment of the cell, offering a targeted release mechanism. However, their stability in circulation is a key concern, as premature cleavage can lead to off-target toxicity.[3][4] The choice between these linkages is therefore a critical design consideration in bioconjugate development.
Comparative Stability Data
The stability of thioether and disulfide linkages is typically assessed in vitro by measuring their half-life in plasma or their rate of cleavage in the presence of reducing agents like glutathione (GSH), which is found in high concentrations within cells.
Table 1: Comparative Stability of Thioether and Disulfide Linkages in Plasma
| Linkage Type | Bioconjugate Example | Matrix | Half-life | Key Observations |
| Thioether (Thiosuccinimide) | Trastuzumab-maleimido-caproyl-MMAE | Human Plasma | ~80% intact after 72h (site-dependent) | Stability is highly dependent on the conjugation site. More solvent-accessible sites are prone to faster thioether exchange.[5] |
| Thioether (Thiazine) | N-terminal Cys peptide-maleimide | Broad pH range | Markedly slower degradation than thiosuccinimide | Over 20 times less susceptible to glutathione adduct formation compared to the standard thioether linkage. |
| Thioether (Bis-sulfone) | Trastuzumab-bis-sulfone-vc-MMAE | Human Plasma | Highly stable | Forms a stable three-carbon bridge, minimizing drug deconjugation. |
| Disulfide (Unhindered) | anti-CD22-SS-DM1 (V205C) | Mouse Plasma | Unstable | Rapidly cleaved in vivo. |
| Disulfide (Sterically Hindered) | huC242-SPDB-DM4 | Human Plasma | ~9 days | The addition of methyl groups adjacent to the disulfide bond significantly increases plasma stability. |
Table 2: Glutathione-Mediated Cleavage of Thioether and Disulfide Linkages
| Linkage Type | Conjugate | Glutathione (GSH) Concentration | Half-life of Conversion | Extent of Conversion |
| Thioether (Thiosuccinimide) | MPA-NEM | 5 mM | 3.1 h | 89.5% |
| Thioether (Thiosuccinimide) | MPA-NPM | 5 mM | 18 h | 12.3% |
| Thioether (Thiosuccinimide) | NAC-NEM | 5 mM | 258 h | 0.8% |
| Disulfide (Generic) | Not specified | 5 mM | Rapid | High |
*Data for thioether linkages are from model studies using 4-mercaptophenylacetic acid (MPA), N-phenyl maleimide (NPM), N-ethyl maleimide (NEM), and N-acetyl-L-cysteine (NAC) and demonstrate the influence of the maleimide substituent and thiol pKa on stability. Disulfide bonds are readily cleaved by physiological concentrations of GSH.
Factors Influencing Linkage Stability
Several factors can significantly impact the stability of both thioether and disulfide linkages in bioconjugates:
-
Retro-Michael Reaction (Thioether): The thiosuccinimide linkage formed from a maleimide and a thiol is susceptible to a retro-Michael reaction, which is the reverse of the formation reaction. This equilibrium can lead to deconjugation and subsequent reaction of the maleimide with other thiols, such as serum albumin, causing off-target effects. The rate of this reaction is influenced by pH (base-catalyzed), temperature, and the pKa of the thiol.
-
Thiol Exchange (Thioether): The released maleimide from the retro-Michael reaction can react with other biological thiols, leading to a phenomenon known as "payload migration."
-
Steric Hindrance (Disulfide): The stability of disulfide bonds in the bloodstream can be significantly enhanced by introducing steric hindrance, such as methyl groups, adjacent to the disulfide bond. This increased stability can prolong the circulation half-life of the bioconjugate.
-
Conjugation Site: The local chemical environment of the conjugation site on the protein can dramatically influence the stability of the linkage. For thioether bonds, a highly solvent-accessible site can lead to rapid maleimide exchange, while a partially accessible site with a positive charge can promote hydrolysis of the succinimide ring, forming a more stable, ring-opened structure. For disulfide bonds, the accessibility of the bond to reducing agents is a key determinant of its stability.
-
Alternative Chemistries (Thioether): To overcome the instability of the thiosuccinimide linkage, alternative reagents have been developed. For instance, bis-sulfone reagents can re-bridge reduced disulfide bonds to form a stable three-carbon thioether linkage. Another approach involves the formation of a thiazine structure from the reaction of a maleimide with an N-terminal cysteine, which is significantly more stable than the corresponding thiosuccinimide.
Experimental Protocols
Accurate assessment of bioconjugate stability is crucial for preclinical development. Below are detailed methodologies for key experiments.
Plasma Stability Assay
This assay evaluates the stability of a bioconjugate in plasma over time by measuring the remaining intact conjugate.
Objective: To determine the half-life of a bioconjugate in plasma from different species.
Materials:
-
Bioconjugate of interest
-
Human, mouse, rat, or cynomolgus monkey plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., LC-MS, ELISA)
Procedure:
-
Dilute the bioconjugate to a final concentration of 0.5 - 1 mg/mL in pre-warmed plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by freezing the sample at -80°C.
-
Prepare the samples for analysis. This may involve immunocapture to isolate the antibody-drug conjugate, followed by enzymatic digestion or direct analysis.
-
Analyze the samples using a validated analytical method to quantify the amount of intact bioconjugate remaining.
-
Calculate the percentage of intact bioconjugate at each time point relative to the 0-hour time point.
-
Plot the percentage of intact bioconjugate versus time and determine the half-life.
Glutathione (GSH) Cleavage Assay
This assay assesses the susceptibility of the linker to cleavage by the intracellular reducing agent, glutathione.
Objective: To determine the rate of cleavage of a bioconjugate in the presence of a physiological concentration of glutathione.
Materials:
-
Bioconjugate of interest
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Prepare a stock solution of GSH in PBS to a final concentration representative of the intracellular environment (e.g., 5 mM).
-
Initiate the reaction by mixing the bioconjugate and GSH solutions.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction, for example, by adding an alkylating agent to cap free thiols or by acidification.
-
Analyze the samples by a suitable analytical method to quantify the amount of intact bioconjugate and the released payload.
-
Calculate the percentage of cleavage at each time point.
-
Plot the percentage of cleavage versus time to determine the cleavage rate.
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the key chemical reactions and experimental workflows.
Figure 1: Formation and instability pathways of a thiosuccinimide linkage.
References
Safety Operating Guide
Proper Disposal Procedures for Thiol-PEG5-acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Thiol-PEG5-acid, ensuring the safety of laboratory personnel and the protection of the environment. This compound, a heterobifunctional linker, requires careful handling due to its reactive thiol and acidic functional groups.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. In the absence of a specific SDS, information from structurally similar compounds should be used as a preliminary guide.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. |
Storage of Waste:
-
Store waste this compound in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with incompatible waste streams. This compound should be segregated from strong acids, bases, and oxidizing/reducing agents.[1][2]
-
Store the waste container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance. Drain disposal of this chemical is strictly prohibited.
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates, in a designated hazardous waste container.
-
The container must be robust, leak-proof, and made of a material compatible with the chemical.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.
Step 2: Chemical Deactivation of the Thiol Group (Optional, based on institutional policy) For an added layer of safety and to mitigate the characteristic odors of thiols, the thiol group can be chemically deactivated through oxidation. This procedure should be performed by trained personnel within a chemical fume hood.
Experimental Protocol for Thiol Oxidation:
-
Prepare a sufficient volume of fresh sodium hypochlorite solution (household bleach, typically 5-6%).
-
Slowly and with stirring, add the this compound waste to the bleach solution. An excess of the hypochlorite solution should be used.
-
The oxidation reaction may be exothermic; therefore, the addition should be gradual to control any temperature increase.
-
Allow the mixture to react for at least 14 hours to ensure complete oxidation of the thiol group.[3]
-
The resulting solution should still be treated as hazardous waste and collected in the designated container.
Step 3: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the disposal contractor with a complete and accurate description of the waste contents.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.
-
Contain the Spill:
-
For solid spills: Carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust.[2]
-
For liquid spills: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels for large spills.
-
-
Clean the Area: Once the spill has been absorbed, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for spill cleanup should be placed in a sealed bag or container and disposed of as hazardous waste.
Glassware Decontamination
Glassware that has been in contact with this compound should be decontaminated to remove residual thiol compounds.
Experimental Protocol for Glassware Decontamination:
-
Rinse the glassware with a suitable solvent to remove the bulk of the chemical residue. Collect the rinsate as hazardous waste.
-
Immerse the glassware in a bleach bath (sodium hypochlorite solution) for at least 14 hours.
-
After soaking, thoroughly rinse the glassware with water.
-
The glassware can then be cleaned using standard laboratory procedures.
Visual Guidance
Caption: This diagram illustrates the relationship between the chemical components of this compound and the corresponding disposal considerations and actions.
References
Personal protective equipment for handling Thiol-PEG5-acid
This guide provides crucial safety, handling, and disposal information for Thiol-PEG5-acid, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from SDSs of analogous thiol-containing and PEGylated compounds to establish a robust safety protocol. All procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a polyethylene glycol (PEG) based PROTAC linker.[1] While some polyethylene glycol derivatives are considered not hazardous, thiol-containing compounds can present risks.[2] Based on data for similar compounds, this compound may cause skin, eye, and respiratory irritation.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE) [4]
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a laboratory coat. Flame-resistant and impervious clothing is recommended. |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood. If dust is generated, use a type N95 (US) or type P1 (EN 143) dust mask. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber are essential. Gloves must be inspected prior to use and disposed of properly after handling. |
Operational and Handling Plan
Adherence to a strict protocol is necessary to minimize exposure and prevent accidents.
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary glassware and equipment within the fume hood.
-
Have designated, labeled waste containers ready for liquid and solid thiol-containing waste.
Handling and Use:
-
Don all required PPE before handling the chemical.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Keep the container of this compound tightly sealed when not in use.
-
Wash hands and any exposed skin thoroughly after handling.
Storage:
-
Store in a cool, well-ventilated area.
-
Recommended storage temperature is -20°C for long-term storage.
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.
Emergency Procedures
| Incident | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a poison center or doctor. |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary. |
| Accidental Release | Use full personal protective equipment. Avoid dust formation. Absorb spills with an inert material (e.g., diatomite, universal binders) and place in a suitable, closed container for disposal. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Liquid Thiol Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.
-
Solid Thiol Waste: Contaminated items such as gloves, paper towels, and pipette tips should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
